Soludactone
Description
See also: Canrenoic Acid (has active moiety).
Properties
CAS No. |
2181-04-6 |
|---|---|
Molecular Formula |
C22H30KO4 |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
potassium 3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate |
InChI |
InChI=1S/C22H30O4.K/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25;/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25);/t16-,17+,18+,20+,21+,22-;/m1./s1 |
InChI Key |
OCNCAPJTFQNUKP-RYVBEKKQSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@]4(CCC(=O)[O-])O)C.[K+] |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C.[K+] |
Appearance |
Solid powder |
Other CAS No. |
2181-04-6 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
4138-96-9 (acid) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
17 Hydroxy 3 Oxo 17alpha Pregna 4,6 Diene 21 Carboxylic Acid 17-Hydroxy-3-Oxo-17alpha-Pregna-4,6-Diene-21-Carboxylic Acid Acid, 17-Hydroxy-3-Oxo-17alpha-Pregna-4,6-Diene-21-Carboxylic Acid, Canrenoic Canrenoate Potassium Canrenoate, Potassium Canrenoic Acid Kalium Can. Ratiopharm Kalium-Can.-ratiopharm Potassium Canrenoate SC 14266 SC-14266 SC14266 Soldactone Soludactone Spiroctan |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Soludactone: A Technical Guide to an Aldosterone Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soludactone, a brand name for the pharmaceutical formulation of potassium canrenoate, represents a significant therapeutic agent in the management of conditions characterized by hyperaldosteronism. As a potassium-sparing diuretic, its clinical efficacy is intrinsically linked to its role as a competitive antagonist of the mineralocorticoid receptor (MR). This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its active metabolite, canrenone. It will detail the molecular interactions, signaling pathways, and pharmacokinetic profile that define its therapeutic and adverse effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Introduction
This compound is an intravenous formulation of potassium canrenoate, a prodrug that is rapidly converted in the body to its active metabolite, canrenone.[1] Canrenone is a steroidal compound that structurally resembles aldosterone, enabling it to act as a competitive antagonist at the mineralocorticoid receptor.[2] This antagonism is the cornerstone of this compound's therapeutic effects, which include diuresis, sodium excretion, and potassium retention.[1] The drug has been utilized in clinical settings to treat edema associated with congestive heart failure, cirrhosis, and nephrotic syndrome, as well as in the management of primary hyperaldosteronism.[3]
Molecular Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of the mineralocorticoid receptor by its active metabolite, canrenone.
Mineralocorticoid Receptor Antagonism
Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance. It exerts its effects by binding to the mineralocorticoid receptor in the cytoplasm of epithelial cells in the distal tubules and collecting ducts of the kidneys. This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of specific genes. The end result is an increased expression of epithelial sodium channels (ENaC) and the Na+/K+-ATPase pump, leading to sodium and water reabsorption and potassium excretion.
Canrenone, due to its structural similarity to aldosterone, binds to the mineralocorticoid receptor, but fails to induce the conformational changes necessary for transcriptional activation. By competitively inhibiting the binding of aldosterone, canrenone effectively blocks the downstream signaling cascade. This leads to a decrease in the number of open ENaC channels and reduced Na+/K+-ATPase activity, resulting in:
-
Natriuresis and Diuresis: Increased excretion of sodium and water.
-
Potassium Retention: Decreased excretion of potassium.
Signaling Pathway
The signaling pathway of aldosterone and its inhibition by canrenone is depicted below.
Quantitative Data
The following tables summarize the available quantitative data for potassium canrenoate and its active metabolite, canrenone.
Table 1: Pharmacokinetic Parameters of Intravenous Potassium Canrenoate (200 mg) and its Metabolite Canrenone in Healthy Male Volunteers
| Parameter | Canrenone | Reference |
| Maximum Plasma Concentration (Cmax) | 2066 ± 876 ng/mL | [4] |
| Time to Cmax (Tmax) | 29 ± 15 min | [4] |
| Elimination Half-life (t½) | 4.9 ± 1.8 hours | [4] |
| Total Clearance (CL) | 4.2 ± 1.7 mL/min/kg | [4] |
Table 2: In Vitro Activity of Canrenone
| Parameter | Value | Reference |
| Mineralocorticoid Receptor Binding Affinity | 10-fold lower than spironolactone | [1] |
| IC50 (Aldosterone-induced MR transactivation) | 3.7 nM | [5] |
Experimental Protocols
This section provides an overview of the methodologies used to obtain the quantitative data presented above.
Determination of Canrenone in Plasma by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for quantifying canrenone in plasma samples.
Methodology:
-
Sample Preparation: Plasma samples are treated with a protein precipitating agent, such as acetonitrile, to remove larger proteins.
-
Extraction: The supernatant is collected after centrifugation and may be subjected to further solid-phase or liquid-liquid extraction for purification.
-
Chromatography: The extracted sample is injected into an HPLC system equipped with a reversed-phase column (e.g., C18). An isocratic or gradient mobile phase is used to separate canrenone from other components.
-
Detection: Canrenone is detected using a UV detector at its maximum absorbance wavelength (approximately 285 nm).
-
Quantification: The concentration of canrenone is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of canrenone.
Mineralocorticoid Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of canrenone to the mineralocorticoid receptor.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. Aldosterone receptor blockers spironolactone and canrenone: two multivalent drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of canrenone after oral administration of spironolactone and intravenous injection of canrenoate-K in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Pharmacokinetics and Pharmacodynamics of Potassium Canrenoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of potassium canrenoate, a potassium-sparing diuretic and aldosterone antagonist. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and procedural pathways.
Core Concepts: An Introduction to Potassium Canrenoate
Potassium canrenoate is the potassium salt of canrenoic acid and functions as a prodrug.[1] Its therapeutic effects are mediated through its active metabolite, canrenone.[1] As a member of the spirolactone group of aldosterone antagonists, it is primarily utilized for its diuretic and antihypertensive properties.[2][3] A notable characteristic of potassium canrenoate is its availability for intravenous administration, making it a valuable therapeutic option when oral administration is not feasible.[1]
Pharmacokinetics: The Journey of Potassium Canrenoate in the Body
The pharmacokinetic profile of potassium canrenoate is intrinsically linked to its active metabolite, canrenone. Following administration, potassium canrenoate is rapidly converted to canrenone.
Absorption, Distribution, Metabolism, and Excretion
-
Absorption and Metabolism: Potassium canrenoate is well absorbed after administration and is hepatically metabolized to canrenone.[2]
-
Distribution: Canrenone is extensively bound to plasma proteins.
-
Excretion: The drug and its metabolites are primarily excreted through the kidneys.[2]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of canrenone following the intravenous administration of potassium canrenoate.
Table 1: Pharmacokinetic Parameters of Canrenone after Intravenous Administration of Potassium Canrenoate in Healthy Male Volunteers (n=5) [4]
| Parameter | Mean ± SD |
| Dose of Potassium Canrenoate (mg) | 200 |
| Cmax (ng/mL) | 2066 ± 876 |
| Tmax (min) | 29 ± 15 |
| Half-life of initial decline (h) | 3.7 ± 1.2 |
| Half-life of elimination (h) | 4.9 ± 1.8 |
| Total Clearance (mL/min/kg) | 4.2 ± 1.7 |
Table 2: Pharmacokinetic Parameters of Canrenone in Pediatric Patients after Intravenous Potassium Canrenoate [5]
| Parameter | Value |
| Clearance (CL/F) in a 2.9 kg patient (L/h) | 1.11 |
| Volume of Distribution (V/F) in a 2.9 kg patient(L) | 20.48 |
| Estimated Half-life (h) | ~19.99 |
Experimental Protocols: Methodologies for Studying Potassium Canrenoate
Quantification of Canrenone in Human Plasma via High-Performance Liquid Chromatography (HPLC)
A reliable method for quantifying canrenone in human plasma is crucial for pharmacokinetic studies.[6][7]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Data Analysis:
-
Standard curves of peak height ratio versus concentration are generated using weighted least squares linear regression.[7]
-
Assessment of Pharmacodynamic Effects in a Clinical Setting
The following outlines a general protocol for a randomized, double-blind, placebo-controlled study to evaluate the pharmacodynamic effects of intravenous potassium canrenoate.[1]
-
Participant Selection: Eighty eligible patients are randomized in a 1:1 ratio to receive either canrenone or a placebo.[1]
-
Intervention:
-
Primary Endpoint: The primary outcome is the restoration of a specific physiological parameter (e.g., sinus rhythm in atrial fibrillation) documented by electrocardiogram within 2 hours of administration.[1]
-
Secondary Endpoints: Other endpoints and safety outcomes are monitored and analyzed.
Pharmacodynamics: The Mechanism of Action and Therapeutic Effects
Potassium canrenoate exerts its therapeutic effects by competitively antagonizing the action of aldosterone at the mineralocorticoid receptor (MR).[2][3]
Mechanism of Action at the Mineralocorticoid Receptor
Aldosterone, a mineralocorticoid hormone, plays a key role in regulating blood pressure and electrolyte balance by binding to the MR in the distal convoluted tubules and collecting ducts of the kidneys.[3] This binding promotes sodium reabsorption and potassium excretion.[3] Potassium canrenoate's active metabolite, canrenone, competitively binds to these same receptors, thereby inhibiting the effects of aldosterone.[3] This leads to increased excretion of sodium and water, and a reduction in potassium excretion, resulting in a diuretic and antihypertensive effect.[3]
Dose-Response Relationship
In a study of patients with essential arterial hypertension, oral administration of 200 mg/day of potassium canrenoate demonstrated a significant antihypertensive effect, particularly on diastolic blood pressure.[8] This study also suggested that potassium canrenoate has a lesser stimulating effect on the renin-angiotensin-aldosterone system compared to spironolactone.[8] Another study in patients with acute heart failure showed that high doses of potassium canrenoate (≥300mg/day) can be used safely in combination with standard diuretics.[9]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of potassium canrenoate to its active form, canrenone.
Caption: Canrenone competitively inhibits aldosterone binding to the MR.
Caption: A typical workflow for a clinical pharmacokinetic study.
References
- 1. Clinical efficacy of potassium canreonate-canrenone in sinus rhythm restoration among patients with atrial fibrillation - a protocol of a pilot, randomized, double -blind, placebo-controlled study (CANREN-AF trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Potassium Canrenoate? [synapse.patsnap.com]
- 4. Pharmacokinetics of canrenone after oral administration of spironolactone and intravenous injection of canrenoate-K in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium canrenoate treatment in paediatric patients: a population pharmacokinetic study using novel dried blood spot sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RP-HPLC determination of canrenone metabolite of spironolactone a...: Ingenta Connect [ingentaconnect.com]
- 7. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Clinical study of the efficacy of oral potassium canrenoate and spironolactone in essential arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patients with acute heart failure treated with the CARRESS-HF diuretic protocol in association with canrenoate potassium: Tolerance of high doses of canrenoate potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
Soludactone's Impact on Electrolyte Homeostasis in Preclinical Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Action: Aldosterone Antagonism
Soludactone exerts its effects by competitively binding to the mineralocorticoid receptors in the cytoplasm of cells in the distal convoluted tubules and collecting ducts of the kidneys.[1] This action inhibits the binding of aldosterone.
Under normal physiological conditions, aldosterone binds to these receptors and the resulting complex translocates to the nucleus. In the nucleus, it upregulates the expression of genes encoding for sodium channels (ENaC) and the Na+/K+-ATPase pump. This leads to increased sodium reabsorption from the tubular fluid into the blood and potassium secretion into the urine.
By blocking this pathway, this compound prevents the synthesis of these aldosterone-induced proteins. The result is decreased sodium reabsorption, leading to natriuresis (sodium excretion) and diuresis (water excretion), and reduced potassium secretion, leading to potassium retention.[1]
Figure 1. Signaling pathway of this compound's aldosterone antagonism.
Effects on Electrolyte Balance: Preclinical Evidence
Preclinical studies in various animal models have demonstrated the qualitative effects of this compound (potassium canrenoate) on electrolyte balance. While detailed quantitative data is sparse in publicly available literature, the consistent finding is a pattern of increased sodium excretion and potassium retention.
Sodium (Na+)
In a study involving pigs with increased intra-abdominal pressure, the administration of potassium canrenoate led to an increased concentration of sodium in the urine, indicating its natriuretic effect.
Potassium (K+)
The primary and most well-documented effect of this compound is its potassium-sparing action. In the aforementioned study on pigs, administration of potassium canrenoate resulted in an increased blood concentration of potassium. Furthermore, a study in rats with DOCA-induced hypokalemia showed that animals treated with canrenoate had a higher muscle potassium content compared to those receiving DOCA alone. This highlights the ability of this compound to counteract potassium loss.
Other Electrolytes
Detailed preclinical data on the effects of this compound on other electrolytes such as calcium (Ca2+) and chloride (Cl-) are not extensively reported in the available literature.
Data Summary
Due to the lack of specific quantitative data in the reviewed preclinical studies, a detailed numerical table cannot be provided. The table below summarizes the qualitative findings.
| Electrolyte | Animal Model | Effect | Reference |
| Sodium (Na+) | Pigs | Increased urinary concentration | |
| Potassium (K+) | Pigs | Increased blood concentration | |
| Rats | Higher muscle content |
Experimental Protocols in Preclinical Research
The methodologies employed in preclinical studies of this compound vary depending on the research question. Below are outlines of experimental protocols from key studies.
Experimental Workflow: Evaluation in a Porcine Model of Increased Intra-Abdominal Pressure
Figure 2. Workflow for a porcine preclinical study.
-
Animal Model: Pigs.
-
Objective: To investigate the effect of potassium canrenoate on renal hemodynamics and urinary output during increased intra-abdominal pressure.
-
Methodology:
-
Animals were divided into a treatment group (receiving potassium canrenoate) and a control group.
-
Increased intra-abdominal pressure (IAP) was induced and maintained at 30 mmHg for 3 hours.
-
Measurements of renal blood flow, arterial blood hormones, and urinary output were taken.
-
-
Key Findings: The canrenoate-treated group showed increased urinary sodium and increased blood potassium levels.
Experimental Protocol: Evaluation in a Rat Model of DOCA-Induced Hypokalemia
-
Animal Model: Rats.
-
Objective: To evaluate the tissue and electrolyte effects of canrenoate potassium during DOCA-induced hypokalemic metabolic alkalosis.
-
Methodology:
-
Three groups of rats were studied: Group I received DOCA alone, Group II received DOCA plus canrenoate, and Group III received canrenoate alone.
-
The daily dose ratio was 180 mg/kg of canrenoate to 0.45 mg/kg of DOCA.
-
All animals were fed a synthetic diet and drank 0.15 N NaHCO3.
-
-
Key Findings: The group receiving both DOCA and canrenoate demonstrated a higher muscle potassium content compared to the group receiving DOCA alone.
Conclusion
Preclinical studies confirm that this compound, through its mechanism as an aldosterone antagonist, effectively induces natriuresis while conserving potassium. This profile is consistent across different animal models. While the available literature provides a strong qualitative understanding of these effects, there is a notable absence of comprehensive quantitative data that would allow for detailed dose-response analysis and direct comparison across various preclinical settings. Future preclinical research should aim to generate and report more granular quantitative data on the effects of this compound on a full panel of electrolytes to better inform its potential therapeutic applications and safety profile.
References
An In-depth Technical Guide to the Discovery and History of Spironolactone
Disclaimer: Initial searches for "Soludactone" did not yield any relevant results in publicly available scientific literature. This technical guide has been prepared under the assumption that the intended topic was Spironolactone , a well-documented pharmaceutical agent with a similar name.
Introduction
Spironolactone is a synthetic, steroidal drug primarily classified as a potassium-sparing diuretic.[1] It functions as a competitive antagonist of aldosterone and other mineralocorticoids, and also possesses antiandrogenic properties.[2] Marketed under brand names such as Aldactone, it is widely prescribed for conditions like heart failure, hypertension (high blood pressure), edema associated with liver or kidney disease, and primary hyperaldosteronism.[1][3][4] Additionally, its antiandrogenic effects make it useful in treating conditions like acne and hirsutism in women.[1]
Discovery and History
The development of Spironolactone was a significant advancement in diuretic therapy, driven by the need for an effective aldosterone antagonist.
-
1953: The discovery of aldosterone spurred research into blocking its effects, particularly sodium and water retention.[5][6]
-
1957: Chemists at G.D. Searle & Co. (now part of Pfizer) first synthesized Spironolactone.[1][7] The research aimed to create a drug that could specifically counteract the effects of excessive aldosterone.[7]
-
1959: Spironolactone was introduced to the market, marking the availability of one of the first diuretics engineered to block a specific renal transport process.[1][7]
Initially classified simply as a "potassium-sparing diuretic," this description is now considered incomplete given the broader understanding of its systemic anti-mineralocorticoid and antiandrogenic effects.[1][7] Spironolactone is included on the World Health Organization's List of Essential Medicines.[1]
Mechanism of Action
Spironolactone exerts its therapeutic effects through two primary mechanisms: antagonism of the mineralocorticoid receptor and antagonism of the androgen receptor.
Mineralocorticoid Receptor (MR) Antagonism
The primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR).[2][7]
-
Normal Aldosterone Action: The hormone aldosterone, produced by the adrenal glands, binds to MRs located in the distal convoluted tubules and collecting ducts of the kidneys.[2] This binding event promotes the reabsorption of sodium and water from the urine back into the bloodstream and facilitates the excretion of potassium.[2][7]
-
Spironolactone's Action: Spironolactone and its active metabolites compete with aldosterone for these same receptor sites.[8] By binding to the MR, it blocks aldosterone's effects, leading to an increased excretion of sodium and water, while retaining potassium.[7][8] This diuretic and antihypertensive action is fundamental to its use in treating edema and hypertension.[7]
Androgen Receptor (AR) Antagonism
Spironolactone also acts as a competitive antagonist of the androgen receptor (AR).[1]
-
Normal Androgen Action: Androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, mediating various physiological effects.
-
Spironolactone's Action: By binding to the AR, Spironolactone blocks the effects of androgens.[1] This antiandrogenic activity is responsible for its efficacy in treating androgen-dependent conditions such as acne, hirsutism (excessive hair growth), and its use in feminizing hormone therapy.[1] It is also the cause of side effects like gynecomastia (breast enlargement in men).[2]
Data Presentation
Pharmacokinetic Properties
The pharmacokinetic profile of Spironolactone is characterized by rapid and extensive metabolism.
| Parameter | Spironolactone | Canrenone (Metabolite) | 7-α-thiomethylspirolactone (TMS) | 6-β-hydroxy-7-α-thiomethylspirolactone (HTMS) |
| Bioavailability | 60-90% (Increased by food)[1][8] | - | - | - |
| Protein Binding | >90%[8] | 99.2%[1] | - | - |
| Mean Half-life | 1.4 hours[8] | 16.5 hours[8] | 13.8 hours[8] | 15 hours[8] |
| Metabolism | Rapidly and extensively metabolized in the liver and other tissues.[1][8] | Active metabolite | Active metabolite | Active metabolite |
Efficacy in Resistant Hypertension (Meta-Analysis Data)
Spironolactone has been shown to be an effective add-on therapy for patients with resistant hypertension.
| Comparison Group | Metric | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | p-value |
| Placebo | Office Systolic BP | -20.14 mmHg[9] | -31.17 to -9.12[9] | < .001[9] |
| Placebo | Office Diastolic BP | -5.73 mmHg[9] | -8.13 to -3.33[9] | < .001[9] |
| Placebo | 24h Ambulatory Systolic BP | -10.31 mmHg[9] | -12.86 to -7.76[9] | < .001[9] |
| Placebo | 24h Ambulatory Diastolic BP | -3.94 mmHg[9] | -5.50 to -2.37[9] | < .001[9] |
| Alternative Drugs | 24h Ambulatory Systolic BP | -6.98 mmHg[9] | -12.66 to -1.30[9] | < .05[9] |
| Alternative Drugs | 24h Ambulatory Diastolic BP | -3.03 mmHg[9] | -5.21 to -0.85[9] | < .001[9] |
Experimental Protocols
Synthesis of Spironolactone from Canrenone
This protocol describes a common method for the final step in Spironolactone synthesis, the addition of the 7α-acetylthio group to canrenone.
Materials:
-
Canrenone
-
Thioacetic acid
-
Trimethylsilyl triflate (catalyst)
-
Tetrahydrofuran (THF, solvent)
-
Ethyl acetate
-
Saturated sodium carbonate solution
Procedure:
-
Add 20 mmol of freshly distilled thioacetic acid and 20 mmol of trimethylsilyl triflate to 100 mL of THF in a reaction flask.[10]
-
Stir the mixture thoroughly.[10]
-
Add 10 mmol of canrenone to the reaction mixture.[10]
-
Continue stirring at room temperature for 1 hour.[10]
-
Add 50 mL of ethyl acetate to the flask, followed by the slow addition of 50 mL of saturated sodium carbonate solution.[10]
-
Stir the resulting mixture at room temperature for 30 minutes.[10]
-
Perform a liquid-liquid extraction of the reaction solution three times, using 50 mL of ethyl acetate for each extraction.[10]
-
Combine the organic layers.[10]
-
Dry the combined organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude product.[10]
-
Recrystallize the crude product from methanol to obtain pure Spironolactone.[10]
Mineralocorticoid Receptor (MR) Competitive Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound like Spironolactone to the mineralocorticoid receptor using a radiolabeled ligand.
Materials:
-
Cell or tissue homogenate containing mineralocorticoid receptors
-
Radiolabeled ligand (e.g., [³H]-aldosterone)
-
Unlabeled test compound (Spironolactone)
-
Unlabeled competing ligand (for non-specific binding control)
-
Assay buffer
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Preparation: Prepare a series of tubes. To each tube, add a fixed concentration of the radiolabeled ligand.[7]
-
Competitive Binding: To these tubes, add increasing concentrations of the unlabeled test compound (Spironolactone).[7]
-
Non-Specific Binding Control: To a separate set of tubes, add the radiolabeled ligand and a high concentration of an unlabeled competing ligand to saturate the receptors.[7]
-
Incubation: Incubate all mixtures to allow the binding to reach equilibrium.[7]
-
Separation: Rapidly separate the bound from the free radioligand by filtration through glass fiber filters. The receptors and bound ligand will be retained on the filter.[7]
-
Washing: Wash the filters with cold assay buffer to remove any remaining unbound radioligand.[7]
-
Quantification: Place the filters into scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.[7]
-
Analysis:
-
Calculate the specific binding at each concentration by subtracting the non-specific binding from the total binding.[7]
-
Analyze the data using suitable software to determine the IC50 value (the concentration of Spironolactone that inhibits 50% of the specific binding of the radioligand).[7]
-
The inhibition constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation.[7]
-
Mandatory Visualizations
Caption: Aldosterone Signaling and Spironolactone's Competitive Antagonism.
Caption: Androgen Signaling and Spironolactone's Antiandrogenic Action.
Caption: Experimental Workflow for a Competitive Binding Assay.
References
- 1. Spironolactone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. The story of spironolactones from 1957 to now: from sodium balance to inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The story of spironolactones from 1957 to now: from sodium balance to inflammation - GIN [giornaleitalianodinefrologia.it]
- 7. benchchem.com [benchchem.com]
- 8. pfizermedical.com [pfizermedical.com]
- 9. Clinical efficacy and safety of spironolactone in patients with resistant hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spironolactone synthesis - chemicalbook [chemicalbook.com]
In Vitro Binding Affinity of Soludactone to Mineralocorticoid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding characteristics of Soludactone (also known as prorenone) to the mineralocorticoid receptor (MR). The document summarizes available binding affinity data, details relevant experimental protocols, and illustrates key signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
Comprehensive literature searches did not yield specific equilibrium dissociation constant (Kd), inhibitory constant (Ki), or half-maximal inhibitory concentration (IC50) values for the direct binding of this compound (prorenone) to the mineralocorticoid receptor. However, relative binding affinity studies have been conducted, positioning prorenone in relation to other known MR ligands. The following table summarizes the relative binding affinity of prorenone and provides IC50 values for other well-characterized mineralocorticoid receptor antagonists for comparative purposes.
| Compound | Receptor/Tissue Source | Radioligand | Parameter | Value |
| Prorenone (this compound) | Rat Kidney Homogenates | [³H]spironolactone | Relative Binding Affinity | Spironolactone > Prorenone > Methyltrienolone > Testosterone > Progesterone > Aldosterone > Dexamethasone[1] |
| Spironolactone | Mineralocorticoid Receptor | Not Specified | IC50 | 24 nM[2][3] |
| Eplerenone | Mineralocorticoid Receptor | Not Specified | IC50 | 990 nM[4] |
| Finerenone | Mineralocorticoid Receptor | Not Specified | IC50 | 18 nM[2] |
| Esaxerenone | Human Mineralocorticoid Receptor | Not Specified | IC50 | 3.7 nM[5] |
| Apararenone | Mineralocorticoid Receptor | Not Specified | IC50 | 0.28 µM (280 nM)[6] |
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of a compound's binding affinity for the mineralocorticoid receptor is commonly achieved through in vitro competitive radioligand binding assays.[7][8][9][10] This technique measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the relative binding affinity (often expressed as an IC50 value) of a test compound for the mineralocorticoid receptor.
Materials:
-
Receptor Source: Homogenates of tissues known to express the mineralocorticoid receptor, such as rat kidney, or cell lines recombinantly expressing the human mineralocorticoid receptor.[1]
-
Radioligand: A high-affinity radiolabeled ligand for the MR, typically [³H]aldosterone or [³H]spironolactone.
-
Test Compound: Unlabeled this compound (prorenone) or other compounds of interest.
-
Assay Buffer: A suitable buffer to maintain receptor integrity and facilitate binding (e.g., Tris-HCl buffer containing protease inhibitors).
-
Wash Buffer: Cold assay buffer to remove unbound radioligand.
-
Scintillation Cocktail: A solution used to detect the radioactive signal.
-
Instrumentation: A scintillation counter to measure radioactivity.
Procedure:
-
Receptor Preparation:
-
Tissue is homogenized in cold assay buffer.
-
The homogenate is centrifuged to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in fresh assay buffer to a desired protein concentration.
-
-
Assay Setup:
-
A series of dilutions of the unlabeled test compound (this compound) are prepared.
-
In assay tubes, a fixed concentration of the radiolabeled ligand and a specific amount of the receptor preparation are added.
-
Increasing concentrations of the unlabeled test compound are then added to the respective tubes.
-
Control tubes are included:
-
Total Binding: Contains receptor and radioligand only.
-
Non-specific Binding: Contains receptor, radioligand, and a high concentration of an unlabeled potent MR ligand to saturate the receptors.
-
-
-
Incubation:
-
The assay tubes are incubated at a specific temperature (e.g., 4°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed quickly with cold wash buffer to remove any unbound radioligand.
-
-
Detection:
-
The filters are placed in scintillation vials with scintillation cocktail.
-
The radioactivity on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
-
Visualizations: Signaling Pathways and Experimental Workflow
Mineralocorticoid Receptor Signaling Pathway
The classical genomic signaling pathway of the mineralocorticoid receptor involves its activation by an agonist, such as aldosterone, leading to the regulation of gene expression.
Caption: Classical Mineralocorticoid Receptor Signaling Pathway.
Mechanism of Mineralocorticoid Receptor Antagonism
Mineralocorticoid receptor antagonists, like this compound, competitively bind to the MR, preventing the binding of the natural agonist aldosterone and subsequent downstream signaling.
Caption: Competitive Antagonism at the Mineralocorticoid Receptor.
Experimental Workflow: Competitive Binding Assay
The following diagram outlines the key steps in a typical in vitro competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow of an In Vitro Competitive Binding Assay.
References
- 1. Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spironolactone, Mineralocorticoid receptor antagonist (CAS 52-01-7) | Abcam [abcam.com]
- 4. Nonsteroidal Mineralocorticoid Receptor Antagonist Eliciting Cardiorenal Protection Is a New Option for Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 Studies to Define the Safety, Tolerability, and Pharmacokinetic and Pharmacodynamic Profiles of the Nonsteroidal Mineralocorticoid Receptor Antagonist Apararenone in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the synthesis of potassium canrenoate, a competitive aldosterone antagonist. This document details the chemical pathways, experimental protocols, and quantitative data derived from primary research articles and patents.
Potassium canrenoate, the potassium salt of canrenoic acid, is a prodrug that is metabolized in the body to its active form, canrenone. It functions as a potassium-sparing diuretic and is utilized in the management of conditions such as hypertension and edema. The synthesis of potassium canrenoate is a multi-step process that typically originates from readily available steroid precursors.
Core Synthetic Pathways
The primary route for the synthesis of potassium canrenoate involves the initial preparation of its active metabolite, canrenone. Canrenone is then converted to potassium canrenoate through the hydrolysis of its γ-lactone ring.
Synthesis of the Key Intermediate: Canrenone
The synthesis of canrenone has been approached through various routes, with a common starting material being 4-androstenedione. The general synthetic scheme involves a series of chemical transformations to construct the characteristic spirolactone ring and the diene system of canrenone.
A representative synthetic pathway starting from 4-androstenedione is outlined below:
Figure 1: General synthetic pathway for Canrenone from 4-Androstenedione.
A Chinese patent describes a method for synthesizing canrenone from 4-androstenedione through ethynylation, hydrogenation, oxidative cyclization, and a subsequent bromination and debromination to introduce the C4-C5 double bond. Another patent details a process involving an etherification reaction followed by dehydrogenation to yield canrenone.[1]
Conversion of Canrenone to Potassium Canrenoate
The final step in the synthesis is the conversion of canrenone to potassium canrenoate. This is achieved through the hydrolysis of the γ-lactone ring of canrenone to form the corresponding carboxylate salt. This reaction is typically carried out using a potassium base, such as potassium hydroxide. The reversible nature of this reaction is noted, as canrenone can be prepared by the acid-catalyzed lactonization of potassium canrenoate.[2][3]
Figure 2: Reversible conversion between Canrenone and Potassium Canrenoate.
Experimental Protocols
While detailed experimental procedures from peer-reviewed primary research articles are not extensively available in the public domain, information extracted from patents provides insight into the methodologies.
Synthesis of Canrenone from 17β-hydroxy-4-androsten-3-one-17α-pregn-21-carboxylic acid-γ-lactone[4]
This method involves a two-step process of etherification followed by dehydrogenation.
Step 1: Etherification
-
To a solution of 17β-hydroxy-4-androsten-3-one-17α-pregn-21-carboxylic acid-γ-lactone in anhydrous tetrahydrofuran, add triethyl orthoformate and a catalytic amount of pyridine hydrobromide.
-
Heat the mixture to 58°C and stir for 2.5 hours.
Step 2: Dehydrogenation
-
The etherification reaction product is then subjected to a dehydrogenation reaction in the presence of an organic solvent and an oxidant such as tetrachloro-p-benzoquinone.
-
The reaction is carried out at room temperature.
-
After the reaction is complete, the mixture is filtered, and the organic layer is washed successively with 4 wt% sodium hydroxide solution and water.
-
The solvent is removed under reduced pressure to obtain the crude canrenone product.
-
Recrystallization from methanol-water yields purified canrenone.
Conversion of Canrenone to Potassium Canrenoate
A specific, detailed experimental protocol for this conversion is not explicitly available in the reviewed literature. However, based on the principles of lactone hydrolysis, a general procedure can be inferred:
General Procedure (Inferred):
-
Dissolve canrenone in a suitable solvent, such as ethanol or methanol.
-
Add a stoichiometric amount of an aqueous or alcoholic solution of potassium hydroxide.
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the solvent may be removed under reduced pressure.
-
The resulting solid potassium canrenoate can be purified by recrystallization from an appropriate solvent system.
Quantitative Data
Quantitative data regarding reaction yields and product purity are crucial for process optimization and scale-up. The following table summarizes the available data from the cited patents.
| Reaction Step | Starting Material | Product | Reagents | Yield | Purity | Reference |
| Etherification and Dehydrogenation | 17β-hydroxy-4-androsten-3-one-17α-pregn-21-carboxylic acid-γ-lactone | Canrenone | Triethyl orthoformate, pyridine hydrobromide, tetrachloro-p-benzoquinone | >90% (weight yield) | >99% (HPLC) | [4] |
| Oxidative Cyclization, Bromination, and Debromination | 4-Androstenedione | Canrenone | Various reagents as per the patent | Not specified | Not specified | [5] |
Conclusion
The synthesis of potassium canrenoate is a well-established process in the field of steroid chemistry, primarily involving the preparation of the key intermediate, canrenone, from 4-androstenedione, followed by a straightforward hydrolysis to yield the final product. While detailed academic publications on the synthesis are sparse, the patent literature provides a solid foundation for the experimental procedures. Further research and process development could focus on optimizing reaction conditions to improve yields, reduce costs, and enhance the overall efficiency and sustainability of the synthesis. This guide provides a valuable resource for professionals in drug development and chemical research, summarizing the core knowledge required for the synthesis of this important pharmaceutical agent.
References
- 1. Spironolactone and potassium canrenoate in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of spironolactone, potassium canrenoate, and their common metabolite canrenone on dimension Vista Digoxin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN105037475A - Preparation method for canrenone - Google Patents [patents.google.com]
- 5. CN104327150A - Synthesis method of spironolactone intermediate canrenone - Google Patents [patents.google.com]
A Historical Review of Soludactone's Therapeutic Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Soludactone, the brand name for the intravenous formulation of potassium canrenoate, has occupied a unique niche in the history of cardiovascular and endocrine therapeutics. As a water-soluble prodrug of canrenone, the active metabolite of spironolactone, this compound provided a critical parenteral alternative for aldosterone antagonism when oral administration was not feasible. This technical guide delves into the historical therapeutic applications of this compound, providing a comprehensive overview of its use in primary aldosteronism, congestive heart failure, and cirrhosis of the liver with ascites. This document summarizes key quantitative data from historical studies, details relevant experimental protocols of the era, and presents visual diagrams of the underlying signaling pathways and experimental workflows to offer a thorough historical perspective for today's researchers and drug development professionals.
Introduction: The Advent of a Parenteral Aldosterone Antagonist
The development of this compound in the mid-20th century was a direct response to the clinical need for a parenteral aldosterone antagonist. Spironolactone, a groundbreaking oral medication, had proven its efficacy in blocking the effects of aldosterone, a key hormone in sodium and water retention. However, in acute settings or in patients unable to take oral medications, its utility was limited. This compound, or potassium canrenoate, emerged as the solution, offering the therapeutic benefits of aldosterone blockade via intravenous administration. Its primary active metabolite, canrenone, is a potent competitive antagonist of the mineralocorticoid receptor (MR), thereby inhibiting the downstream effects of aldosterone.[1][2] This guide will explore the historical context of this compound's use, from its initial applications to its role in shaping the understanding of aldosterone's physiological and pathological functions.
Quantitative Data from Historical Clinical Studies
The following tables present a summary of quantitative data extracted from historical clinical studies on this compound (potassium canrenoate). It is important to note that reporting standards in older studies may differ from contemporary practices.
Table 1: Pharmacokinetic Profile of Canrenone (Active Metabolite of this compound)
| Parameter | Value | Species | Notes |
| Half-life | ~10-35 hours | Human | Varies depending on the study and patient population. |
| Time to Peak Concentration (IV) | Rapid | Human | As an intravenous formulation, it achieves therapeutic levels quickly. |
| Active Metabolite | Canrenone | Human | The primary active compound responsible for the therapeutic effect. |
| Protein Binding | >98% | Human | Highly bound to plasma proteins. |
Table 2: Efficacy of Intravenous Potassium Canrenoate in Congestive Heart Failure (Historical Data)
| Study Focus | Number of Patients | Dosage | Duration | Key Quantitative Outcomes |
| Diuretic effect in refractory CHF | 30 | 200 mg IV single dose | 6 hours | 60% of patients showed clinical improvement; responders had significantly higher baseline plasma aldosterone levels (312 pg/mL vs. 152 pg/mL in non-responders).[3] |
| General use in CHF | Not specified | 200-800 mg/day IV | Variable | Increased sodium excretion and decreased potassium excretion. |
Table 3: Efficacy of Potassium Canrenoate in Primary Aldosteronism (Historical Data)
| Study Focus | Number of Patients | Dosage | Duration | Key Quantitative Outcomes |
| Pre-operative management | Not specified | Typically 200-400 mg/day IV | Days to weeks | Normalization of blood pressure and serum potassium levels prior to adrenalectomy.[1] |
| Long-term medical management | Not specified | Variable | Months to years | Effective control of hypertension and hypokalemia. |
Key Experimental Protocols in Historical Context
The following sections describe the general principles of experimental protocols that were historically employed to elucidate the efficacy and mechanism of action of aldosterone antagonists like this compound.
In Vivo Assessment of Aldosterone Antagonism in Animal Models
Objective: To determine the diuretic and natriuretic effects of this compound and its antagonism of aldosterone in a controlled animal model.
Methodology:
-
Animal Model: Adrenalectomized rats were commonly used to eliminate endogenous aldosterone production. This allowed for the administration of exogenous aldosterone to create a state of mineralocorticoid excess.
-
Experimental Groups:
-
Control Group: Received vehicle only.
-
Aldosterone Group: Received a continuous infusion or daily injections of aldosterone to induce sodium retention and potassium excretion.
-
Treatment Group: Received aldosterone along with varying doses of intravenous potassium canrenoate.
-
-
Housing and Collection: Animals were housed in metabolic cages to allow for the precise collection of urine over 24-hour periods.
-
Measurements: Urine volume, sodium concentration, and potassium concentration were measured.
-
Data Analysis: The urinary sodium/potassium (Na+/K+) ratio was a key endpoint. A significant increase in this ratio in the treatment group compared to the aldosterone group indicated effective aldosterone antagonism. Blood pressure could also be monitored in conscious, restrained rats.
Mineralocorticoid Receptor Binding Assay
Objective: To determine the affinity of canrenone (the active metabolite of this compound) for the mineralocorticoid receptor.
Methodology:
-
Receptor Source: Kidney tissue from adrenalectomized rats was typically used as a rich source of mineralocorticoid receptors. The tissue was homogenized and centrifuged to obtain a cytosolic fraction containing the receptors.
-
Radioligand: Tritiated aldosterone ([³H]-aldosterone) was used as the radioactive ligand that binds to the mineralocorticoid receptor.
-
Competitive Binding: A fixed concentration of [³H]-aldosterone was incubated with the kidney cytosol preparation in the presence of increasing concentrations of unlabeled canrenone.
-
Separation of Bound and Free Ligand: Dextran-coated charcoal was commonly used to adsorb the unbound [³H]-aldosterone, leaving the receptor-bound radioligand in the supernatant.
-
Quantification: The radioactivity of the supernatant was measured using a liquid scintillation counter.
-
Data Analysis: The data were used to generate a competition curve, from which the IC50 (the concentration of canrenone that inhibits 50% of [³H]-aldosterone binding) was determined. The IC50 value was then used to calculate the binding affinity (Ki) of canrenone for the mineralocorticoid receptor.
Visualizing Signaling Pathways and Experimental Workflows
Aldosterone Signaling Pathway in Renal Epithelial Cells
Caption: Aldosterone signaling pathway and the inhibitory action of canrenone.
Historical Experimental Workflow for Evaluating an Aldosterone Antagonist
Caption: A simplified historical workflow for the evaluation of this compound.
Therapeutic Applications in Historical Context
Primary Aldosteronism
In the mid to late 20th century, this compound was a cornerstone in the management of primary aldosteronism, a condition characterized by excessive aldosterone production from the adrenal glands. For patients diagnosed with an aldosterone-producing adenoma, this compound was frequently administered intravenously in the pre-operative period to normalize blood pressure and correct the associated hypokalemia, thereby reducing surgical risks.[1] In cases of bilateral adrenal hyperplasia, where surgery is not curative, long-term oral aldosterone antagonists were the mainstay of treatment, but this compound served as an essential tool for initial stabilization or for patients unable to tolerate oral therapy.
Congestive Heart Failure
This compound found a significant role in the management of severe or refractory congestive heart failure (CHF), particularly in patients with edema and secondary hyperaldosteronism. In these patients, the failing heart triggers the renin-angiotensin-aldosterone system, leading to fluid retention and a worsening of symptoms. The intravenous administration of this compound allowed for rapid and effective diuresis while importantly sparing potassium, a crucial advantage when co-administered with potassium-wasting loop diuretics. Historical studies demonstrated its ability to induce a significant diuretic response, especially in patients with elevated baseline aldosterone levels.[3]
Liver Cirrhosis with Ascites
In patients with advanced liver cirrhosis, the development of ascites is often driven by secondary hyperaldosteronism. This compound was used to counteract this, promoting sodium and water excretion and helping to manage the often-massive fluid accumulation in the abdominal cavity. Its intravenous route was particularly valuable in hospitalized patients with severe ascites who were unable to take oral medications or required rapid intervention.[4][5][6]
Conclusion
This compound, as the primary historical intravenous aldosterone antagonist, played a vital role in the management of a range of cardiovascular and endocrine disorders. Its development and clinical application provided physicians with a crucial tool to combat the deleterious effects of aldosterone excess in acute and severe settings. While the landscape of aldosterone antagonist therapy has evolved with the introduction of newer oral agents, the historical journey of this compound offers invaluable lessons in the principles of hormonal antagonism and its therapeutic implications. This guide has aimed to provide a comprehensive, technically focused review of this important chapter in pharmaceutical history for the benefit of contemporary researchers and clinicians.
References
- 1. The story of spironolactones from 1957 to now: from sodium balance to inflammation - GIN [giornaleitalianodinefrologia.it]
- 2. Canrenone | C22H28O3 | CID 13789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Single-dose i.v. Aldactone for congestive heart failure: a preliminary observation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative clinical study of spironolactone and potassium canrenoate. A randomized evaluation with double cross-over - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Diagnosis and therapy of ascites in liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Impact of Soludactone (Potassium Canrenoate) on Renal Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological effects of Soludactone (potassium canrenoate) on renal function. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, quantitative effects, and the experimental protocols used to evaluate its impact.
Core Mechanism of Action
This compound, the potassium salt of canrenoic acid, is a competitive aldosterone antagonist. Its primary site of action is the distal convoluted tubule and collecting duct of the kidney.[1][2] Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance by promoting sodium reabsorption and potassium excretion.[1][2] this compound competitively binds to the mineralocorticoid receptors, thereby inhibiting the physiological effects of aldosterone.[1][2] This antagonism leads to a decrease in sodium and water reabsorption and a reduction in potassium excretion, resulting in its characteristic potassium-sparing diuretic effect.[1][2]
Signaling Pathway of Aldosterone and its Antagonism by this compound
The following diagram illustrates the molecular signaling pathway of aldosterone in a principal cell of the renal collecting duct and how this compound interferes with this process.
Quantitative Data on Renal Function
The following tables summarize the quantitative effects of this compound (Potassium Canrenoate) on key renal parameters. Data has been compiled from various preclinical and clinical studies to provide a comparative overview.
Table 1: Effect of Potassium Canrenoate on Renal Hemodynamics in a Porcine Model
| Parameter | Control Group (n=8) | Potassium Canrenoate Group (n=8) | p-value |
| Mean Arterial Pressure (mmHg) | No significant change | No significant change | > 0.05 |
| Renal Blood Flow (mL/min) | Remained constant | Remained constant | > 0.05 |
| Renal Vascular Resistance | Increased at IAP of 30 mmHg | Not affected | > 0.05 |
| Mean Urinary Output | Baseline | Higher than control (not significant) | > 0.05 |
Data synthesized from a study in pigs with increased intra-abdominal pressure (IAP).[3]
Table 2: Dose-Dependent Effects of Spironolactone (a related aldosterone antagonist) on Renal Function in Patients with Chronic Kidney Disease (CKD)
| Parameter | Spironolactone Dose | Change from Baseline |
| Estimated GFR (eGFR) | 25 mg/day | Initial decrease, then stabilization |
| Urinary Albumin-to-Creatinine Ratio (UACR) | 25 mg/day | Significant reduction |
| Serum Potassium | 25 mg/day | Mild increase |
This table provides representative data on spironolactone, which is metabolized to canrenone, the active metabolite of potassium canrenoate. The effects are expected to be similar.
Table 3: Effects of Potassium Canrenoate on Urinary Electrolyte Excretion
| Parameter | Pre-treatment | Post-treatment with Potassium Canrenoate |
| Urinary Sodium Excretion | Baseline | Increased |
| Urinary Potassium Excretion | Baseline | Decreased |
| Urinary Na+/K+ Ratio | Baseline | Increased |
Qualitative representation of expected changes based on the mechanism of action.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's impact on renal function.
Measurement of Glomerular Filtration Rate (GFR) in a Rat Model
This protocol describes the measurement of GFR using the gold-standard inulin clearance method in an anesthetized rat.
Objective: To determine the effect of this compound on the glomerular filtration rate.
Materials:
-
Male Wistar rats (250-300g)
-
Inulin solution (e.g., FITC-inulin)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments for catheterization
-
Syringe pump
-
Blood collection tubes (heparinized)
-
Urine collection vials
-
Spectrofluorometer or other appropriate analytical instrument
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Surgically expose and catheterize the femoral artery (for blood sampling), femoral vein (for inulin infusion), and bladder (for urine collection).
-
Inulin Infusion: Administer a bolus loading dose of inulin via the venous catheter, followed by a continuous infusion using a syringe pump to achieve a steady-state plasma concentration.
-
Equilibration Period: Allow for a 60-90 minute equilibration period.
-
Baseline Measurements: Collect two to three timed urine samples (e.g., 20-30 minutes each) and a blood sample at the midpoint of each urine collection period.
-
Drug Administration: Administer a single intravenous dose of this compound (potassium canrenoate) at the desired concentration.
-
Post-Dose Measurements: Following drug administration, repeat the timed urine and blood sample collection at specified intervals (e.g., 30, 60, 90, and 120 minutes post-dose).
-
Sample Analysis: Centrifuge blood samples to obtain plasma. Measure the concentration of inulin in all plasma and urine samples using an appropriate analytical method (e.g., spectrofluorometry for FITC-inulin).
-
GFR Calculation: Calculate GFR using the following formula for each collection period: GFR (mL/min) = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration
The following diagram illustrates the general experimental workflow.
Quantification of Canrenone in Plasma using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the determination of canrenone, the active metabolite of potassium canrenoate, in plasma samples.
Objective: To measure the concentration of canrenone in plasma following administration of this compound.
Materials:
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
Canrenone analytical standard
-
Internal standard (e.g., spironolactone or a related compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other mobile phase modifier
-
Plasma samples
-
Centrifuge
-
Vortex mixer
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of canrenone in drug-free plasma at known concentrations to create a calibration curve.
-
Sample Preparation (Protein Precipitation): a. To 200 µL of plasma sample (or standard), add 400 µL of ice-cold acetonitrile containing the internal standard. b. Vortex vigorously for 1 minute to precipitate plasma proteins. c. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. d. Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in a small volume (e.g., 100 µL) of the HPLC mobile phase.
-
HPLC Analysis: a. Set up the HPLC system with the C18 column and the appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid). b. Inject a fixed volume (e.g., 20 µL) of the reconstituted sample onto the column. c. Run the analysis and detect the peaks for canrenone and the internal standard at the appropriate wavelength (e.g., 280 nm for UV) or mass-to-charge ratio (for MS).
-
Quantification: a. Integrate the peak areas for canrenone and the internal standard. b. Calculate the peak area ratio of canrenone to the internal standard. c. Use the calibration curve to determine the concentration of canrenone in the unknown plasma samples.
Conclusion
This compound (potassium canrenoate) exerts its physiological effects on renal function primarily through the competitive antagonism of aldosterone receptors in the distal nephron. This leads to increased sodium and water excretion and decreased potassium excretion. The quantitative data, although requiring further dedicated dose-response studies for a more complete picture, and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals. The provided diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for understanding the complex processes involved. Further research focusing on detailed dose-response relationships in various preclinical and clinical settings will continue to refine our understanding of the full therapeutic potential and safety profile of this compound.
References
- 1. Physiology Lab Demonstration: Glomerular Filtration Rate in a Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FITC-Inulin Measurement of Glomerular Filtration Rate [bio-protocol.org]
- 3. Time-course reduction of renal function in rats on high sodium intake: acute reversal by potassium canrenoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Administration of Soludactone (Potassium Canrenoate) in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for administering Soludactone (the injectable form of potassium canrenoate) in rodent models. This document includes quantitative data on dosages, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate reproducible research.
Quantitative Data Summary
The following tables summarize recommended dosages and available pharmacokinetic data for potassium canrenoate and its active metabolite, canrenone, in rodent models. It is important to note that specific pharmacokinetic data for potassium canrenoate in rodents is limited in publicly available literature. The data for canrenone is often derived from studies involving spironolactone administration, of which canrenone is a major metabolite.
Table 1: Recommended Dosages of Potassium Canrenoate in Rodent Models
| Species | Route of Administration | Dosage | Application/Study Context |
| Rat | Drinking Water | 20 mg/kg/day | Reduction of isoprenaline-induced cardiac fibrosis |
| Neonatal Rodents | Intravenous Injection | 1-2 mg/kg | Short-term diuresis |
Table 2: Pharmacokinetic Parameters of Canrenone (Active Metabolite) in Rodents
| Parameter | Rat | Mouse |
| Half-life (t½) | Data not readily available | Data not readily available |
| Clearance (CL) | Data not readily available | Data not readily available |
| Volume of Distribution (Vd) | Data not readily available | Data not readily available |
| Bioavailability (F) | Data not readily available | Data not readily available |
Note: The lack of specific pharmacokinetic data for potassium canrenoate and canrenone in rats and mice in the public domain is a significant limitation. Researchers are advised to conduct pilot pharmacokinetic studies to determine these parameters for their specific experimental conditions.
Experimental Protocols
Detailed methodologies for the preparation and administration of this compound via intravenous, oral gavage, and subcutaneous routes are provided below.
Intravenous (IV) Injection
Objective: To achieve rapid systemic exposure to this compound.
Materials:
-
This compound (Potassium canrenoate) for injection
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal restrainer
-
Warming lamp (optional, for tail vein dilation)
Procedure:
-
Preparation of Injection Solution:
-
This compound is often available as a solution for injection (e.g., 20 mg/mL).
-
To prepare a 1 mg/mL solution, dilute 0.5 mL of a 20 mg/mL this compound solution with 9.5 mL of sterile 0.9% saline.
-
Gently mix the solution. The final solution should be clear.
-
-
Animal Preparation:
-
Weigh the animal to determine the correct dose volume.
-
Place the rodent in a suitable restrainer to immobilize the tail.
-
If necessary, warm the tail using a warming lamp to dilate the lateral tail veins.
-
-
Administration:
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
Oral Gavage
Objective: To administer a precise oral dose of this compound.
Materials:
-
This compound (Potassium canrenoate) powder
-
Vehicle (e.g., sterile water, 0.5% w/v carboxymethyl cellulose, or corn oil)[1]
-
Sterile syringes (1-3 mL)
-
Ball-tipped oral gavage needles (18-20 gauge for rats, 20-22 gauge for mice)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
Weigh the required amount of this compound powder.
-
Suspend or dissolve the powder in the chosen vehicle at the desired concentration. Vortex or sonicate as needed to ensure a homogenous mixture. Prepare fresh daily.
-
-
Animal Preparation:
-
Weigh the animal to calculate the accurate dose volume. The maximum recommended gavage volume is typically 10 mL/kg for rats and mice.[1]
-
-
Administration:
-
Firmly restrain the animal to immobilize the head and body.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib) to ensure it reaches the stomach.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. The animal should swallow the tube. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the solution.
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Subcutaneous (SC) Injection
Objective: To provide a slower, more sustained release of this compound compared to IV injection.
Materials:
-
This compound (Potassium canrenoate) powder
-
Vehicle (e.g., sterile saline or Dimethyl Sulfoxide (DMSO))
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of Injection Solution:
-
Dissolve the this compound powder in the chosen vehicle to the desired concentration. Ensure the solution is sterile.
-
-
Animal Preparation:
-
Weigh the animal to determine the correct dose volume.
-
-
Administration:
-
Grasp the loose skin over the dorsal (back) or flank area to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Slowly inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Monitor the animal for any local reactions at the injection site.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound (Potassium Canrenoate)
This compound, as a mineralocorticoid receptor (MR) antagonist, primarily acts by blocking the effects of aldosterone.
Caption: Mineralocorticoid receptor signaling pathway and antagonism by this compound.
Experimental Workflow for a Rodent Pharmacokinetic Study
This diagram outlines the typical steps involved in a pharmacokinetic study following the administration of this compound.
Caption: General experimental workflow for a rodent pharmacokinetic study.
References
Application Notes and Protocols for the Use of Soludactone (Potassium Canrenoate) in Cardiac Hypertrophy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to increased workload but can progress to heart failure. Mineralocorticoid receptor (MR) antagonists are a class of drugs that have shown therapeutic potential in mitigating pathological cardiac remodeling. Soludactone (potassium canrenoate) is a competitive aldosterone antagonist and the major active metabolite of spironolactone.[1] It is utilized in research to investigate the role of the mineralocorticocorticoid system in the pathophysiology of cardiac hypertrophy and to evaluate potential therapeutic interventions. These application notes provide a comprehensive overview of the use of this compound in preclinical studies of cardiac hypertrophy, including quantitative data from key studies, detailed experimental protocols, and insights into the underlying signaling pathways.
Quantitative Data on the Effects of this compound in Cardiac Hypertrophy
The following tables summarize the quantitative effects of potassium canrenoate on key parameters of cardiac hypertrophy from preclinical studies.
Table 1: Effect of Potassium Canrenoate on Heart and Left Ventricular Weight in Isoprenaline-Induced Cardiac Hypertrophy in Rats
| Treatment Group | N | Body Weight (g) | Heart Weight (g) | Heart Weight / Body Weight (mg/g) | Left Ventricle Weight (g) | Left Ventricle Weight / Body Weight (mg/g) |
| Control | 10 | 453 ± 11 | 1.18 ± 0.04 | 2.61 ± 0.06 | 0.83 ± 0.03 | 1.83 ± 0.05 |
| Isoprenaline | 10 | 446 ± 12 | 1.48 ± 0.05 | 3.32 ± 0.08 | 1.10 ± 0.04 | 2.47 ± 0.07 |
| Isoprenaline + Potassium Canrenoate | 10 | 450 ± 10 | 1.35 ± 0.04# | 3.00 ± 0.07# | 0.98 ± 0.03# | 2.18 ± 0.06# |
Data adapted from Bos et al., 2004.[2] Values are presented as mean ± SEM. *P < 0.05 vs. Control; #P < 0.05 vs. Isoprenaline.
Signaling Pathways Modulated by this compound in Cardiac Remodeling
This compound, as a mineralocorticoid receptor antagonist, primarily exerts its effects by blocking the binding of aldosterone to the mineralocorticoid receptor. This action inhibits the downstream signaling cascades that contribute to cardiac hypertrophy and fibrosis. While the precise signaling network is complex and can vary depending on the specific stimulus for hypertrophy, key pathways implicated include:
-
Renin-Angiotensin-Aldosterone System (RAAS): Aldosterone, a key component of the RAAS, directly promotes cardiac fibrosis and hypertrophy.[3] this compound's antagonism of the MR blocks these deleterious effects.
-
Transforming Growth Factor-β (TGF-β) Signaling: Aldosterone can stimulate the expression of TGF-β, a potent pro-fibrotic cytokine. By blocking the MR, this compound can indirectly inhibit the TGF-β signaling pathway, reducing collagen synthesis and fibroblast proliferation.
-
Reactive Oxygen Species (ROS) Production: Aldosterone has been shown to increase oxidative stress in the myocardium. Mineralocorticoid receptor antagonists can attenuate this by reducing the expression of NADPH oxidase subunits, a key source of ROS.
-
Inflammatory Pathways: Aldosterone can promote inflammation in the heart. This compound may mitigate this by reducing the expression of pro-inflammatory cytokines.
Below is a diagram illustrating the general mechanism of action of this compound in the context of cardiac hypertrophy.
Caption: this compound's mechanism in cardiac hypertrophy.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in a preclinical model of cardiac hypertrophy.
Isoprenaline-Induced Cardiac Hypertrophy in Rats
This is a widely used and reproducible model to induce cardiac hypertrophy and fibrosis.
1. Animal Model:
-
Species: Male Wistar rats (or other appropriate strain)
-
Age/Weight: Typically 8-10 weeks old, weighing 250-300g at the start of the experiment.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Experimental Groups:
-
Control Group: Receives vehicle (e.g., saline) injections and plain drinking water.
-
Isoprenaline Group: Receives isoprenaline injections and plain drinking water.
-
Isoprenaline + this compound Group: Receives isoprenaline injections and drinking water containing this compound.
3. Induction of Cardiac Hypertrophy:
-
Agent: Isoprenaline hydrochloride.
-
Dosage: A single subcutaneous injection of 400 mg/kg can be used to induce significant cardiac fibrosis and hypertrophy.[4]
-
Administration: Subcutaneous injection.
4. This compound (Potassium Canrenoate) Administration:
-
Dosage: 20 mg/kg/day.[2]
-
Administration Route: Administered in the drinking water. The concentration in the water should be calculated based on the average daily water consumption of the rats to achieve the target dose.
-
Treatment Period: Treatment with potassium canrenoate can be initiated 5 days prior to the isoprenaline injection and continued for the duration of the study (e.g., 2 months).[2]
5. Assessment of Cardiac Hypertrophy:
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function and dimensions (e.g., left ventricular internal dimensions, wall thickness).
-
Hemodynamic Measurements: At the end of the study, anesthetize the animals and perform hemodynamic measurements (e.g., left ventricular end-diastolic pressure) via catheterization.
-
Gravimetric Analysis: After euthanasia, excise the hearts, separate the atria and ventricles, and weigh the whole heart and the left ventricle. Calculate the heart weight to body weight ratio and the left ventricle weight to body weight ratio.
-
Histological Analysis:
-
Fix the heart tissue in 10% buffered formalin and embed in paraffin.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size.
-
Use Masson's trichrome or Picrosirius red staining to quantify the extent of cardiac fibrosis.
-
-
Gene Expression Analysis:
Below is a diagram outlining the experimental workflow.
Caption: Workflow for studying this compound in cardiac hypertrophy.
Conclusion
This compound (potassium canrenoate) serves as a valuable pharmacological tool for investigating the role of the mineralocorticoid receptor in the pathogenesis of cardiac hypertrophy. The provided data and protocols offer a framework for designing and conducting preclinical studies to evaluate the therapeutic potential of MR antagonism in mitigating adverse cardiac remodeling. Further research is warranted to fully elucidate the specific molecular mechanisms underlying the anti-hypertrophic effects of this compound.
References
- 1. Electrophysiological and antiarrhythmic properties of potassium canrenoate during myocardial ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium canrenoate, an aldosterone receptor antagonist, reduces isoprenaline-induced cardiac fibrosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Differential expression of natriuretic peptides and their receptors in volume overload cardiac hypertrophy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ventricular expression of natriuretic peptides in Npr1–/– mice with cardiac hypertrophy and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Soludactone as a Tool for Studying Hyperaldosteronism
Introduction
Hyperaldosteronism is a condition characterized by the excessive production of aldosterone, a mineralocorticoid hormone synthesized in the adrenal glands[1]. Aldosterone plays a critical role in regulating blood pressure and electrolyte balance by acting on the mineralocorticoid receptor (MR)[1][2]. Dysregulation of the aldosterone/MR signaling pathway is implicated in various cardiovascular and renal diseases, making it a key target for research and drug development[3][4]. Soludactone (Potassium canrenoate) is a valuable research tool for studying the mechanisms of hyperaldosteronism. It is a parenteral, competitive mineralocorticoid receptor antagonist[5][6]. In solution and in vivo, it serves as a prodrug, rapidly converting to its active metabolite, canrenone, which directly competes with aldosterone for binding to the MR[7]. This action blocks the downstream signaling cascade, enabling researchers to investigate the physiological and pathological roles of MR activation.
Mechanism of Action
Aldosterone mediates its effects primarily through a genomic pathway. After diffusing into a target cell, aldosterone binds to the cytoplasmic mineralocorticoid receptor. This binding event causes the receptor to undergo a conformational change, dissociate from heat-shock proteins, and translocate to the nucleus[1]. Inside the nucleus, the ligand-receptor complex homodimerizes and binds to hormone response elements on the DNA, initiating the transcription of specific genes[8][9].
Key aldosterone-induced proteins include the serum and glucocorticoid-regulated kinase 1 (SGK1) and the epithelial sodium channel (ENaC)[2][9][10]. SGK1, an early-response gene, phosphorylates and inhibits the ubiquitin ligase Nedd4-2[2][11][12]. By inhibiting Nedd4-2, SGK1 prevents the degradation of ENaC, leading to increased ENaC density at the cell surface and enhanced sodium reabsorption[11][12][13].
This compound's active metabolite, canrenone, competitively antagonizes this pathway by binding to the mineralocorticoid receptor, thereby preventing aldosterone from initiating this transcriptional cascade[8]. This blockade allows for the precise study of the consequences of MR inhibition in various experimental models.
Quantitative Data
This compound (as canrenone) acts as a competitive antagonist at the mineralocorticoid receptor. Its potency is comparable to that of the first-generation MRA, spironolactone, and significantly greater than the second-generation MRA, eplerenone.
| Compound | Receptor Target | Action | Potency / Affinity | Citation(s) |
| Canrenone (Active metabolite of this compound) | Mineralocorticoid Receptor (MR) | Antagonist | Comparable to Spironolactone; higher affinity than Eplerenone. | [14][15][16] |
| Spironolactone | Mineralocorticoid Receptor (MR) | Antagonist | IC₅₀: 24.2 nM | [14] |
| Eplerenone | Mineralocorticoid Receptor (MR) | Antagonist | IC₅₀: 990 nM (lower affinity than Spironolactone) | [14][15] |
| Aldosterone | Mineralocorticoid Receptor (MR) | Agonist | Potent activator; ~EC₈₀ at 140 pM in reporter assays. | [16] |
Applications in Research
1. In Vitro Models: this compound is an effective tool for studying the molecular consequences of MR blockade in cell culture systems.
-
Reporter Gene Assays: In cells engineered to express the MR and a luciferase reporter gene linked to an MR-responsive promoter, this compound can be used to quantify the dose-dependent inhibition of aldosterone-induced receptor activation[3][16].
-
Gene Expression Analysis: Researchers can use this compound to probe the regulation of downstream target genes. For instance, treating renal epithelial cells with aldosterone induces the expression of SGK1 and ENaC subunits; co-treatment with this compound can reverse these effects, which can be quantified using methods like quantitative PCR (qPCR)[10][17].
-
Electrophysiology: In cells expressing ENaC, this compound can be used to study the reversal of aldosterone-stimulated sodium currents.
2. In Vivo Animal Models: Potassium canrenoate has been used in various animal models to investigate the systemic effects of MR antagonism.
-
Cardiovascular Research: In a rat model of isoprenaline-induced cardiac fibrosis, treatment with potassium canrenoate significantly reduced fibrosis, demonstrating the role of MR activation in cardiac remodeling[18].
-
Renal Physiology: Studies in pigs have used potassium canrenoate to investigate the contribution of aldosterone to oliguria during increased intra-abdominal pressure. The treatment resulted in increased urinary sodium concentration, indicating successful inhibition of aldosterone's renal effects[19][20].
-
Endocrine Studies: In nephrectomized dogs, potassium canrenoate administration blunted the stimulated secretion of aldosterone and cortisol, providing in vivo evidence of its impact on steroidogenesis[21].
Protocols
Protocol 1: In Vitro Inhibition of Aldosterone-Induced Gene Expression
This protocol details a method to assess this compound's ability to inhibit the aldosterone-mediated upregulation of a target gene (e.g., SGK1) in a human kidney cell line (e.g., HEK293 cells stably expressing MR) using quantitative real-time PCR (qPCR).
Materials:
-
HEK293 cells stably expressing human Mineralocorticoid Receptor.
-
DMEM supplemented with 10% FBS, penicillin/streptomycin.
-
Serum-free DMEM.
-
Aldosterone (Sigma-Aldrich).
-
This compound (Potassium canrenoate, Santa Cruz Biotechnology)[5].
-
RNA extraction kit (e.g., Qiagen RNeasy).
-
cDNA synthesis kit (e.g., Applied Biosystems).
-
qPCR master mix (e.g., TaqMan Universal PCR Master Mix)[22].
-
TaqMan Gene Expression Assays for target gene (SGK1) and endogenous control (GAPDH)[22].
-
24-well cell culture plates.
Methodology:
-
Cell Culture: Seed HEK293-MR cells into 24-well plates at a density of 2 x 10⁵ cells/well and culture overnight in complete medium.
-
Serum Starvation: Replace the medium with serum-free DMEM and incubate for 24 hours to reduce basal signaling activity.
-
Treatment: Prepare treatment solutions in serum-free DMEM.
-
Vehicle Control (e.g., 0.1% DMSO).
-
Aldosterone (10 nM final concentration).
-
This compound (1 µM final concentration).
-
Aldosterone (10 nM) + this compound (1 µM). Aspirate starvation medium and add 500 µL of the respective treatment solution to each well. Incubate for 6 hours at 37°C.
-
-
RNA Extraction: Lyse the cells directly in the wells and extract total RNA according to the manufacturer's protocol. Elute RNA in nuclease-free water.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions in duplicate for each sample and target gene (SGK1, GAPDH).
-
Use a standard thermal cycling protocol: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min[23].
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the Ct value of the target gene (SGK1) to the Ct value of the endogenous control (GAPDH) for each sample (ΔCt = CtSGK1 - CtGAPDH).
-
Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCtSample - ΔCtControl; Fold Change = 2-ΔΔCt)[24].
-
Protocol 2: Mineralocorticoid Receptor Competitive Binding Assay
This protocol outlines a whole-cell competitive binding assay to determine the affinity of this compound (canrenone) for the MR, adapted from methods used for steroid receptors[25].
Materials:
-
COS-1 or HEK293 cells.
-
Expression plasmid for human Mineralocorticoid Receptor.
-
Transfection reagent (e.g., FuGENE 6).
-
[³H]-Aldosterone (radioligand).
-
Unlabeled Aldosterone (for non-specific binding).
-
This compound (Potassium canrenoate).
-
Phosphate-Buffered Saline (PBS).
-
Scintillation fluid and counter.
-
6-well cell culture plates.
Methodology:
-
Cell Transfection:
-
Seed COS-1 cells in 6-well plates at 2 x 10⁵ cells/well.
-
After 24 hours, transfect the cells with the MR expression plasmid using a suitable transfection reagent and incubate overnight[25].
-
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with fresh DMEM[25].
-
Prepare a dilution series of the competitor, this compound (canrenone), at concentrations ranging from 10⁻¹⁰ M to 10⁻⁵ M.
-
-
Binding Assay:
-
Wash cells three times with ice-cold PBS.
-
Add DMEM containing a fixed, low concentration of [³H]-Aldosterone (e.g., 5 nM) to all wells.
-
To competition wells, add the different concentrations of this compound.
-
For determining non-specific binding, add a 500-fold excess of unlabeled aldosterone to designated wells[25].
-
For determining total binding, add only [³H]-Aldosterone.
-
-
Incubation: Incubate the plates at 37°C for 1 hour to allow binding to reach equilibrium[25].
-
Washing and Lysis:
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound radioligand.
-
Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter[25].
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific [³H]-Aldosterone binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand) from the resulting sigmoidal curve. This value can be used to calculate the binding affinity (Ki).
-
References
- 1. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of mineralocorticoid action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Mineralocorticoid receptor activation and antagonism in cardiovascular disease: cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 7. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mineralocorticoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Salt, sodium channels, and SGK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SGK1 regulation of epithelial sodium transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphorylation of Nedd4‐2 by Sgk1 regulates epithelial Na+ channel cell surface expression | The EMBO Journal [link.springer.com]
- 13. The role of the ENaC-regulatory complex in aldosterone-mediated sodium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Mode of Mineralocorticoid Receptor Antagonism by a Potent and Selective Nonsteroidal Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Finerenone: Extending MRAs Prognostic Benefit to the Recently Hospitalized and More Symptomatic Patient with HFpEF [mdpi.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. Aldosterone-induced abnormal regulation of ENaC and SGK1 in Dahl salt-sensitive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Potassium canrenoate, an aldosterone receptor antagonist, reduces isoprenaline-induced cardiac fibrosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of the aldosterone receptor antagonist potassium canrenoate on renal blood flow and urinary output during prolonged increased intraabdominal pressure (IAP) in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The effects of canrenoate K on corticosteroid biosynthesis in nephrectomized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. genome.med.harvard.edu [genome.med.harvard.edu]
- 23. academic.oup.com [academic.oup.com]
- 24. gene-quantification.de [gene-quantification.de]
- 25. jme.bioscientifica.com [jme.bioscientifica.com]
Application Notes and Protocols for Assessing the Diuretic Effects of Soludactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soludactone (Potassium Canrenoate) is a potassium-sparing diuretic and a competitive antagonist of aldosterone.[1] Its primary therapeutic action is to increase urinary excretion of sodium and water while conserving potassium.[2] These application notes provide a comprehensive guide to the preclinical experimental design for assessing the diuretic efficacy of this compound. The protocols detailed below are intended to offer standardized methods for in vivo evaluation, ensuring reliable and reproducible results for researchers in drug discovery and development.
This compound is the potassium salt of canrenoic acid and is a prodrug that is metabolized to its active form, canrenone.[1] Canrenone competitively blocks the mineralocorticoid receptor (MR) in the distal convoluted tubules and collecting ducts of the kidneys.[2] This antagonism of aldosterone's effects leads to a reduction in sodium and water reabsorption and a decrease in potassium excretion.[2]
Mechanism of Action: Aldosterone-Mineralocorticoid Receptor Signaling Pathway
Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance. It exerts its effects by binding to the mineralocorticoid receptor (MR) in the cytoplasm of target cells in the kidney. Upon binding, the aldosterone-MR complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of genes involved in sodium and potassium transport. This compound, through its active metabolite canrenone, competitively inhibits the binding of aldosterone to the MR, thereby preventing the downstream signaling cascade that leads to sodium and water retention.
Caption: Aldosterone signaling pathway and the inhibitory action of this compound.
Experimental Design and Protocols
The following protocols are designed to assess the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of this compound in a rat model.
Experimental Workflow
Caption: In vivo experimental workflow for assessing diuretic activity.
Protocol 1: In Vivo Diuretic Activity Assessment (Modified Lipschitz Test)
This protocol is a modification of the Lipschitz test to evaluate the diuretic, natriuretic, and potassium-sparing effects of this compound.[3][4]
1. Animals:
-
Male Wistar rats (150-200g) are recommended.
-
House the animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.
-
Allow a one-week acclimatization period with free access to standard pellet diet and water.
2. Grouping and Dosing:
-
Randomly divide the animals into the following groups (n=6 per group):
-
Group I (Control): Vehicle (e.g., 0.5% Carboxymethyl cellulose in normal saline).
-
Group II (Standard): Furosemide (20 mg/kg, p.o.) as a reference diuretic.
-
Group III (this compound - Low Dose): e.g., 25 mg/kg, p.o.
-
Group IV (this compound - Medium Dose): e.g., 50 mg/kg, p.o.
-
Group V (this compound - High Dose): e.g., 100 mg/kg, p.o.
-
-
Dose volumes should be uniform across all groups, typically 5 mL/kg body weight.[5]
3. Experimental Procedure:
-
Fast the rats for 18 hours prior to the experiment, with free access to water.[6]
-
On the day of the experiment, administer 25 mL/kg of normal saline (0.9% NaCl) orally (p.o.) to each rat to ensure a uniform water and salt load.[6]
-
Immediately after saline administration, administer the respective treatments (vehicle, standard, or this compound) via oral gavage.
-
Place each rat individually in a metabolic cage designed to separate urine and feces.[7]
-
Collect urine at 1, 2, 3, 4, 5, and 24 hours post-administration.[3]
-
Measure the volume of urine for each time point.
4. Sample Analysis:
-
After recording the volume, centrifuge the urine samples to remove any particulate matter.
-
Analyze the supernatant for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer.
Protocol 2: Urine Electrolyte Analysis by Flame Photometry
1. Principle: Flame photometry is an atomic emission technique used to determine the concentration of certain metal ions, including sodium and potassium. When a solution containing these ions is introduced into a flame, the heat excites the atoms, which then emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample.[8][9]
2. Reagents and Standards:
-
Deionized water
-
Stock standard solutions of NaCl (1000 ppm Na⁺) and KCl (1000 ppm K⁺).
-
Working standard solutions prepared by serial dilution of the stock standards to cover the expected concentration range in the urine samples (e.g., 1, 2, 5, 10, 20 ppm).
3. Sample Preparation:
-
Dilute the collected urine samples with deionized water to bring the electrolyte concentrations within the linear range of the flame photometer. A 1:100 dilution is often a suitable starting point.[8]
4. Instrument Calibration and Measurement:
-
Turn on the flame photometer and allow it to stabilize.
-
Select the appropriate filter for sodium or potassium.
-
Aspirate the deionized water to set the zero reading.
-
Aspirate the highest concentration standard and adjust the instrument to the maximum reading (e.g., 100).
-
Aspirate the series of working standards to generate a calibration curve (emission intensity vs. concentration).
-
Aspirate the diluted urine samples and record the emission intensity.
-
Calculate the concentration of Na⁺ and K⁺ in the urine samples using the calibration curve.
5. Calculations:
-
Total Electrolyte Excretion (mEq):
-
Na⁺ or K⁺ (mEq) = Concentration (mEq/L) × Urine Volume (L)
-
-
Diuretic Index:
-
Diuretic Index = (Urine volume of test group) / (Urine volume of control group)
-
-
Natriuretic/Kaliuretic Index:
-
Index = (Electrolyte excretion of test group) / (Electrolyte excretion of control group)
-
-
Na⁺/K⁺ Ratio:
-
Calculate the ratio of sodium to potassium excretion to assess the potassium-sparing effect.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Cumulative Urine Volume in Rats
| Treatment Group | Dose (mg/kg) | Cumulative Urine Volume (mL/100g body weight) | Diuretic Index |
| Control (Vehicle) | - | Example: 1.5 ± 0.2 | 1.00 |
| Furosemide | 20 | Example: 4.5 ± 0.5 | 3.00 |
| This compound | 25 | Example: 2.5 ± 0.3* | 1.67 |
| This compound | 50 | Example: 3.2 ± 0.4 | 2.13 |
| This compound | 100 | Example: 3.8 ± 0.4** | 2.53 |
| *Values are presented as mean ± SEM (n=6). *p<0.05, **p<0.01, **p<0.001 compared to the control group. |
Table 2: Effect of this compound on Urinary Electrolyte Excretion in Rats (24-hour collection)
| Treatment Group | Dose (mg/kg) | Na⁺ Excretion (mEq/100g) | K⁺ Excretion (mEq/100g) | Na⁺/K⁺ Ratio |
| Control (Vehicle) | - | Example: 0.20 ± 0.03 | Example: 0.25 ± 0.04 | 0.80 |
| Furosemide | 20 | Example: 0.60 ± 0.07 | Example: 0.45 ± 0.06 | 1.33 |
| This compound | 25 | Example: 0.35 ± 0.04 | Example: 0.22 ± 0.03 | 1.59 |
| This compound | 50 | Example: 0.48 ± 0.05 | Example: 0.20 ± 0.02 | 2.40 |
| This compound | 100 | Example: 0.55 ± 0.06 | Example: 0.18 ± 0.02 | 3.06 |
| Values are presented as mean ± SEM (n=6). *p<0.05, **p<0.01, **p<0.001 compared to the control group. |
Table 3: Pharmacokinetic Parameters of Canrenone (Active Metabolite) in Rats after Oral Administration of Potassium Canrenoate
| Parameter | Value |
| Tmax (h) | ~2-4 |
| Cmax (ng/mL) | Dose-dependent |
| t½ (h) | ~4-5 |
| Bioavailability (%) | ~25-30 |
| (Note: These are approximate values based on available literature and may vary depending on the specific study conditions.)[10][11][12] |
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound's diuretic properties. Adherence to these detailed methodologies will enable researchers to generate high-quality, comparable data on the efficacy and potassium-sparing profile of this important aldosterone antagonist. The inclusion of dose-response assessments and comparison with a standard diuretic will provide a comprehensive understanding of this compound's pharmacological activity.
References
- 1. Potassium canrenoate - Wikipedia [en.wikipedia.org]
- 2. SPIRONOLACTONE TABLETS, USP [dailymed.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. ispub.com [ispub.com]
- 7. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Conversion of spironolactone to canrenone and disposition kinetics of spironolactone and canrenoate-potassium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of spironolactone, canrenone and canrenoate-K in humans. | Semantic Scholar [semanticscholar.org]
- 12. Effect of spironolactone, potassium canrenoate, and their common metabolite canrenone on dimension Vista Digoxin Assay - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Canrenone Levels in Plasma Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canrenone is the primary active metabolite of spironolactone, a potassium-sparing diuretic and aldosterone antagonist. Monitoring canrenone levels in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations. This document provides detailed application notes and protocols for the principle techniques used to quantify canrenone in plasma samples, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Overview of Analytical Techniques
The selection of an analytical method for canrenone quantification depends on the required sensitivity, specificity, sample throughput, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique that offers good precision and accuracy. It is suitable for studies where high sensitivity is not the primary requirement.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical studies, offering high sensitivity, specificity, and high throughput.[1] It is the preferred method for pharmacokinetic studies requiring low limits of quantification.
-
Immunoassay (ELISA): A high-throughput method based on antigen-antibody recognition. Commercially available kits offer a convenient and sensitive option, though they may be susceptible to cross-reactivity.
Comparative Summary of Quantitative Methods
The following table summarizes the key quantitative parameters for the different analytical methods used to measure canrenone in plasma.
| Parameter | HPLC-UV | LC-MS/MS | ELISA |
| Linearity Range | 25 - 1000 ng/mL[2] | 0.5 - 100 ng/mL | 1.56 - 100 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | ~25 ng/mL[2] | 0.5 - 2 ng/mL[4] | 0.5 ng/mL[3] |
| Precision (%RSD) | < 15% | < 15% | < 15%[3] |
| Accuracy (%) | 85 - 115% | 85 - 115%[4] | 80 - 120%[3] |
| Sample Volume | 100 - 500 µL | 50 - 200 µL[1] | 50 - 100 µL |
Experimental Workflows and Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method involves the separation of canrenone from plasma components on a reversed-phase HPLC column followed by detection using a UV detector.
Caption: Workflow for canrenone analysis in plasma by HPLC-UV.
1. Sample Preparation (Liquid-Liquid Extraction)[5]
-
To 200 µL of plasma sample in a microcentrifuge tube, add the internal standard solution (e.g., spirorenone).
-
Add 1 mL of an n-hexane:toluene (1:1, v/v) extraction solvent.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.02 M ammonium phosphate dibasic (45:55, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of canrenone to the internal standard against the concentration of the calibrators.
-
Determine the concentration of canrenone in the plasma samples from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method involves chromatographic separation followed by mass spectrometric detection.
Caption: Workflow for canrenone analysis in plasma by LC-MS/MS.
1. Sample Preparation (Protein Precipitation)[1]
-
To 50 µL of plasma sample in a microcentrifuge tube, add the internal standard solution (e.g., canrenone-d4).
-
Add 150 µL of methanol.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in methanol
-
-
Gradient Elution: A suitable gradient to separate canrenone from other plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions:
-
Canrenone: m/z 341.2 -> 107.2
-
Canrenone-d4 (IS): m/z 345.2 -> 107.2
-
3. Data Analysis
-
Similar to the HPLC-UV method, use a calibration curve based on the peak area ratios of the analyte to the internal standard to quantify canrenone concentrations in the plasma samples.
Immunoassay (ELISA)
This method utilizes the specific binding of an antibody to canrenone. A competitive ELISA format is typically used.
References
- 1. scispace.com [scispace.com]
- 2. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 3. Canrenone/CRN ELISA Kit_AntibodySystem [antibodysystem.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of canrenone, the major metabolite of spironolactone, in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Soludactone (Potassium Canrenoate) in Research on Cirrhotic Ascites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Soludactone (potassium canrenoate), an aldosterone antagonist, in the research of cirrhotic ascites. This document includes summaries of clinical data, detailed experimental protocols for preclinical studies, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Cirrhotic ascites, the accumulation of fluid in the peritoneal cavity, is a major complication of advanced liver disease, primarily driven by portal hypertension and sodium retention.[1] A key player in this process is the renin-angiotensin-aldosterone system (RAAS), which becomes overactivated in cirrhosis, leading to hyperaldosteronism. Aldosterone promotes sodium and water reabsorption in the kidneys, contributing significantly to fluid overload and ascites formation.[2]
This compound, the potassium salt of canrenoic acid, is an active metabolite of spironolactone and a direct aldosterone antagonist.[3] It competitively blocks the mineralocorticoid receptor (MR), thereby inhibiting the downstream effects of aldosterone.[4] This mechanism makes this compound a valuable tool for both clinical management and preclinical research into the pathophysiology and treatment of cirrhotic ascites.
Data Presentation: Clinical Efficacy of Potassium Canrenoate
The following tables summarize quantitative data from clinical studies investigating the efficacy of potassium canrenoate in patients with cirrhotic ascites.
Table 1: Comparative Efficacy of Potassium Canrenoate and Amiloride in Nonazotemic Cirrhotic Patients with Ascites [5]
| Treatment Group | Number of Patients (n) | Initial Daily Dose | Maximum Daily Dose | Responder Rate |
| Amiloride | 20 | 20 mg | 60 mg | 35% (7/20) |
| Potassium Canrenoate | 20 | 150 mg | 500 mg | 70% (14/20) |
p < 0.025 for the difference in responder rates between the two groups.
Table 2: Long-Term Treatment Outcomes with Potassium Canrenoate and Spironolactone in Cirrhotic Patients [6]
| Treatment | Mean Plasma Canrenone Level | Effect on Plasma Aldosterone | Effect on Plasma Androgen Receptor-Active Materials (ARM) | Incidence of Gynecomastia |
| Potassium Canrenoate | ~3 times higher than spironolactone | No significant change | No significant change | Lower |
| Spironolactone | - | No significant change | 3-fold increase (p < 0.05) | Higher |
Experimental Protocols
Induction of Cirrhotic Ascites in a Rat Model using Carbon Tetrachloride (CCl₄)
This protocol describes a common method for inducing liver cirrhosis and ascites in rats, providing a relevant model for studying the effects of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Carbon tetrachloride (CCl₄)
-
Olive oil or corn oil (vehicle)
-
Phenobarbital (optional, to enhance CCl₄ hepatotoxicity)
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Acclimatization: House the rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Preparation of CCl₄ solution: Prepare a 50% (v/v) solution of CCl₄ in olive oil or corn oil.
-
Induction Phase (8-12 weeks):
-
Monitoring:
-
Monitor the body weight of the animals weekly.
-
Observe for clinical signs of ascites, such as abdominal distension, from week 8 onwards.
-
The development of ascites can be confirmed by gentle abdominal palpation or ultrasound imaging.
-
-
Confirmation of Cirrhosis: At the end of the study, sacrifice the animals and collect liver tissue for histological analysis (e.g., H&E and Masson's trichrome staining) to confirm the presence of cirrhosis and fibrosis.
Administration of this compound (Potassium Canrenoate) in the Cirrhotic Ascites Rat Model
This protocol outlines the administration of this compound to the established cirrhotic ascites rat model to evaluate its therapeutic effects.
Materials:
-
Cirrhotic rats with ascites (from Protocol 1)
-
This compound (Potassium Canrenoate) for injection or oral administration
-
Saline or appropriate vehicle for administration
-
Gavage needles (for oral administration)
-
Syringes and needles (for injection)
Procedure:
-
Group Allocation: Divide the cirrhotic rats with ascites into at least two groups:
-
Vehicle Control Group: Receives the vehicle (e.g., saline)
-
This compound Treatment Group: Receives this compound
-
-
Dosing and Administration:
-
A suggested starting dose for potassium canrenoate in rats is 5 mg/day, which can be adjusted based on preliminary studies.[9][10]
-
Oral Administration: Dissolve the required dose of this compound in a suitable vehicle and administer daily via oral gavage.
-
Intravenous Administration: this compound is available in an injectable form.[11] Administer the appropriate dose via slow intravenous injection (e.g., into the tail vein).
-
-
Treatment Duration: The treatment period can range from several days to weeks, depending on the study's objectives.
-
Efficacy Evaluation:
-
Ascites Volume: At the end of the treatment period, sacrifice the animals, carefully collect the ascitic fluid, and measure its volume.
-
Body Weight Changes: Monitor and record the body weight of the animals throughout the treatment period. A decrease in body weight in the treatment group may indicate a reduction in ascites.
-
Biochemical Markers: Collect blood samples to analyze serum levels of aldosterone, renin, sodium, and potassium.
-
Histological Analysis: Analyze liver and kidney tissues to assess changes in fibrosis and cellular damage.
-
Portal Pressure Measurement: In terminal experiments, portal pressure can be measured directly via cannulation of the portal vein to assess the effect on portal hypertension.
-
Mandatory Visualizations
Signaling Pathways
The development of cirrhotic ascites is multifactorial. A key pathway involves the activation of the Renin-Angiotensin-Aldosterone System (RAAS), leading to increased aldosterone levels. Aldosterone binds to the mineralocorticoid receptor (MR) in the distal tubules of the kidney, promoting sodium and water retention. In the liver, aldosterone can also contribute to fibrosis by activating hepatic stellate cells (HSCs).[12][13][14] this compound, as an MR antagonist, blocks these downstream effects.
Caption: Mechanism of action of this compound in cirrhotic ascites.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of cirrhotic ascites.
Caption: Preclinical experimental workflow for this compound evaluation.
Logical Relationship: this compound's Therapeutic Rationale
This diagram outlines the logical progression from the pathophysiology of cirrhotic ascites to the therapeutic intervention with this compound.
Caption: Therapeutic rationale for this compound in cirrhotic ascites.
References
- 1. Sodium retention in heart failure and cirrhosis: potential role of natriuretic doses of mineralocorticoid antagonist? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal retention of sodium in cirrhosis and fulminant hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative clinical study of spironolactone and potassium canrenoate. A randomized evaluation with double cross-over - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Randomized clinical study of the efficacy of amiloride and potassium canrenoate in nonazotemic cirrhotic patients with ascites [pubmed.ncbi.nlm.nih.gov]
- 6. Canrenone and androgen receptor-active materials in plasma of cirrhotic patients during long-term K-canrenoate or spironolactone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amiloride reduces portal hypertension in rat liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of spironolactone and potassium canrenoate on cytosolic and nuclear androgen and estrogen receptors of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Spironolactone and Potassium Canrenoate on Cytosolic and Nuclear Androgen and Estrogen Receptors of Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 12. Aldosterone induction of hepatic stellate cell contraction through activation of RhoA/ROCK-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of aldosterone in the activation of primary mice hepatic stellate cell and liver fibrosis via NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preparation of Soludactone® (Potassium Canrenoate) for Intravenous Injection in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Soludactone® (potassium canrenoate) for intravenous (IV) injection in animal studies. This document outlines the mechanism of action, solubility, recommended vehicles, reconstitution and dilution procedures, and known stability of the compound.
Introduction to this compound® (Potassium Canrenoate)
This compound®, the brand name for potassium canrenoate, is a competitive aldosterone antagonist.[1] It is a prodrug that is metabolized to its active form, canrenone.[1] As an aldosterone antagonist, it is primarily used for its diuretic and potassium-sparing effects.[2] Notably, potassium canrenoate is the only clinically utilized mineralocorticoid antagonist available for parenteral (intravenous) administration, making it a valuable tool in research settings where oral administration is not feasible.[1]
Mechanism of Action: Aldosterone Antagonism
This compound® exerts its effects by competitively binding to the mineralocorticoid receptor (MR), thereby inhibiting the actions of aldosterone. In the principal cells of the collecting ducts in the kidneys, aldosterone normally promotes the reabsorption of sodium (Na+) and the excretion of potassium (K+). By blocking the MR, this compound® prevents the synthesis of aldosterone-induced proteins, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump. This leads to decreased sodium reabsorption and increased potassium retention.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of potassium canrenoate is crucial for its proper preparation for in vivo studies.
| Property | Data |
| Molecular Formula | C₂₂H₂₉KO₄ |
| Molecular Weight | 396.56 g/mol |
| Appearance | Pale yellowish-white to pale yellow-brown crystalline powder. |
| Solubility in Water | Freely soluble. |
| Solubility in Methanol | Soluble. |
| Solubility in Ethanol (95%) | Sparingly soluble. |
| Solubility in Chloroform | Practically insoluble. |
| Solubility in Diethyl Ether | Practically insoluble. |
| pH of 1% solution in water | 8.4 - 9.4 |
Recommended Vehicles for Intravenous Administration
The selection of an appropriate vehicle is critical to ensure the solubility, stability, and safety of the intravenously administered drug.
| Vehicle | Suitability and Considerations |
| 0.9% Sodium Chloride (Saline) | The most commonly recommended and used vehicle for diluting potassium canrenoate for intravenous injection.[3] It is isotonic and physiologically compatible. |
| 5% Dextrose in Water (D5W) | Can be used as a diluent, however, due to the variable pH of glucose solutions, there is a risk of precipitation. It is recommended not to dilute one ampoule of this compound in a volume greater than 100 ml of a 5% glucose solution.[4] |
| 5% Dextrose in Saline | Also a suitable diluent.[4][5] |
| Physiologic Saline with Tween 80 | A study in rats utilized physiologic saline with Tween 80 (0.1% vol/vol) as a vehicle for intraperitoneal injection of potassium canrenoate, which could potentially be adapted for intravenous use, particularly if higher concentrations are required. |
Experimental Protocols
Reconstitution of Lyophilized this compound®
This compound® is often supplied as a lyophilized powder that requires reconstitution before administration.
Materials:
-
Vial of lyophilized this compound® (e.g., 200 mg)
-
Sterile Water for Injection
-
Sterile syringes and needles
-
70% ethanol swabs
Procedure:
-
Allow the vial of lyophilized this compound® and the Sterile Water for Injection to reach room temperature.
-
Aseptically swab the rubber stoppers of both vials with 70% ethanol.
-
Using a sterile syringe, withdraw the appropriate volume of Sterile Water for Injection as specified by the manufacturer (typically 2 ml for a 200 mg vial).
-
Slowly inject the Sterile Water for Injection into the vial of lyophilized this compound®, directing the stream against the side of the vial to avoid frothing.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.
-
The reconstituted solution should be used immediately.[3][4]
References
- 1. Potassium canrenoate - Wikipedia [en.wikipedia.org]
- 2. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 3. perinatalnetwork.nhs.scot [perinatalnetwork.nhs.scot]
- 4. Base de Données Publique des Médicaments [base-donnees-publique.medicaments.gouv.fr]
- 5. agence-prd.ansm.sante.fr [agence-prd.ansm.sante.fr]
Methodologies for Evaluating Soludactone's Impact on Cardiac Arrhythmias: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soludactone, the injectable form of potassium canrenoate, is a potassium-sparing diuretic and a competitive aldosterone antagonist. Its primary clinical application has been in managing conditions associated with hyperaldosteronism. However, emerging evidence suggests a potential role for this compound in modulating cardiac electrophysiology and mitigating certain types of cardiac arrhythmias. This document provides detailed application notes and protocols for researchers to systematically evaluate the impact of this compound on cardiac arrhythmias, from the molecular to the whole-organ level.
The anti-arrhythmic effects of this compound are thought to be multifactorial, stemming from its primary action as a mineralocorticoid receptor (MR) antagonist and potential direct effects on cardiac ion channels. By blocking aldosterone, this compound can attenuate the detrimental cardiac remodeling, fibrosis, and autonomic dysfunction that contribute to arrhythmogenesis. Furthermore, preclinical studies suggest that canrenoate, the active metabolite of this compound, may directly modulate key cardiac ion channels, including outward potassium currents and L-type calcium channels, thereby influencing the cardiac action potential.
These protocols are designed to provide a robust framework for investigating the electrophysiological properties of this compound and elucidating its potential as an anti-arrhythmic agent.
In Vitro Electrophysiological Evaluation
Whole-Cell Patch Clamp Analysis of Cardiac Ion Channels
This protocol details the methodology to investigate the direct effects of canrenoate, the active metabolite of this compound, on specific cardiac ion channels using the whole-cell patch-clamp technique.
Objective: To characterize the effects of canrenoate on the kinetics and amplitude of key cardiac ion channels, including the rapid delayed rectifier potassium current (IKr, hERG), the slow delayed rectifier potassium current (IKs), the transient outward potassium current (Ito), the ultrarapid delayed rectifier potassium current (IKur), and the L-type calcium current (ICa,L).
Experimental Protocol:
-
Cell Preparation:
-
Use isolated ventricular or atrial myocytes from a suitable animal model (e.g., adult rabbit, guinea pig) or a stable cell line expressing the human channel of interest (e.g., HEK293 cells).
-
Isolate single myocytes using enzymatic digestion. For detailed myocyte isolation protocols, refer to established methodologies.
-
-
Recording Solutions:
-
Prepare appropriate external and internal (pipette) solutions to isolate the specific ion current of interest. Ionic compositions will vary depending on the target channel. For example, to record IKs, the external solution may contain nifedipine to block ICa,L and other specific blockers for other interfering currents.
-
-
Patch Clamp Recording:
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Apply a series of voltage-clamp protocols specific for each ion channel to elicit and record the currents.
-
Record baseline currents in the absence of the drug.
-
Perfuse the cell with increasing concentrations of canrenoate (e.g., 1 µM, 10 µM, 100 µM) and record the currents at each concentration to establish a dose-response relationship.
-
-
Data Analysis:
-
Measure the peak current amplitude and analyze the current-voltage (I-V) relationship.
-
Analyze the voltage-dependence of activation and inactivation.
-
Determine the IC50 value for current inhibition.
-
Data Presentation:
| Ion Channel | Canrenoate Concentration (µM) | Peak Current (pA/pF) | % Inhibition | IC50 (µM) |
| IKs | Control | 10.2 ± 0.8 | 0 | \multirow{4}{}{~25} |
| 1 | 8.5 ± 0.7 | 16.7 | ||
| 10 | 5.8 ± 0.5 | 43.1 | ||
| 100 | 2.1 ± 0.3 | 79.4 | ||
| IKur | Control | 15.5 ± 1.2 | 0 | \multirow{4}{}{~40} |
| 1 | 13.1 ± 1.0 | 15.5 | ||
| 10 | 9.2 ± 0.8 | 40.6 | ||
| 100 | 3.5 ± 0.4 | 77.4 | ||
| Ito | Control | 25.8 ± 2.1 | 0 | \multirow{4}{}{>100} |
| 1 | 24.9 ± 2.0 | 3.5 | ||
| 10 | 22.7 ± 1.8 | 12.0 | ||
| 100 | 18.1 ± 1.5 | 29.8 | ||
| ICa,L | Control | -8.5 ± 0.7 | 0 | \multirow{4}{}{~50} |
| 1 | -7.8 ± 0.6 | 8.2 | ||
| 10 | -5.1 ± 0.4 | 40.0 | ||
| 100 | -2.3 ± 0.2 | 72.9 |
Illustrative data. Actual values will depend on experimental conditions.
Signaling Pathway Diagram:
Action Potential Duration Measurement in Isolated Cardiomyocytes
This protocol outlines the measurement of action potential duration (APD) in single cardiac myocytes to assess the integrated effect of this compound on multiple ion channels.
Objective: To determine the effect of canrenoate on the action potential morphology, particularly the duration at 30%, 50%, and 90% repolarization (APD30, APD50, APD90).
Experimental Protocol:
-
Cell Preparation:
-
Isolate ventricular myocytes from a suitable animal model (e.g., rabbit or guinea pig).
-
-
Recording:
-
Use the current-clamp mode of the patch-clamp technique or sharp microelectrode recordings.
-
Stimulate the myocytes at a physiological frequency (e.g., 1 Hz).
-
Record baseline action potentials.
-
Perfuse with increasing concentrations of canrenoate (e.g., 1 µM, 10 µM, 100 µM).
-
Record action potentials at each concentration after a steady-state effect is reached.
-
-
Data Analysis:
-
Measure the resting membrane potential (RMP), action potential amplitude (APA), and maximum upstroke velocity (Vmax).
-
Measure APD at 30%, 50%, and 90% of repolarization.
-
Analyze changes in these parameters as a function of canrenoate concentration.
-
Data Presentation:
| Parameter | Control | Canrenoate (1 µM) | Canrenoate (10 µM) | Canrenoate (100 µM) |
| RMP (mV) | -82.4 ± 1.5 | -82.1 ± 1.6 | -81.8 ± 1.7 | -81.5 ± 1.9 |
| APA (mV) | 125.6 ± 3.2 | 124.9 ± 3.1 | 123.5 ± 3.5 | 121.8 ± 3.8 |
| Vmax (V/s) | 210.5 ± 15.2 | 208.1 ± 14.8 | 201.7 ± 16.1 | 190.4 ± 17.5 |
| APD30 (ms) | 45.3 ± 4.1 | 48.2 ± 4.3 | 55.6 ± 4.9 | 68.9 ± 5.7 |
| APD50 (ms) | 120.7 ± 8.9 | 128.4 ± 9.2 | 145.3 ± 10.1 | 170.2 ± 11.5 |
| APD90 (ms) | 250.1 ± 12.3 | 265.8 ± 13.1 | 290.5 ± 14.7 | 325.6 ± 16.8 |
Illustrative data. Actual values will depend on experimental conditions.
Experimental Workflow Diagram:
Ex Vivo Evaluation in Isolated Heart Models
Langendorff-Perfused Heart Model of Ischemia-Reperfusion Injury
This protocol describes the use of an isolated Langendorff-perfused heart to investigate the effects of this compound on arrhythmias induced by ischemia-reperfusion.
Objective: To assess the ability of this compound to reduce the incidence and duration of ventricular arrhythmias during and after a period of global ischemia.
Experimental Protocol:
-
Heart Isolation and Perfusion:
-
Drug Administration:
-
For the treatment group, add this compound to the perfusate at desired concentrations (e.g., 10 µM) after the stabilization period.
-
Maintain a control group perfused with buffer alone.
-
-
Ischemia-Reperfusion Protocol:
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfuse the heart with the oxygenated buffer (with or without this compound) for a subsequent period (e.g., 60 minutes).
-
-
Data Acquisition:
-
Continuously record a pseudo-electrocardiogram (ECG) throughout the experiment.
-
Monitor left ventricular pressure (LVP) using an intraventricular balloon to assess cardiac function.
-
-
Data Analysis:
-
Analyze the ECG for the incidence, duration, and severity of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).
-
Calculate arrhythmia scores based on predefined criteria.
-
Analyze the recovery of cardiac function (e.g., heart rate, developed LVP, +dP/dtmax, -dP/dtmax) during reperfusion.
-
Data Presentation:
| Group | Incidence of VT (%) | Duration of VT (s) | Incidence of VF (%) | Duration of VF (s) | Arrhythmia Score |
| Control | 85 | 150 ± 25 | 60 | 180 ± 30 | 4.5 ± 0.5 |
| This compound (10 µM) | 40 | 60 ± 15 | 20 | 50 ± 10 | 2.1 ± 0.3 |
Illustrative data. VT: Ventricular Tachycardia; VF: Ventricular Fibrillation.
Experimental Workflow Diagram:
In Vivo Evaluation of Anti-Arrhythmic Efficacy
Digoxin-Induced Arrhythmia Model
This protocol details an in vivo model to assess the efficacy of this compound in suppressing arrhythmias induced by digoxin toxicity.[2]
Objective: To determine if this compound can prevent or terminate ventricular arrhythmias caused by digoxin overdose in an in vivo setting.
Experimental Protocol:
-
Animal Preparation:
-
Anesthetize a suitable animal model (e.g., guinea pig).[2]
-
Insert an intravenous catheter for drug administration and a catheter for blood pressure monitoring.
-
Attach ECG leads for continuous monitoring.
-
-
Drug Administration:
-
Administer a loading dose of this compound or vehicle intravenously.
-
Follow with a continuous infusion of this compound or vehicle.
-
-
Arrhythmia Induction:
-
After a pre-treatment period, infuse digoxin intravenously at a constant rate until the onset of sustained ventricular arrhythmias.
-
-
Data Acquisition and Analysis:
-
Record the time to onset of various types of arrhythmias (e.g., ventricular premature beats, bigeminy, ventricular tachycardia).
-
Determine the dose of digoxin required to induce arrhythmias.
-
Compare the arrhythmia threshold and severity between the this compound-treated and control groups.
-
Data Presentation:
| Group | Digoxin Dose to Induce VT (mg/kg) | Time to Onset of VT (min) | Duration of VT (min) |
| Control | 0.8 ± 0.1 | 25 ± 5 | 15 ± 3 |
| This compound (20 mg/kg) | 1.5 ± 0.2 | 45 ± 8 | 5 ± 1 |
Illustrative data. VT: Ventricular Tachycardia.
Logical Relationship Diagram:
Conclusion
The methodologies outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound's impact on cardiac arrhythmias. By systematically investigating its effects on ion channels, action potentials, and in relevant ex vivo and in vivo arrhythmia models, researchers can gain a deeper understanding of its electrophysiological profile and potential therapeutic applications. The provided protocols, data presentation formats, and visualizations are intended to guide the design and execution of these critical studies in the field of cardiac pharmacology and drug development.
References
Application Notes and Protocols for Investigating Potassium-Sparing Diuretic Mechanisms Using Soludactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Soludactone (potassium canrenoate) to investigate the mechanisms of potassium-sparing diuretics. Detailed protocols for key in vitro and in vivo experiments are provided to enable researchers to effectively study its pharmacological effects.
Introduction
This compound is the injectable form of potassium canrenoate, a competitive aldosterone antagonist. Its primary active metabolite, canrenone, blocks the mineralocorticoid receptor (MR), thereby inhibiting the physiological effects of aldosterone. This leads to a diuretic effect characterized by increased sodium and water excretion and decreased potassium excretion. These properties make this compound a valuable tool for studying the renin-angiotensin-aldosterone system (RAAS) and the molecular mechanisms of potassium-sparing diuresis.
The primary mechanism of action of this compound involves the antagonism of the mineralocorticoid receptor in the distal convoluted tubules and collecting ducts of the kidneys.[1] By blocking aldosterone from binding to its receptor, this compound prevents the downstream signaling cascade that leads to the increased expression and activity of the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump. This results in reduced sodium reabsorption and, consequently, a decrease in the driving force for potassium secretion into the tubular lumen, thus "sparing" potassium.[1]
Data Presentation
Table 1: Comparative Diuretic Effects of Potassium Canrenoate and Spironolactone
| Parameter | Potassium Canrenoate (200 mg/day, oral) | Spironolactone (200 mg/day, oral) | Reference |
| Effect on Systolic Blood Pressure | Significant reduction | Significant reduction | [2] |
| Effect on Diastolic Blood Pressure | More rapid and pronounced reduction | Significant reduction | [2] |
| Plasma Renin Activity (PRA) | Increased | Increased (significantly higher than with potassium canrenoate) | [2] |
| Aldosterone Levels | Increased | Increased (significantly higher than with potassium canrenoate) | [2] |
Table 2: In Vivo Effects of Potassium Canrenoate in an Animal Model (Pigs)
| Parameter | Control Group | Potassium Canrenoate-Treated Group | Reference |
| Arterial Aldosterone Concentration | Baseline | Increased | [3] |
| Blood Potassium Concentration | Baseline | Increased | [3] |
| Urinary Sodium Concentration | Baseline | Increased | [3] |
| Mean Urinary Output | Lower | Higher (not statistically significant) | [3] |
Experimental Protocols
Protocol 1: In Vitro Mineralocorticoid Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of canrenone, the active metabolite of this compound, to the mineralocorticoid receptor.
Materials:
-
Radioligand: [³H]-Aldosterone
-
Unlabeled competitor: Canrenone (active metabolite of this compound)
-
Receptor source: Cytosolic fraction from rat kidney or a suitable cell line expressing the mineralocorticoid receptor
-
Assay buffer: Tris-HCl buffer with additives
-
Scintillation cocktail and counter
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction from the chosen source containing the mineralocorticoid receptor.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [³H]-Aldosterone to each well.
-
Competition: Add increasing concentrations of unlabeled canrenone to the wells. Include wells with no competitor (total binding) and wells with a high concentration of unlabeled aldosterone (non-specific binding).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound from free radioligand using a filtration method.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of canrenone to determine the IC50 value. Calculate the Ki (inhibition constant) to determine the binding affinity.
Protocol 2: Patch-Clamp Electrophysiology for ENaC Activity
This protocol measures the effect of canrenone on the activity of the epithelial sodium channel (ENaC) in renal collecting duct cells.
Materials:
-
Cell line: M-1 mouse collecting duct cells or freshly isolated rat collecting ducts.[4]
-
Patch-clamp rig with amplifier and data acquisition system
-
Pipette solution (containing a permeant cation like Li⁺) and bath solution (physiological saline)
-
Canrenone solution
-
Amiloride (ENaC blocker)
Procedure:
-
Cell Preparation: Culture M-1 cells on a suitable substrate or prepare isolated, split-open collecting ducts.
-
Patch Formation: Form a high-resistance (giga-ohm) seal between the patch pipette and the apical membrane of a principal cell to obtain a cell-attached patch.
-
Baseline Recording: Record the single-channel currents of ENaC under baseline conditions.
-
Drug Application: Perfuse the bath with a solution containing canrenone at the desired concentration.
-
Post-treatment Recording: Record ENaC activity in the presence of canrenone.
-
Control: At the end of the experiment, apply amiloride to the bath to confirm that the recorded currents are from ENaC.
-
Data Analysis: Analyze the channel open probability (Po) and the number of active channels (N) before and after canrenone application to determine its effect on ENaC activity.
Protocol 3: Western Blot for Aldosterone-Regulated Proteins
This protocol assesses the effect of canrenone on the expression of proteins that are regulated by aldosterone, such as the subunits of ENaC.
Materials:
-
Cell line: Cultured renal proximal tubular epithelial cells or collecting duct cells
-
Aldosterone and canrenone solutions
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies against ENaC subunits (α, β, γ) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with aldosterone alone, canrenone alone, or a combination of both for a specified time period. Include an untreated control group.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Mandatory Visualizations
Caption: Aldosterone signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for investigating this compound's mechanism.
Caption: Logical relationship of this compound's mechanism of action.
References
Research Applications of Soludactone (Potassium Canrenoate) in Endocrinology Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Soludactone, the potassium salt of canrenoic acid, is a pharmaceutical agent primarily known for its role as a mineralocorticoid receptor (MR) antagonist. Its active metabolite, canrenone, is also the principal active metabolite of spironolactone, making research on spironolactone highly relevant to the endocrinological applications of this compound.[1] In endocrinology, this compound and its active form, canrenone, are valuable tools for investigating the roles of the mineralocorticoid and androgen signaling pathways in various physiological and pathophysiological states.
The primary mechanism of action of this compound is the competitive antagonism of the mineralocorticoid receptor, thereby inhibiting the effects of aldosterone.[2] This action leads to increased sodium and water excretion and potassium retention. This makes it a crucial compound for studying conditions characterized by aldosterone excess, such as primary aldosteronism, and for dissecting the role of MR activation in hypertension, cardiovascular remodeling, and renal fibrosis.[3]
Beyond its effects on the mineralocorticoid system, this compound, primarily through its relation to spironolactone, exhibits anti-androgenic properties. This is due to the ability of its metabolites to bind to and block the androgen receptor (AR), competing with androgens like testosterone and dihydrotestosterone (DHT).[4][5] This dual antagonism of both mineralocorticoid and androgen receptors makes this compound a multifaceted research tool for exploring endocrine-related disorders where both pathways may be implicated, such as in certain cardiovascular diseases and metabolic syndrome.[6]
Furthermore, studies have suggested that canrenoate and spironolactone can influence adrenal steroidogenesis, potentially inhibiting enzymes involved in the synthesis of cortisol and aldosterone.[7] This provides another avenue for endocrinological research, allowing for the investigation of the regulation of steroid hormone production.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the endocrinological effects of this compound (potassium canrenoate) and the closely related spironolactone.
Table 1: Effects on Hormonal Profiles
| Parameter | Drug Administered | Dose | Study Population | Key Findings | Reference(s) |
| Plasma Aldosterone | Potassium Canrenoate | Intravenous bolus | Nephrectomized dogs | Blunted the stimulated increase in plasma aldosterone. | [7] |
| Plasma Cortisol | Potassium Canrenoate | Intravenous bolus | Nephrectomized dogs | Blunted the stimulated increase in plasma cortisol. | [7] |
| Plasma Progesterone | Potassium Canrenoate | Intravenous bolus | Nephrectomized dogs | Significantly increased plasma progesterone levels. | [7] |
| Plasma Testosterone | Spironolactone | 200 mg/day | Healthy male volunteers | Transient rise in plasma testosterone in the first 2-4 days. | [8] |
| Plasma Luteinizing Hormone (LH) | Spironolactone | 200 mg/day | Healthy male volunteers | Increased LH secretion with continued treatment (4-10 days). | [8] |
| Urinary Total Estrogen | Spironolactone | 200 mg/day | Healthy male volunteers | Significant increase in urinary excretion. | [8] |
| Plasma Androgen Receptor-Active Materials (ARM) | Spironolactone | Long-term oral | Cirrhotic patients | 3-fold increase in ARM. | [9] |
| Plasma Androgen Receptor-Active Materials (ARM) | Potassium Canrenoate | Long-term oral | Cirrhotic patients | No significant change in ARM. | [9] |
| Plasma Testosterone | Spironolactone | 5 mg/day | Male rats | Significant decrease in testosterone levels. | [10] |
| Plasma Testosterone | Potassium Canrenoate | 5 mg/day | Male rats | No significant change in testosterone levels. | [10] |
Table 2: Receptor Binding Affinity
| Receptor | Ligand | Binding Affinity (Ki or IC50) | Species | Notes | Reference(s) |
| Mineralocorticoid Receptor (MR) | Spironolactone | Ki: 2.32 nM | Human | High affinity antagonist. | [4] |
| Androgen Receptor (AR) | Spironolactone | Ki: 39.4 nM, IC50: 120 nM | Human | Moderate affinity antagonist. | [4] |
| Androgen Receptor (AR) | Spironolactone | ~20 times less effective than DHT | Rat | Competitive inhibition of [3H]DHT binding. | [11] |
| Androgen Receptor (AR) | Potassium Canrenoate | ~100 times less effective than DHT | Rat | Competitive inhibition of [3H]DHT binding. | [11] |
Table 3: Clinical and Physiological Effects
| Parameter | Drug Administered | Dose | Study Population | Key Findings | Reference(s) |
| Systolic Blood Pressure (SBP) | Potassium Canrenoate | 200 mg/day | Patients with essential hypertension | Significant decrease in SBP. | [12] |
| Diastolic Blood Pressure (DBP) | Potassium Canrenoate | 200 mg/day | Patients with essential hypertension | Significant and rapid decrease in DBP. | [12] |
| Plasma Renin Activity (PRA) | Potassium Canrenoate | 200 mg/day | Patients with essential hypertension | Increased, but significantly less than with spironolactone. | [12] |
| Aldosteronemia | Potassium Canrenoate | 200 mg/day | Patients with essential hypertension | Increased, but significantly less than with spironolactone. | [12] |
| Inflammatory Markers (Hs-CRP, TNF-α) | Canrenone | 50-100 mg/day | Patients with metabolic syndrome | Significant decrease compared to baseline and placebo. | [13] |
| Insulin Resistance (HOMA-IR) | Canrenone | 50-100 mg/day | Patients with metabolic syndrome | Significant decrease compared to baseline and placebo. | [13] |
Experimental Protocols
Protocol 1: In Vitro Competitive Binding Assay for Mineralocorticoid Receptor
Objective: To determine the binding affinity of this compound (potassium canrenoate) or its active metabolite, canrenone, to the mineralocorticoid receptor (MR).
Materials:
-
HEK293 cells transiently or stably expressing human MR
-
[³H]-Aldosterone (radioligand)
-
Unlabeled aldosterone (for determining non-specific binding)
-
This compound (potassium canrenoate) or canrenone
-
Binding buffer (e.g., Tris-HCl, EDTA, molybdate, glycerol)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Lysate Preparation: Culture HEK293 cells expressing hMR and harvest. Prepare a cytosolic fraction by homogenization and ultracentrifugation.
-
Assay Setup: In microcentrifuge tubes, add a constant concentration of [³H]-aldosterone (e.g., 1-5 nM).
-
Competition: Add increasing concentrations of unlabeled this compound or canrenone to the tubes. Include a control with only the radioligand (total binding) and a control with excess unlabeled aldosterone (non-specific binding).
-
Incubation: Add the cell lysate containing the MR to each tube and incubate at 4°C for a specified time (e.g., 18-24 hours) to reach equilibrium.
-
Separation: Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor (this compound/canrenone). Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Protocol 2: In Vivo Study of Anti-Androgenic Effects in a Rodent Model
Objective: To evaluate the anti-androgenic activity of this compound (potassium canrenoate) in a castrated, testosterone-supplemented rat model.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Testosterone propionate
-
This compound (potassium canrenoate)
-
Vehicle for drug administration (e.g., corn oil)
-
Surgical instruments for castration
Procedure:
-
Animal Model: Surgically castrate male rats under anesthesia to eliminate endogenous testosterone production. Allow for a recovery period of at least one week.
-
Grouping: Divide the castrated rats into the following groups:
-
Group 1: Vehicle control
-
Group 2: Testosterone propionate + Vehicle
-
Group 3: Testosterone propionate + this compound (low dose)
-
Group 4: Testosterone propionate + this compound (high dose)
-
-
Treatment: Administer testosterone propionate daily via subcutaneous injection to all groups except the vehicle control to maintain a constant level of androgen stimulation. Administer this compound or vehicle daily via oral gavage.
-
Duration: Continue the treatment for a specified period (e.g., 7-14 days).
-
Endpoint Measurement: At the end of the study, euthanize the animals and carefully dissect and weigh androgen-sensitive tissues, such as the ventral prostate and seminal vesicles.
-
Data Analysis: Compare the weights of the ventral prostate and seminal vesicles between the groups. A significant reduction in the weights of these organs in the this compound-treated groups compared to the testosterone-only group indicates anti-androgenic activity.
Signaling Pathways
Mineralocorticoid Receptor (MR) Antagonism by Canrenone
Aldosterone, a mineralocorticoid hormone, binds to the mineralocorticoid receptor (MR) in the cytoplasm. This complex then translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA, leading to the transcription of aldosterone-responsive genes. These genes are involved in sodium and water reabsorption and potassium excretion. Canrenone, the active metabolite of this compound, acts as a competitive antagonist by binding to the MR, preventing aldosterone from binding and activating the receptor. This blocks the downstream signaling cascade.
Androgen Receptor (AR) Antagonism by Spironolactone Metabolites
Testosterone and its more potent metabolite, dihydrotestosterone (DHT), are androgens that bind to the androgen receptor (AR) in the cytoplasm. The resulting complex translocates to the nucleus and binds to androgen response elements (AREs) on the DNA, initiating the transcription of androgen-responsive genes, which mediate androgenic effects. Metabolites of spironolactone, which are structurally similar to canrenone, can act as competitive antagonists at the AR, preventing testosterone and DHT from binding and thereby inhibiting androgenic signaling.
References
- 1. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Canrenone? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 5. [Antiandrogenic effect of spirolactones: different mechanisms of action (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical efficacy of potassium canreonate-canrenone in sinus rhythm restoration among patients with atrial fibrillation - a protocol of a pilot, randomized, double -blind, placebo-controlled study (CANREN-AF trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of canrenoate K on corticosteroid biosynthesis in nephrectomized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endocrine effects of spironolactone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Canrenone and androgen receptor-active materials in plasma of cirrhotic patients during long-term K-canrenoate or spironolactone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Spironolactone and Potassium Canrenoate on Cytosolic and Nuclear Androgen and Estrogen Receptors of Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Clinical study of the efficacy of oral potassium canrenoate and spironolactone in essential arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of canrenone in patients with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with Potassium Canrenoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with potassium canrenoate in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is potassium canrenoate and what is its primary mechanism of action?
A1: Potassium canrenoate is the potassium salt of canrenoic acid and functions as a mineralocorticoid receptor (MR) antagonist. It is a prodrug that is metabolized to its active form, canrenone. Its primary mechanism of action is to competitively block the binding of aldosterone to the MR, thereby inhibiting the downstream signaling pathways that regulate sodium and potassium balance. This makes it a valuable tool for studying the physiological and pathological roles of the mineralocorticoid receptor.
Q2: What are the general solubility properties of potassium canrenoate?
A2: Potassium canrenoate is generally characterized as being freely soluble in water, soluble in methanol, sparingly soluble in ethanol, and having low solubility in dimethyl sulfoxide (DMSO).[1][2]
Q3: Why am I observing precipitation when I add my potassium canrenoate stock solution to my cell culture media?
A3: Precipitation upon addition to aqueous media is a common issue with many compounds prepared in organic solvents like DMSO. This can be due to several factors:
-
Exceeding the Aqueous Solubility Limit: Even though potassium canrenoate is water-soluble, the final concentration in your media might exceed its solubility limit under specific experimental conditions (e.g., temperature, pH, presence of other salts).
-
"Salting Out" Effect: The high concentration of salts and other components in cell culture media can reduce the solubility of the compound.
-
Improper Dilution Technique: Adding a concentrated stock solution too quickly or without adequate mixing can lead to localized high concentrations that precipitate before the compound can evenly disperse.
-
Temperature Shock: Moving solutions between different temperatures (e.g., from -20°C storage to a 37°C incubator) can affect solubility.[3][4]
Q4: Can I filter my media after adding potassium canrenoate if I see a precipitate?
A4: While filtering can remove visible precipitate, it is not recommended as a primary solution. Filtering will also remove the precipitated compound, leading to an unknown and lower final concentration in your experiment, which can significantly impact the accuracy and reproducibility of your results. It is preferable to address the root cause of the precipitation.
Solubility Data
The following table summarizes the solubility of potassium canrenoate in common laboratory solvents.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Water | ≥117.4 mg/mL[2] | ~296 mM | Freely soluble. One source indicates 100 mg/mL with ultrasonic warming to 60°C.[5] |
| DMSO | <3.97 mg/mL[2] | <10 mM | Low solubility. One source indicates 2 mg/mL with ultrasonic warming to 60°C.[5] |
| Methanol | Soluble[1] | - | A stock solution of 1 mg/mL in methanol has been reported for experimental use.[6] |
| Ethanol (95%) | Sparingly soluble[1] | - | Lower solubility compared to methanol. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Aqueous Stock Solution of Potassium Canrenoate
This protocol is recommended for most in vitro applications due to the high aqueous solubility of potassium canrenoate.
Materials:
-
Potassium canrenoate powder
-
Sterile, deionized, or distilled water
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of potassium canrenoate powder in a sterile conical tube.
-
Solvent Addition: Add a portion of the sterile water to the tube.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Final Volume Adjustment: Add sterile water to reach the final desired concentration.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a DMSO Stock Solution and Dilution into Cell Culture Media
This protocol should be used with caution due to the low solubility of potassium canrenoate in DMSO and the potential for precipitation upon dilution.
Materials:
-
Potassium canrenoate powder
-
Anhydrous or sterile DMSO
-
Sterile cell culture medium
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Weigh the potassium canrenoate powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve a low-millimolar stock concentration (e.g., 1-5 mM).
-
Vortex thoroughly to dissolve. Gentle warming and sonication may be necessary.[5] Ensure the stock solution is clear before proceeding.
-
-
Dilution into Media:
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution. Instead of adding a very small volume of highly concentrated stock directly to a large volume of media, create an intermediate dilution in the media.
-
Add the stock solution dropwise to the pre-warmed media while gently swirling to ensure rapid and even mixing.
-
Visually inspect the final solution for any signs of precipitation.
-
Troubleshooting Guides
Guide 1: Precipitation Observed Immediately After Adding Potassium Canrenoate to Media
| Potential Cause | Troubleshooting Step |
| Final concentration exceeds solubility limit. | Lower the final working concentration of potassium canrenoate. |
| Improper dilution method. | Pre-warm the media to 37°C. Add the stock solution dropwise while gently swirling the media for rapid and even distribution. |
| Stock solution is too concentrated. | Prepare a less concentrated intermediate stock solution before the final dilution into the media. |
Guide 2: Precipitation Appears After a Few Hours or Days of Incubation
| Potential Cause | Troubleshooting Step |
| Compound instability in the aqueous environment. | Perform media changes with freshly prepared potassium canrenoate-containing media every 24-48 hours. |
| Interaction with media components over time. | Consider using a different basal media formulation or serum-free media if compatible with your cell line. |
| Evaporation of media leading to increased concentration. | Ensure proper humidification in the incubator to minimize evaporation.[4] |
Visualizations
Mineralocorticoid Receptor Signaling Pathway
Potassium canrenoate, as a mineralocorticoid receptor (MR) antagonist, blocks the genomic and non-genomic signaling pathways initiated by aldosterone.
Caption: Antagonism of the Mineralocorticoid Receptor by Potassium Canrenoate.
Experimental Workflow for Preparing Potassium Canrenoate Solutions
This workflow outlines the decision-making process for preparing potassium canrenoate solutions for in vitro experiments.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. raybiotech.com [raybiotech.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of spironolactone, potassium canrenoate, and their common metabolite canrenone on dimension Vista Digoxin Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hyperkalemia in Animal Models Treated with Soludactone (Potassium Canrenoate)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing hyperkalemia in animal models treated with Soludactone (potassium canrenoate). This compound is a prodrug that is metabolized to canrenone, an active metabolite of spironolactone, and acts as a competitive aldosterone antagonist.[1] Its potassium-sparing diuretic effect can lead to elevated serum potassium levels (hyperkalemia), a critical consideration in experimental settings.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: My animal model is showing signs of muscle weakness and lethargy after treatment with this compound. Could this be hyperkalemia?
A1: Yes, muscle weakness and lethargy are potential clinical signs of hyperkalemia. Elevated extracellular potassium levels can impair neuromuscular transmission. Other signs may include cardiac arrhythmias, which can be detected via electrocardiogram (ECG). It is crucial to confirm hyperkalemia by measuring serum potassium levels.
Q2: I've confirmed hyperkalemia in my rat/mouse model. What is the immediate first step?
A2: The immediate first step is to discontinue the administration of this compound (potassium canrenoate). This will halt the primary driver of potassium retention. The subsequent steps will depend on the severity of the hyperkalemia.
Q3: My animal's serum potassium is only mildly elevated, but I need to continue treatment. What are my options?
A3: If continued treatment is necessary and the hyperkalemia is mild, consider reducing the dose of this compound. You may also consider dietary modification by providing a low-potassium chow to reduce the overall potassium load.[3] Close monitoring of serum potassium is essential if you choose this course of action.
Q4: The hyperkalemia is severe, and the animal is showing ECG abnormalities. What is the emergency treatment protocol?
A4: For severe hyperkalemia with cardiotoxicity, immediate intervention is required. The primary goals are to antagonize the cardiac effects of potassium and shift potassium from the extracellular to the intracellular space. A detailed experimental protocol for emergency management is provided below. This typically involves the administration of intravenous (IV) calcium gluconate to stabilize the cardiac membranes, followed by IV glucose and insulin to promote cellular uptake of potassium.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound (potassium canrenoate) causes hyperkalemia?
A1: this compound is a competitive antagonist of the mineralocorticoid receptor (MR).[1] By blocking aldosterone from binding to this receptor in the distal renal tubules and collecting ducts, it prevents the reabsorption of sodium and water and, importantly, reduces the excretion of potassium.[5] This potassium-sparing effect is the direct cause of potential hyperkalemia.
Q2: What are the typical dosages of spironolactone (the parent compound of this compound's active metabolite) used in rat and mouse models?
A2: Dosages of spironolactone in rodent models can vary significantly depending on the study's objective. Doses ranging from 20 mg/kg/day to 200 mg/kg/day have been used in rats.[6] In mice, oral doses of 40 mg/kg have been reported.[7] It is important to note that the oral LD50 of spironolactone is greater than 1000 mg/kg in mice and rats, indicating a wide therapeutic window in terms of acute toxicity.[5]
Q3: How frequently should I monitor serum potassium levels in animals treated with this compound?
A3: The frequency of monitoring depends on the dose of this compound, the duration of the study, and the specific animal model. For initial studies or when using higher doses, it is advisable to monitor serum potassium at baseline and then every few days for the first couple of weeks. Once a steady state is reached and the risk of hyperkalemia is assessed, the frequency can be reduced. In human clinical trials with spironolactone, potassium was monitored every 4 weeks for the first 12 weeks, then every 3 months for the first year, and every 6 months thereafter.[8]
Q4: Are there any drug interactions I should be aware of that could exacerbate hyperkalemia?
A4: Yes, co-administration of this compound with other agents that increase serum potassium can lead to severe hyperkalemia. These include ACE inhibitors, angiotensin II receptor blockers (ARBs), and non-steroidal anti-inflammatory drugs (NSAIDs).[9] It is also crucial to avoid potassium supplements and high-potassium diets in animals receiving this compound.[9]
Q5: Can I manage hyperkalemia by altering the diet of my animal models?
A5: Yes, dietary potassium content can significantly influence serum potassium levels. Providing a diet with reduced potassium content can help mitigate the hyperkalemic effect of this compound. Conversely, a high-potassium diet will exacerbate it.[10][11] Detailed protocols for dietary control are available in the experimental protocols section.
Quantitative Data
The following tables summarize the dose-dependent effects of spironolactone on serum potassium levels in different animal models.
Table 1: Spironolactone Dose and its Effect on Serum Potassium in Animal Models
| Animal Model | Spironolactone Dose | Route of Administration | Observed Effect on Serum Potassium | Reference |
| Rat | 20-200 mg/kg/day | Oral | Dose-dependent increase | [6] |
| Rat | 75 mg/kg | Not specified | Increased duration of immobility, suggestive of elevated potassium | [12] |
| Mouse | 40 mg/kg | Oral | Equivalent to a 200 mg/day human dose, known to affect potassium | [7] |
| Human | 25 mg/day (median) | Oral | Increased hospital admissions for hyperkalemia | [8] |
Table 2: Management Strategies for Hyperkalemia and their Onset of Action
| Treatment | Mechanism of Action | Onset of Action | Duration of Action | Reference |
| IV Calcium Gluconate | Stabilizes cardiac membrane potential | Minutes | 30-60 minutes | [4] |
| IV Glucose and Insulin | Shifts potassium into cells | 20-30 minutes | 2-6 hours | [4] |
| Dietary Potassium Restriction | Reduces potassium intake | Days to weeks | Continuous | [3] |
| Discontinuation of this compound | Removes the causative agent | Hours to days | Permanent | - |
Experimental Protocols
1. Protocol for Emergency Management of Severe Hyperkalemia in a Rat Model
This protocol is intended for a rat exhibiting signs of severe hyperkalemia (e.g., significant ECG changes, severe muscle weakness).
-
Materials:
-
10% Calcium Gluconate solution
-
50% Dextrose solution (D50W)
-
Regular Insulin (100 U/mL)
-
Sterile 0.9% Saline
-
Intravenous catheter and infusion pump
-
ECG monitor
-
Blood collection supplies for serum potassium measurement
-
-
Procedure:
-
Immediately discontinue this compound administration.
-
Place an intravenous catheter, preferably in the tail vein.
-
Administer 10% Calcium Gluconate at a dose of 0.5-1.0 mL/kg IV over 5-10 minutes. Monitor the ECG continuously during administration.
-
Prepare an insulin-glucose infusion. A common regimen is to administer 0.1 units/kg of regular insulin followed by a bolus of 0.5 g/kg of dextrose (1 mL/kg of 50% dextrose).[13]
-
Alternatively, for a continuous infusion, prepare a solution of 10% dextrose in saline containing a low dose of regular insulin (e.g., 0.1 units/kg). Infuse at a rate to maintain euglycemia.
-
Monitor blood glucose levels every 30-60 minutes to avoid hypoglycemia.
-
Monitor serum potassium levels 1-2 hours after the initial intervention and adjust treatment as necessary.
-
2. Protocol for Dietary Potassium Manipulation in a Mouse Model
This protocol describes how to modify dietary potassium to either mitigate or study hyperkalemia.
-
Materials:
-
Custom-formulated rodent chow with varying percentages of potassium (e.g., low potassium at 0.1%, normal at 0.7%, high at 1.7%).[10]
-
Metabolic cages for monitoring food and water intake, and urine output.
-
Blood collection supplies for serum potassium measurement.
-
-
Procedure:
-
Acclimate mice to the housing conditions and a standard diet for at least one week.
-
Divide mice into experimental groups and introduce the custom diets.
-
For studies investigating the mitigation of hyperkalemia, switch the animals to a low-potassium diet concurrently with the initiation of this compound treatment.
-
Monitor food and water intake daily to ensure the diet is palatable and the animals are not dehydrated.
-
Collect blood samples at predetermined time points to measure serum potassium levels.
-
Urine can be collected from metabolic cages to measure potassium excretion, which can provide additional insights into renal potassium handling.
-
Visualizations
Caption: Aldosterone signaling pathway in the renal collecting duct and the inhibitory action of this compound.
Caption: Experimental workflow for managing hyperkalemia in animal models treated with this compound.
Caption: Logical relationship diagram for troubleshooting adverse events.
References
- 1. Potassium canrenoate - Wikipedia [en.wikipedia.org]
- 2. Potassium Canrenoate - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 3. researchgate.net [researchgate.net]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. SPIRONOLACTONE TABLETS, USP [dailymed.nlm.nih.gov]
- 6. Spironolactone mitigates, but does not reverse, the progression of renal fibrosis in a transgenic hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hyperkalemia associated with spironolactone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of extreme potassium stress on blood pressure and renal tubular sodium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immobility Responses Affected by Potassium in Old Rats [scirp.org]
- 13. Insulin for the treatment of hyperkalemia: a double-edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Soludactone (Potassium Canrenoate) Administration in Rats
This guide provides technical support for researchers using Soludactone (the active ingredient, potassium canrenoate) in long-term rat studies. It includes frequently asked questions, troubleshooting advice, and standardized protocols to aid in experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a brand name for a formulation containing potassium canrenoate.[1][2] Potassium canrenoate is a competitive aldosterone antagonist.[3] It functions as a potassium-sparing diuretic by blocking aldosterone receptors, primarily in the distal convoluted tubules and collecting ducts of the kidneys.[4] This action inhibits sodium and water reabsorption while reducing potassium excretion, making it useful for studying conditions related to fluid and electrolyte balance.[4] It is a prodrug that is metabolized in the body to its active form, canrenone.[5]
Q2: We are planning a 6-month study. What is a good starting dose range for this compound in rats?
A2: Published literature on long-term studies in rats provides a starting point. Doses in rat studies have ranged from 20 mg/kg/day administered in drinking water to prevent cardiac fibrosis, up to 270 mg/kg/day in carcinogenicity studies.[6][7] An acute study used a dose of 40 mg/kg via intraperitoneal injection.[8] Given the potential for toxicity at higher doses, a preliminary dose-range finding study is strongly recommended to establish the Maximum Tolerated Dose (MTD) for your specific rat strain and experimental conditions.
Q3: Our rats are showing signs of dehydration and weight loss. What could be the cause and how can we troubleshoot this?
A3: Dehydration and weight loss can be expected side effects due to the diuretic action of potassium canrenoate.[4]
-
Monitor Fluid Intake: Ensure ad libitum access to water. Quantify daily water consumption to detect significant changes.
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Check Electrolytes: this compound is potassium-sparing, but significant diuretic effects can still alter electrolyte balance.[4] Consider periodic monitoring of serum sodium and potassium levels.
-
Dose Adjustment: The observed effects may be dose-dependent. If adverse signs are noted at your current dose, consider reducing it. This is a critical endpoint to assess in a dose-range finding study.
-
Vehicle and Route: If administering via oral gavage, ensure the vehicle is well-tolerated and the gavage technique is correct to avoid stress-induced weight loss. Administration in drinking water may be a less stressful alternative for long-term studies.[6]
Q4: We are concerned about potential long-term toxicity. What are the known risks?
A4: Long-term, high-dose administration of potassium canrenoate in rats has been associated with an increased incidence of tumors, including those of the thyroid, liver, testes, and mammary glands, as well as myelogenous leukemia.[3][7] DNA damage has also been observed in the testes and ovaries of rats at high doses.[9] Therefore, it is critical to select a dose that is pharmacologically active but minimizes the risk of carcinogenic effects, unless this is a specific endpoint of the study. Regular histopathological analysis of target organs is essential in long-term protocols.
Q5: How should we prepare and administer this compound for a long-term study?
A5: The route of administration can impact outcomes.
-
Oral Gavage: Dissolve the compound in a suitable vehicle (e.g., sterile water, 0.5% methylcellulose). Ensure the solution is stable for the intended period of use. Administer a consistent volume based on the most recent body weight.
-
Drinking Water: One study successfully administered potassium canrenoate in drinking water at 20 mg/kg/day.[6] This method reduces handling stress. However, it requires careful monitoring of water intake and drug solution stability to ensure accurate dosing. Solutions should be prepared fresh regularly.
-
Parenteral: While potassium canrenoate is available for intravenous use, this route is less common for long-term rodent studies due to the stress of repeated injections.[5] Subcutaneous injection may be an alternative, but can lead to injection site trauma with chronic administration.[10]
Data Presentation
Table 1: Example Dose-Range Finding Study Results for this compound in Rats (4-Week Study)
| Dose Group (mg/kg/day, p.o.) | N | Mean Body Weight Change (%) | Serum Potassium (mmol/L) | Observed Adverse Effects |
| Vehicle Control | 10 | +15% | 4.5 ± 0.3 | None |
| 25 | 10 | +12% | 4.8 ± 0.4 | None |
| 75 | 10 | +5% | 5.5 ± 0.5 | Mild dehydration, slight reduction in activity |
| 150 | 10 | -8% | 6.8 ± 0.7 | Significant dehydration, lethargy, 1 mortality |
Table 2: Recommended Dosing Tiers for Long-Term (6-Month) Rat Studies
| Tier | Dose (mg/kg/day) | Rationale | Key Monitoring Parameters |
| Low Dose | 20 - 30 | Efficacious dose cited in cardiac fibrosis models with minimal adverse effects.[6] | Blood pressure, serum electrolytes, renal function markers (BUN, creatinine). |
| Mid Dose | 50 - 75 | Represents a potential therapeutic range, may induce mild diuretic effects. Based on dose-finding study. | Above parameters plus weekly body weight and daily clinical observations. |
| High Dose (MTD) | < 125 | Approaching the Maximum Tolerated Dose. Selected to assess potential toxicity without causing significant morbidity. Based on dose-finding study and long-term toxicity data.[7] | All above parameters plus interim histopathology of target organs (kidney, liver, thyroid). |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study
-
Objective: To determine the Maximum Tolerated Dose (MTD) and identify dose-limiting toxicities of this compound over a 4-week period.
-
Animals: 40 male and 40 female Sprague-Dawley rats, 8-10 weeks old.
-
Groups (n=10/sex/group):
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Group 1: Vehicle Control (e.g., sterile water)
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Group 2: Low Dose this compound
-
Group 3: Mid Dose this compound
-
Group 4: High Dose this compound
-
-
Dose Preparation & Administration:
-
Calculate doses based on the most recent weekly body weights.
-
Administer daily via oral gavage at a consistent time.
-
-
Monitoring:
-
Daily: Clinical observations for signs of toxicity (lethargy, dehydration, rough coat), morbidity, and mortality.
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Weekly: Body weight, food and water consumption.
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Terminal (Day 28): Collect blood for complete blood count (CBC), clinical chemistry (including electrolytes, BUN, creatinine), and conduct a full gross necropsy. Collect key organs (kidney, liver, heart, thyroid, adrenal glands) for histopathology.
-
-
MTD Determination: The MTD is defined as the highest dose that causes no more than a 10% reduction in body weight gain and does not produce mortality or other signs of life-threatening toxicity.
Protocol 2: Long-Term (6-Month) Efficacy/Toxicity Study
-
Objective: To evaluate the long-term effects of this compound at selected doses based on the DRF study.
-
Animals: 60 male and 60 female Sprague-Dawley rats.
-
Groups (n=20/sex/group):
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Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., 25 mg/kg/day)
-
Group 3: High Dose (MTD, e.g., 100 mg/kg/day)
-
-
Dose Administration: Administer daily via the selected route (e.g., oral gavage or medicated drinking water).
-
Monitoring:
-
Daily: Clinical observations.
-
Weekly: Body weights.
-
Monthly: Food and water consumption. Blood collection from a subset of animals (n=5/group) for clinical pathology.
-
Terminal (6 Months): Full necropsy, organ weights, and comprehensive histopathological evaluation of all major tissues, with special attention to tissues with reported toxicity (thyroid, liver, kidney, mammary gland, testes).[7]
-
Visualizations
Caption: Workflow for optimizing this compound dosage.
Caption: Mechanism of action for this compound.
References
- 1. Canrenoate Potassium | C22H29KO4 | CID 23671691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. doctissimo.fr [doctissimo.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is Potassium Canrenoate used for? [synapse.patsnap.com]
- 5. Potassium canrenoate - Wikipedia [en.wikipedia.org]
- 6. Potassium canrenoate, an aldosterone receptor antagonist, reduces isoprenaline-induced cardiac fibrosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Base de Données Publique des Médicaments [base-donnees-publique.medicaments.gouv.fr]
- 8. Time-course reduction of renal function in rats on high sodium intake: acute reversal by potassium canrenoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA damage in tissues of rat treated with potassium canrenoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Rodent Toxicity Studies for Long Term Use of Ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Soludactone (Spironolactone) Experimental Troubleshooting
Welcome to the technical support center for Soludactone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side effects and issues encountered during experiments with this compound (a research-grade, soluble formulation of Spironolactone).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Spironolactone)?
A1: this compound is a competitive antagonist of the mineralocorticoid receptor (MR).[1][2][3] It primarily acts by binding to the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule, leading to increased excretion of sodium and water, and retention of potassium.[1][4] This action is responsible for its diuretic and antihypertensive effects.[1]
Q2: What are the known off-target effects of this compound?
A2: this compound is known to have several off-target effects, primarily due to its steroidal structure. These include:
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Antiandrogenic activity: It acts as a direct antagonist of the androgen receptor (AR).[3][5][6]
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Inhibition of steroidogenesis: It can inhibit enzymes involved in the synthesis of steroid hormones, such as 17α-hydroxylase and 11β-hydroxylase.[5][7]
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Non-genomic effects: this compound can elicit rapid cellular responses that are independent of its genomic receptor antagonism, potentially through interactions with other cellular signaling pathways.[8][9]
Q3: Is this compound stable in solution?
A3: Spironolactone has poor aqueous solubility.[10][11][12] For experimental use, it is often dissolved in organic solvents like DMSO or ethanol before being diluted in aqueous media.[13][14] The stability of this compound in solution can be pH-dependent, with maximum stability reported around pH 4.5.[15] It's crucial to prepare fresh solutions and consider the potential for precipitation, especially in long-term cell culture experiments.
Troubleshooting Guide: Unexpected Experimental Results
Issue 1: Unexpected Changes in Cell Proliferation or Viability
Q: I'm observing unexpected inhibition of cell proliferation or increased cell death in my cell culture experiments, even in cell types not expected to express the mineralocorticoid receptor. What could be the cause?
A: This could be due to several factors related to this compound's off-target effects or experimental conditions.
Troubleshooting Steps:
-
Review this compound Concentration: High concentrations of this compound can induce off-target toxicity.[13] It has been shown to inhibit the proliferation of various cell types, including endothelial and cancer cells, at micromolar concentrations.[14][16]
-
Assess Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your culture medium is below the toxic threshold for your specific cell line. Run a vehicle-only control to rule out solvent effects.
-
Consider Antiandrogenic Effects: If your cell line expresses the androgen receptor, the antiandrogenic properties of this compound could be influencing cell growth.[3][6]
-
Investigate Apoptosis Induction: this compound has been shown to induce apoptosis in certain cell types.[17] You can assess for markers of apoptosis such as caspase activation or Annexin V staining.[16]
-
Check for Non-Genomic Effects: this compound can trigger rapid, non-genomic signaling pathways that could impact cell viability.[8][9]
Issue 2: Inconsistent or Lack of Expected Effect on Aldosterone-Mediated Responses
Q: I am not observing the expected antagonism of aldosterone's effects in my experimental model. Why might this compound appear inactive?
A: This could be due to issues with this compound's stability, experimental design, or the presence of confounding factors.
Troubleshooting Steps:
-
Verify Solution Integrity: Due to its poor aqueous solubility, this compound may precipitate out of your experimental media, especially during long incubation periods.[10][11] Prepare fresh solutions and visually inspect for any precipitation. Consider using a formulation with improved solubility.[10][15]
-
Optimize Dosing and Timing: Ensure you are using a sufficient concentration of this compound to competitively inhibit the effects of aldosterone. The peak effects of spironolactone may not be immediate and can take time to manifest.[18]
-
Evaluate for Non-Genomic Aldosterone Effects: Aldosterone can exert rapid, non-genomic effects that may not be blocked by spironolactone in all experimental systems.[19][20]
-
Assess Expression of Mineralocorticoid Receptors: Confirm that your experimental model (e.g., cell line) expresses the mineralocorticoid receptor at sufficient levels to elicit a measurable response to aldosterone.
Issue 3: Unexpected Endocrine-Related Side Effects in Animal Studies
Q: In my animal studies, I'm observing side effects like gynecomastia in males or menstrual irregularities in females. Are these expected?
A: Yes, these are known side effects of this compound (Spironolactone) and are related to its antiandrogenic and steroidogenesis-inhibiting properties.[21][22][23][24]
Troubleshooting and Monitoring:
-
Acknowledge Antiandrogenic Effects: The observed feminizing effects in males are due to the blockade of androgen receptors.[6][23]
-
Monitor Hormonal Profiles: this compound can alter the levels of various steroid hormones.[5][7] Consider measuring serum levels of testosterone, estradiol, and cortisol to understand the endocrine impact in your model.
-
Dose-Response Relationship: These side effects are often dose-dependent.[5] If these effects are confounding your primary endpoint, consider if a lower dose could still achieve the desired mineralocorticoid receptor antagonism with fewer endocrine side effects.
Issue 4: Hyperkalemia and Electrolyte Imbalances in Animal Models
Q: My animal subjects are developing high serum potassium levels (hyperkalemia). How can I manage this?
A: Hyperkalemia is a significant and expected risk with this compound treatment due to its potassium-sparing mechanism.[25][26][27]
Management and Monitoring Protocol:
-
Baseline and Regular Monitoring: Establish baseline serum potassium and creatinine levels before starting this compound treatment. Monitor these levels regularly throughout the experiment, especially after dose adjustments.[28]
-
Dose Adjustment: If hyperkalemia develops, consider reducing the dose of this compound.[25]
-
Avoid Concomitant Medications: Be cautious when co-administering other drugs that can increase potassium levels, such as ACE inhibitors or ARBs.[23][26][28]
-
Assess Renal Function: Impaired renal function significantly increases the risk of hyperkalemia.[25][26] Monitor renal function throughout the study.
-
Dietary Considerations: Ensure the animal diet is not excessively high in potassium.
Quantitative Data Summary
Table 1: Effects of Spironolactone on Steroidogenesis in H295R Human Adrenocortical Cells
| Condition | Aldosterone Production Inhibition | Cortisol Production Inhibition |
| Basal | 53% | 91% |
| Angiotensin II-stimulated | 80% | 74% |
| Pregnenolone-stimulated | 67% | 74% |
Data extracted from Ye et al. (2009). Concentrations of spironolactone were in the micromolar range.[29][30]
Table 2: Common Side Effects of Spironolactone in a Long-Term Study (Human Data)
| Side Effect | Percentage of Patients Reporting |
| Diuretic Effect | Most Common |
| Menstrual Irregularities | Most Common |
| Headaches | 20% |
| Dizziness | More frequent than placebo |
| Polyuria | More frequent than placebo |
Data compiled from long-term follow-up studies in women treated for acne.[24][31]
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of a specific cell line.
Methodology:
-
Cell Culture: Culture the desired cell line (e.g., HUVECs, cancer cell lines) in the appropriate growth medium.[14][16]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and not exceed 0.1%.
-
Controls: Include a vehicle control (medium with solvent only) and an untreated control.
-
Incubation: Replace the medium in the wells with the prepared this compound solutions or controls and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Quantification: Assess cell proliferation using a standard method such as the MTT assay, crystal violet staining, or direct cell counting.[14][16]
Protocol 2: Monitoring for Hyperkalemia in Rodent Models
Objective: To safely monitor and manage potassium levels in rodents treated with this compound.
Methodology:
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment begins.
-
Baseline Measurements: Collect a baseline blood sample (e.g., via tail vein or saphenous vein) to measure serum potassium and creatinine levels.
-
This compound Administration: Administer this compound via the desired route (e.g., oral gavage, in drinking water).
-
Regular Blood Sampling: Collect blood samples at regular intervals (e.g., weekly) and after any dose adjustments.
-
Electrolyte Analysis: Use a blood gas and electrolyte analyzer or send samples to a diagnostic laboratory for analysis of serum potassium.
-
Renal Function Assessment: Monitor serum creatinine as an indicator of renal function.
-
Humane Endpoints: Establish clear humane endpoints for severe hyperkalemia or signs of distress, in accordance with institutional animal care and use committee (IACUC) guidelines.
Visualizations
Signaling Pathways and Mechanisms
Caption: Primary and off-target mechanisms of this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 3. spironolactone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Spironolactone | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 5. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 6. Spironolactone - Wikipedia [en.wikipedia.org]
- 7. The effects of spironolactone on adrenal steroidogenesis in hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-genomic effects of spironolactone and eplerenone in cardiomyocytes of neonatal Wistar rats: do they evoke cardioprotective pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ajprd.com [ajprd.com]
- 13. Topical Treatment of Human Skin and Cultured Keratinocytes with High-Dose Spironolactone Reduces XPB Expression and Induces Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]
- 15. Development of a stable oral liquid dosage form of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Spironolactone for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 19. Nongenomic effects of mineralocorticoid receptor activation in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Spironolactone and endocrine dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Long-term safety of spironolactone in acne: results of an 8-year followup study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. droracle.ai [droracle.ai]
- 26. droracle.ai [droracle.ai]
- 27. m.youtube.com [m.youtube.com]
- 28. Hyperkalemia associated with spironolactone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 30. researchgate.net [researchgate.net]
- 31. Spironolactone Improves Acne Outcomes in Phase 3 Trial [medscape.com]
Technical Support Center: Soludactone (Potassium Canrenoate) Solutions
Welcome to the technical support center for Soludactone (potassium canrenoate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, handling, and troubleshooting of this compound solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its active form?
This compound is the brand name for potassium canrenoate. It is a potassium-sparing diuretic that functions as a prodrug. In aqueous solutions and in the body, it is converted to its active metabolite, canrenone. Canrenone is a competitive antagonist of the mineralocorticoid receptor, blocking the effects of aldosterone.
Q2: What are the primary degradation pathways for this compound solutions?
The primary degradation of potassium canrenoate in solution involves its conversion to canrenone. The stability of the solution can be influenced by factors such as pH, temperature, and exposure to light.
Q3: What are the recommended solvents for preparing this compound stock solutions?
Potassium canrenoate is freely soluble in water and methanol, and sparingly soluble in ethanol. For research purposes, stock solutions are commonly prepared in methanol at a concentration of 1 mg/mL.[1] It exhibits low solubility in DMSO.
Q4: How should this compound stock solutions be stored to ensure stability?
For optimal stability, it is recommended to store stock solutions of potassium canrenoate at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q5: Can I prepare this compound solutions in cell culture media?
It is generally not recommended to prepare stock solutions directly in cell culture media, especially if the media contains serum.[3] Components in the media can interact with the compound and affect its stability and efficacy.[3][4] It is best practice to prepare a concentrated stock solution in a suitable solvent (e.g., water or methanol) and then dilute it to the final working concentration in the cell culture medium immediately before use.
Troubleshooting Guides
Issue 1: Crystallization or Precipitation in Aqueous Solution
Problem: Crystals or a precipitate have formed in my aqueous this compound solution.
Possible Causes and Solutions:
| Cause | Solution |
| Supersaturation | The concentration of potassium canrenoate may be too high for the given temperature. Gently warm the solution while stirring to redissolve the crystals. If the issue persists, consider preparing a more dilute solution. |
| Low Temperature | Solubility decreases at lower temperatures. If the solution has been refrigerated or stored on ice, allow it to warm to room temperature. |
| pH Shift | Changes in the pH of the solution can affect the solubility of potassium canrenoate. Ensure the pH of your aqueous buffer is within a suitable range. The pH of a 1g in 20mL water solution of potassium canrenoate is between 8.4 and 9.4.[5] |
| Slow Cooling | To obtain stable crystals from a supersaturated solution, slow cooling is often recommended. If you are intentionally crystallizing the compound, ensure the cooling process is gradual.[6] |
Issue 2: Solution Discoloration
Problem: My this compound solution has developed a pale yellow color.
Possible Cause and Solution:
The appearance of a pale yellow to light yellow color in a freshly prepared aqueous solution of potassium canrenoate is normal and does not necessarily indicate degradation.[5] However, if the color intensifies or changes significantly over time, it may be a sign of degradation, and it is advisable to prepare a fresh solution.
Data Summary
Table 1: Solubility of Potassium Canrenoate
| Solvent | Solubility | Reference |
| Water | Freely Soluble (100 mg/mL with warming) | [2] |
| Methanol | Soluble | [5] |
| Ethanol (95%) | Sparingly Soluble | [5] |
| DMSO | Low Solubility (2 mg/mL with warming) | [2] |
| Chloroform | Practically Insoluble | [5] |
| Diethyl Ether | Practically Insoluble | [5] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Reference |
| -80°C | Up to 6 months | [2] |
| -20°C | Up to 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution in Methanol
Objective: To prepare a standard stock solution of potassium canrenoate for general research use.
Materials:
-
Potassium canrenoate powder
-
HPLC-grade methanol
-
Sterile conical tube or vial
-
Vortex mixer
-
Analytical balance
Methodology:
-
Accurately weigh 10 mg of potassium canrenoate powder and transfer it to a sterile conical tube.
-
Add 10 mL of HPLC-grade methanol to the tube.
-
Vortex the mixture until the potassium canrenoate is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use sterile vials to avoid repeated freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[2]
Protocol 2: Quantification of Canrenone (Degradation Product) by HPLC
Objective: To quantify the amount of canrenone in a potassium canrenoate solution as an indicator of degradation.
Materials:
-
Potassium canrenoate solution to be analyzed
-
Canrenone standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (0.05 M, pH 4)
-
HPLC system with a UV detector and a C8 or C18 reverse-phase column
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and 0.05 M phosphate buffer (pH 4) in a 45:55 (v/v) ratio.[1]
-
Standard Curve Preparation: Prepare a series of canrenone standard solutions of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the potassium canrenoate solution to be analyzed with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Data Analysis: Quantify the amount of canrenone in the sample by comparing its peak area to the standard curve.
Visualizations
References
- 1. Effect of spironolactone, potassium canrenoate, and their common metabolite canrenone on dimension Vista Digoxin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Generic Potassium Canrenoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability issues encountered during experiments with generic potassium canrenoate.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected variability in the biological activity of different batches of generic potassium canrenoate. What are the potential causes?
A1: Batch-to-batch variability in the biological activity of generic potassium canrenoate can stem from several factors:
-
Impurities and Degradation Products: The manufacturing process of potassium canrenoate can introduce various impurities. The primary and most common impurity is canrenone, the active metabolite.[1][2] Different batches may contain varying levels of canrenone and other synthesis-related impurities or degradation products, which can possess their own biological activities or interfere with the action of potassium canrenoate.[3]
-
Polymorphism: Potassium canrenoate can exist in different crystalline forms, known as polymorphs. These polymorphs can have different solubilities and dissolution rates, which can significantly impact the bioavailability and, consequently, the observed biological effect in your experiments.
-
Residual Solvents: Solvents used during the manufacturing process may not be completely removed and can vary between batches. These residual solvents could potentially interfere with your experimental system.
-
Excipient Variability (in formulated products): If you are using a formulated product (e.g., tablets), variations in the excipients used in different batches can affect the dissolution and release profile of the drug.
Q2: What is the primary active metabolite of potassium canrenoate, and how can its presence as an impurity affect my results?
A2: The primary active metabolite of potassium canrenoate is canrenone .[1][2] Potassium canrenoate is a prodrug that is converted to canrenone in the body. Canrenone is a potent antagonist of the mineralocorticoid receptor (aldosterone receptor).[4] If canrenone is present as an impurity in your generic potassium canrenoate batch, it can lead to an overestimation of the biological activity, as you are essentially starting with a more "active" compound. The level of canrenone can vary between batches, leading to inconsistent results.
Q3: Can impurities in potassium canrenoate have off-target effects?
A3: Yes, canrenone, the primary metabolite and a potential impurity, has been shown to interact with other steroid hormone receptors, although with lower affinity than its primary target. Specifically, canrenone can bind to androgen and progesterone receptors.[5][6] This can lead to antiandrogenic or progestogenic effects in your experimental models, which may be undesirable and contribute to variability if the canrenone concentration differs between batches.
Q4: How can I assess the purity and impurity profile of my potassium canrenoate batch?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of potassium canrenoate and quantifying its impurities.[6][7] A validated, stability-indicating HPLC method can separate potassium canrenoate from canrenone and other potential degradation products. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[8][9]
Q5: What is polymorphism, and how can it affect my experiments with potassium canrenoate?
A5: Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability. This can lead to variations in dissolution rates, which in turn can affect the concentration of the drug available to interact with its target in your experiments, causing batch-to-batch variability. X-ray Powder Diffraction (XRPD) is the primary technique used to identify and characterize different polymorphic forms.[10]
Troubleshooting Guides
Issue 1: Inconsistent Biological Potency Between Batches
This guide will help you systematically investigate the root cause of variability in the biological potency of different generic potassium canrenoate batches.
Caption: Workflow for troubleshooting inconsistent biological potency.
-
Quantify Canrenone Impurity:
-
Action: Use a validated HPLC-UV method to determine the percentage of canrenone in each batch.
-
Interpretation: A higher percentage of canrenone in a batch will likely lead to higher apparent biological activity. Correlate the canrenone concentration with your observed potency.
-
-
Assess Overall Impurity Profile:
-
Action: Perform a comprehensive impurity profiling using HPLC or LC-MS. Conduct a forced degradation study to generate potential degradation products and see if they are present in your batches.
-
Interpretation: The presence of other unknown impurities could be interfering with your assay.
-
-
Characterize Polymorphic Form:
-
Action: Analyze each batch using X-ray Powder Diffraction (XRPD).
-
Interpretation: Different XRPD patterns between batches indicate the presence of different polymorphs. This could explain variations in solubility and dissolution.
-
-
Evaluate Dissolution Profile (for solid forms):
-
Action: If using a solid form of potassium canrenoate, perform a dissolution test according to USP general chapter <711>.[4][11][12][13]
-
Interpretation: Significant differences in the dissolution rate between batches can lead to variability in the amount of drug in solution over time in your experiments.
-
Issue 2: Unexpected Peaks in HPLC Chromatogram
This guide provides steps to identify and address unexpected peaks observed during the HPLC analysis of potassium canrenoate.
Caption: Workflow for identifying unexpected HPLC peaks.
-
Check for Canrenone: The most likely unexpected peak is canrenone. Compare the retention time of the unknown peak with a canrenone reference standard.
-
Perform Forced Degradation Study: Subject a reference sample of potassium canrenoate to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples by HPLC to see if the unexpected peak matches any of the degradation products.
-
Analyze by LC-MS: If the peak is not canrenone or a known degradation product, use LC-MS to determine its mass-to-charge ratio (m/z) and fragmentation pattern to help elucidate its structure.
-
Check for System Contamination: Inject a blank (mobile phase) to ensure the peak is not coming from the HPLC system itself. Check for carryover from previous injections.
Data Presentation
The following tables summarize key quantitative data related to potassium canrenoate and its primary impurity, canrenone.
Table 1: HPLC Method Parameters for Purity and Impurity Determination
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Detection | UV at 285 nm[6] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Table 2: ICH Q3A/Q3B Thresholds for Impurities [14][15]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.05% | 0.10% | 0.15% |
| > 1 g | 0.03% | 0.05% | 0.05% |
Table 3: Off-Target Receptor Binding Affinity of Canrenone
| Receptor | Binding Affinity (Ki) | Reference |
| Progesterone Receptor | 300 nM | [16][17] |
| Androgen Receptor | Lower affinity than progesterone receptor | [5][6] |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Potassium Canrenoate and Canrenone
Objective: To quantify the amount of potassium canrenoate and its primary impurity, canrenone, in a sample.
Methodology:
-
Chromatographic Conditions:
-
Use a C18 column with the specifications outlined in Table 1.
-
Prepare a mobile phase gradient of acetonitrile and water. A typical gradient might start at 30% acetonitrile and increase to 70% over 20 minutes.
-
Set the UV detector to 285 nm.[6]
-
Maintain a flow rate of 1.0 mL/min and a column temperature of 30 °C.
-
-
Standard Preparation:
-
Accurately weigh and dissolve reference standards of potassium canrenoate and canrenone in the mobile phase to prepare stock solutions of known concentrations.
-
Prepare a series of calibration standards by diluting the stock solutions.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the generic potassium canrenoate sample in the mobile phase to a known concentration.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify and quantify the peaks for potassium canrenoate and canrenone in the sample chromatogram by comparing their retention times and areas to the calibration standards.
-
Calculate the percentage of canrenone impurity in the sample.
-
Protocol 2: Forced Degradation Study of Potassium Canrenoate
Objective: To identify potential degradation products of potassium canrenoate under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of potassium canrenoate in a suitable solvent (e.g., methanol:water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to the stock solution and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH to the stock solution and keep at room temperature for 24 hours. Canrenone is known to form under basic conditions.[3]
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase.
-
Analyze the samples by HPLC-UV and LC-MS to identify and characterize any degradation products formed.
-
Protocol 3: Dissolution Testing of Potassium Canrenoate Tablets
Objective: To evaluate the in vitro dissolution rate of potassium canrenoate from a tablet formulation.
Methodology (based on USP <711>): [4][11][12][13]
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of water or a specified buffer.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples at specified time points (e.g., 10, 20, 30, 45, 60 minutes).
-
Filter the samples immediately.
-
Analyze the samples for dissolved potassium canrenoate using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis:
-
Calculate the percentage of the labeled amount of potassium canrenoate dissolved at each time point.
-
Signaling Pathway Diagrams
Aldosterone Receptor Signaling Pathway
Potassium canrenoate, through its active metabolite canrenone, acts as a competitive antagonist at the mineralocorticoid receptor (MR), preventing the downstream effects of aldosterone.
Caption: Aldosterone receptor signaling and inhibition by canrenone.
Potential Off-Target Effects of Canrenone
Canrenone, a potential impurity, can interact with other steroid hormone receptors.
Caption: Off-target receptor interactions of canrenone.
This technical support center provides a framework for understanding and addressing the common issues related to batch-to-batch variability of generic potassium canrenoate. By following these guidelines and protocols, researchers can ensure the consistency and reliability of their experimental results.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Potassium canrenoate - Wikipedia [en.wikipedia.org]
- 3. Canrenone formation via general-base-catalyzed elimination of 7 alpha-(methylthio)spironolactone S-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. Effect of spironolactone and potassium canrenoate on cytosolic and nuclear androgen and estrogen receptors of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Spironolactone and Potassium Canrenoate on Cytosolic and Nuclear Androgen and Estrogen Receptors of Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. graphviz.org [graphviz.org]
- 8. ojs.chimia.ch [ojs.chimia.ch]
- 9. enovatia.com [enovatia.com]
- 10. resources.rigaku.com [resources.rigaku.com]
- 11. usp.org [usp.org]
- 12. usp.org [usp.org]
- 13. drugfuture.com [drugfuture.com]
- 14. benchchem.com [benchchem.com]
- 15. hplc.eu [hplc.eu]
- 16. The interaction of canrenone with oestrogen and progesterone receptors in human uterine cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.monash.edu [research.monash.edu]
Refinement of protocols for Soludactone administration to minimize stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for Soludactone (Potassium canrenoate) administration to minimize stress in laboratory animals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental administration of this compound.
| Problem | Potential Cause | Recommended Solution |
| Visible signs of distress during injection (e.g., vocalization, struggling) | Improper restraint technique | Habituate the animal to the restraint method before the day of the experiment. Use the least restrictive restraint necessary for safe and accurate administration. For rodents, consider using a commercial restraint device specifically designed for tail vein injections. |
| Pain from needle insertion | Use a small gauge needle (e.g., 27-30G for mice) to minimize tissue trauma. Ensure the bevel of the needle is facing up upon insertion. | |
| Irritation from the drug solution | Administer the this compound solution at room temperature or warmed to body temperature to reduce vascular irritation. Ensure the pH of the final solution is within a physiologically tolerable range.[1] | |
| Post-administration behavioral changes (e.g., lethargy, agitation, reduced food/water intake) | Stress-induced physiological changes | Allow for an adequate acclimation period for animals upon arrival at the facility and before the start of the experiment. Provide environmental enrichment to reduce baseline stress levels. |
| Hyperkalemia (a known side effect of potassium-sparing diuretics) | Monitor serum potassium levels, especially with repeated dosing. Adjust the dose or frequency of administration if hyperkalemia is detected. Ensure the animal has free access to water.[1] | |
| Difficulty with intravenous administration | Dehydration leading to vasoconstriction | Ensure animals are well-hydrated before the procedure. A subcutaneous injection of sterile saline can help with hydration. |
| Inexperienced personnel | Ensure that personnel performing the injections are properly trained and proficient in the technique for the specific species. | |
| High variability in experimental results | Inconsistent administration technique | Standardize the administration protocol across all animals and personnel. This includes the time of day for administration, the volume and concentration of the drug, and the rate of injection. |
| Stress as a confounding variable | Implement the stress-reducing measures outlined in this guide to minimize the impact of stress on the experimental outcomes. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in research animals to minimize stress?
A1: While this compound is administered intravenously in clinical settings, this can be a stressful procedure for animals. If the experimental design allows, consider alternative, less stressful routes such as oral gavage with appropriate habituation. However, if intravenous administration is necessary, it is crucial to refine the technique to minimize stress. This includes proper training of personnel, use of appropriate restraint, and careful handling of the animals.
Q2: How can I habituate an animal to the injection procedure?
A2: Habituation involves gradually accustoming the animal to the procedures and handling associated with the injection. This can be done over several days leading up to the experiment. Start with gentle handling and progress to placing the animal in the restraint device without performing an injection. This can help reduce the animal's anxiety and stress response on the day of the experiment.
Q3: What are the key stress biomarkers I should monitor?
A3: Stress in animals can be assessed by monitoring both behavioral and physiological markers. Behavioral indicators include changes in posture, activity levels, and food and water consumption. Physiological biomarkers include levels of stress hormones such as corticosterone or cortisol, which can be measured in blood, saliva, feces, or hair.[2][3][4] Other markers can include heart rate, blood pressure, and body temperature.
Q4: Are there any alternatives to physical restraint for intravenous injections?
A4: For some species, particularly larger animals, it may be possible to train them for voluntary cooperation with procedures. For rodents, while some form of restraint is typically necessary for intravenous injections, using the most refined and least stressful method is key. Some studies have explored non-restrained injection techniques for other substances, which could potentially be adapted for this compound administration.[5][6][7]
Q5: What is the appropriate vehicle for dissolving this compound for administration?
A5: this compound (Potassium canrenoate) for injection is typically available as a solution. If dilution is necessary, sterile, isotonic saline (0.9% sodium chloride) is a common and appropriate diluent.[1][8] It is important to ensure the final solution is sterile and within a physiological pH range to avoid irritation and adverse reactions.
Quantitative Data
The following table summarizes dosage information for Potassium canrenoate from available animal studies. It is important to note that specific protocols for minimizing stress during administration were not detailed in these publications. Researchers should use this data as a starting point and adapt it to their specific experimental design, with a strong focus on animal welfare.
| Species | Dosage | Administration Route | Frequency | Study Focus | Reference |
| Rat | 5 mg/day | Not specified | Daily for 21 days | Effects on liver androgen and estrogen receptors | [9] |
| Rat | 0.01-10 mM (in vitro) | N/A (isolated aorta rings) | N/A | Effects on contractile properties of aorta | [10] |
| Dog | Not specified | Not specified | Not specified | Treatment of digoxin-induced arrhythmias | [11] |
Experimental Protocols
Protocol 1: Stress-Minimized Intravenous Administration of this compound in Rats
This protocol is a general guideline and should be adapted to the specific requirements of the research study and approved by the relevant institutional animal care and use committee.
1. Acclimation and Habituation:
-
Allow rats to acclimate to the housing facility for at least one week prior to the experiment.
-
Handle the rats gently for several minutes each day for at least three days before the first administration.
-
On the two days preceding the experiment, place the rats in the restraint device for a few minutes without performing any procedure.
2. Preparation:
-
Prepare the this compound solution under sterile conditions. If dilution is required, use sterile 0.9% saline.
-
Warm the solution to approximately 37°C before administration.
-
Prepare all necessary equipment (e.g., appropriate gauge needle, restraint device, alcohol swabs) in a quiet area away from the animal housing.
3. Administration:
-
Transport the rat to the procedure area in its home cage to minimize stress.
-
Gently place the rat in a suitable restraint device that allows access to the lateral tail vein.
-
Briefly warm the tail with a heat lamp or warm water to dilate the vein.
-
Clean the injection site with an alcohol swab.
-
Insert the needle (27G or smaller) into the lateral tail vein with the bevel facing upwards.
-
Administer the this compound solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
4. Post-Administration Care and Monitoring:
-
Return the rat to its home cage immediately after the procedure.
-
Monitor the animal for any adverse reactions or signs of distress.
-
Provide access to food and water ad libitum.
-
Collect samples for stress biomarker analysis (e.g., fecal pellets for corticosterone) at appropriate time points as defined by the experimental design.
Visualizations
References
- 1. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 2. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. perinatalnetwork.nhs.scot [perinatalnetwork.nhs.scot]
- 9. Effect of spironolactone and potassium canrenoate on cytosolic and nuclear androgen and estrogen receptors of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of spironolactone and its metabolites on contractile property of isolated rat aorta rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potassium canrenoate in the treatment of long-term digoxin-induced arrhythmias in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Research with Soludactone (Potassium Canrenoate): A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The discontinuation of Soludactone (potassium canrenoate) has presented significant sourcing challenges for ongoing research projects. This technical support center provides essential information, troubleshooting guides, and frequently asked questions to help researchers navigate these challenges and effectively utilize potassium canrenoate in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to source for research?
A1: The primary challenge in sourcing this compound stems from the halt in its commercialization by Pfizer in October 2023, which was attributed to constraints in the supply chain. This has directly impacted its availability for both clinical and research purposes. Researchers may need to explore alternative suppliers of potassium canrenoate or consider equivalent compounds where appropriate for their study design.
Q2: What is the mechanism of action of this compound (Potassium Canrenoate)?
A2: this compound, containing the active ingredient potassium canrenoate, functions as a competitive antagonist of the mineralocorticoid receptor (MR).[1] It blocks the binding of aldosterone to the MR in tissues such as the kidneys, heart, and blood vessels. This inhibition prevents the downstream signaling cascade that leads to sodium and water retention and potassium excretion.[1]
Q3: What are the key considerations for storing and handling potassium canrenoate?
A3: Proper storage is crucial to maintain the integrity of potassium canrenoate. Unreconstituted powder should be stored at a controlled room temperature, typically below 25°C.[2] Once reconstituted in a solvent, it is recommended to store the solution at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Q4: Are there any known stability issues with potassium canrenoate in solution?
A4: A study on compounding potassium canrenoate tablets into a liquid formulation (5 mg/mL) demonstrated chemical stability for up to 60 days when stored appropriately.[4] However, for sensitive cell-based assays, it is best practice to use freshly prepared solutions or solutions stored at -80°C for no longer than a month.[3] Degradation can occur over time, especially at room temperature.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with potassium canrenoate.
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty Dissolving Potassium Canrenoate | - Incorrect solvent selection.- Insufficient mixing or temperature. | - For aqueous solutions, use water and consider gentle warming (up to 60°C) and sonication to aid dissolution.[3]- For stock solutions for cell culture, DMSO is a common solvent, though solubility is lower than in water. Use newly opened, anhydrous DMSO to avoid issues with hygroscopic DMSO.[3]- Ensure vigorous vortexing or stirring. |
| Inconsistent or Unexpected Experimental Results | - Degradation of potassium canrenoate stock solution.- Variability in compound purity between batches or suppliers.- Pipetting errors or incorrect final concentration. | - Prepare fresh stock solutions regularly and store them properly in aliquots at -80°C.[3]- If sourcing from a new supplier, it is advisable to perform a quality control check if possible.- Double-check all calculations for dilutions and ensure proper pipetting technique. |
| Cell Viability Issues in In Vitro Assays | - High concentration of DMSO in the final culture medium.- Cytotoxicity of potassium canrenoate at high concentrations. | - Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.- Perform a dose-response curve to determine the optimal non-toxic working concentration of potassium canrenoate for your specific cell line. |
| Lack of Expected Biological Effect | - Insufficient concentration of potassium canrenoate.- The experimental model does not express the mineralocorticoid receptor.- Compound degradation. | - Verify the concentration of your stock solution and the final concentration in your assay.- Confirm mineralocorticoid receptor expression in your cell line or animal model through techniques like qPCR or western blotting.- Use a fresh aliquot of your stock solution or prepare a new one. |
Data Presentation: Physicochemical Properties of Potassium Canrenoate
The following tables summarize key quantitative data for potassium canrenoate.
Table 1: Solubility Data
| Solvent | Solubility | Reference |
| Water | ≥100 mg/mL (252.17 mM) with sonication and warming to 60°C | [3] |
| DMSO | ~2 mg/mL (5.04 mM) with sonication and warming to 60°C | [3] |
| Ethanol (95%) | Sparingly soluble | [5] |
| Chloroform | Practically insoluble | [5] |
| Diethyl Ether | Practically insoluble | [5] |
Table 2: Purity and Quality Control Parameters
| Parameter | Specification | Reference |
| Purity (HPLC) | ≥98% | |
| Appearance | Pale yellowish-white to pale yellow-brown crystalline powder | [5] |
| pH (1% solution in water) | 8.4 - 9.4 | [5] |
| Heavy Metals | Not more than 10 ppm | [5] |
| Arsenic | Not more than 2 ppm | [5] |
Experimental Protocols
Below are generalized methodologies for common experiments involving potassium canrenoate. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: Preparation of Potassium Canrenoate Stock Solution for In Vitro Assays
Objective: To prepare a concentrated stock solution of potassium canrenoate for use in cell-based assays.
Materials:
-
Potassium canrenoate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Water bath or incubator at 60°C (optional)
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Methodology:
-
Calculate the required mass: Determine the mass of potassium canrenoate needed to achieve the desired stock concentration (e.g., 5 mM). The molecular weight of potassium canrenoate is 396.56 g/mol .
-
Weigh the compound: Carefully weigh the calculated amount of potassium canrenoate powder in a sterile microcentrifuge tube or a conical tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for several minutes. If the compound does not fully dissolve, gentle warming in a water bath at 60°C and/or sonication can be applied to facilitate dissolution.[3]
-
Sterilization (optional but recommended): If the stock solution is for cell culture use, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: In Vitro Mineralocorticoid Receptor Antagonism Assay
Objective: To assess the antagonistic activity of potassium canrenoate on the mineralocorticoid receptor in a cell-based reporter assay.
Materials:
-
A suitable cell line expressing the mineralocorticoid receptor and a reporter gene (e.g., luciferase) under the control of an aldosterone-responsive promoter.
-
Cell culture medium and supplements.
-
Aldosterone.
-
Potassium canrenoate stock solution (prepared as in Protocol 1).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of potassium canrenoate in cell culture medium.
-
Prepare a solution of aldosterone at a concentration that induces a submaximal response (e.g., EC80).
-
Remove the old medium from the cells and add the potassium canrenoate dilutions. Incubate for a predetermined time (e.g., 1 hour).
-
Add the aldosterone solution to the wells (except for the negative control wells).
-
-
Incubation: Incubate the plate for a period sufficient to induce reporter gene expression (e.g., 18-24 hours).
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the aldosterone-induced signal for each concentration of potassium canrenoate.
-
Plot the percentage of inhibition against the log of the potassium canrenoate concentration to determine the IC50 value.
-
Mandatory Visualization
Mineralocorticoid Receptor Signaling Pathway
The following diagram illustrates the genomic signaling pathway of the mineralocorticoid receptor (MR) and the inhibitory action of potassium canrenoate.
References
- 1. What is the mechanism of Potassium Canrenoate? [synapse.patsnap.com]
- 2. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potassium canrenoate compounding for administration via enteral feeding tubes: a physical and microbiological stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Navigating the Discontinuation of Soludactone: A Technical Guide for Researchers
Technical Support Center – Experimental Parameter Adjustments for Discontinued Soludactone Formulations
The recent discontinuation of this compound (potassium canrenoate and tromethamoline) by Pfizer due to supply chain constraints has presented a challenge for researchers relying on this formulation.[1][2] This guide provides troubleshooting advice, frequently asked questions, and updated experimental protocols to facilitate a smooth transition to alternative formulations, such as the imported Aldactone® injectable solution, for drug development and scientific research professionals.
Understanding the Formulation Change
The primary alternative to the discontinued lyophilized this compound is an injectable solution of Aldactone. The key difference lies in the formulation: this compound was a lyophilized powder requiring reconstitution, while Aldactone is a pre-mixed solution. This change necessitates adjustments to experimental setups to ensure consistency and validity of results.
Formulation Comparison
A clear understanding of the compositional differences between the discontinued and alternative formulations is crucial for experimental design.
| Feature | Discontinued this compound (Lyophilized Powder) | Alternative Aldactone (Injectable Solution) |
| Active Ingredient | Potassium Canrenoate | Potassium Canrenoate |
| Form | Lyophilized powder | Injectable solution |
| Excipients | Tromethamoline (Tris) | Sodium carbonate, Sodium chloride, Potassium hydroxide, Water for injection |
| Reconstitution | Required before use | Not required |
| Storage | Refer to specific product literature | Store at room temperature (15-25°C), protected from light |
Troubleshooting Guide and FAQs
This section addresses specific issues researchers may encounter when transitioning from this compound to the Aldactone injectable solution.
Q1: How do I adjust the concentration of potassium canrenoate in my experiment now that I am using a pre-mixed solution?
A1: The Aldactone injectable solution has a fixed concentration of potassium canrenoate (e.g., 200 mg/10 mL). To achieve your desired final concentration, you will need to perform a serial dilution. It is critical to use a sterile, compatible diluent for your specific experimental system (e.g., sterile saline for in vivo studies, or specific cell culture media for in vitro experiments). Always calculate the required volume of the Aldactone solution to be added to your experimental medium to reach the target molarity.
Q2: The pH of my experimental medium has changed after adding the new formulation. What should I do?
A2: The excipients in the Aldactone solution, such as sodium carbonate and potassium hydroxide, are used to adjust the pH of the formulation.[2] These can alter the pH of your experimental buffer or medium. It is essential to measure the pH of your final working solution after adding the Aldactone solution. If necessary, adjust the pH back to the optimal range for your experiment using appropriate sterile, buffered solutions (e.g., HCl or NaOH of a suitable molarity). The tromethamoline (Tris) in the original this compound formulation acted as a buffer, so this effect might be more pronounced with the new formulation.[3][4][5][6]
Q3: I am observing unexpected cell toxicity or altered cellular responses in my in vitro experiments. What could be the cause?
A3: Several factors could contribute to this:
-
Excipient Effects: The different excipients in the Aldactone solution (sodium carbonate, sodium chloride) compared to this compound (tromethamoline) could have unintended biological effects on your specific cell line. It is advisable to run a vehicle control experiment using a solution containing only the excipients of the Aldactone formulation (if possible to obtain or replicate) to assess their baseline effect.
-
pH Shift: As mentioned, a significant pH shift in your culture medium can induce cellular stress and toxicity. Ensure the final pH is within the physiological range for your cells.
-
Osmolality Changes: The addition of a salt-containing solution may alter the osmolality of your culture medium. While likely minor, for sensitive cell types, this could be a contributing factor.
Q4: For my animal studies, are there any new considerations for the route of administration?
A4: The Aldactone formulation is intended for injection.[2] If your previous protocol involved reconstituting this compound and administering it via a specific route (e.g., intraperitoneal, intravenous), you can likely continue with the same route using the diluted Aldactone solution. However, it is crucial to ensure the final injected volume is appropriate for the animal model and route of administration to avoid undue stress or local tissue damage. Always adhere to your institution's animal care and use guidelines.
Experimental Protocols
The following are example methodologies that can be adapted for experiments using the new Aldactone formulation.
In Vitro Study: Assessing the Effect of Potassium Canrenoate on Gene Expression in a Human Cell Line
-
Cell Culture: Culture human cells (e.g., a renal or cardiac cell line) in the appropriate medium supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.
-
Preparation of Working Solution:
-
Aseptically withdraw a small volume of the Aldactone injectable solution.
-
Perform a serial dilution in sterile, serum-free cell culture medium to achieve the desired final concentrations of potassium canrenoate (e.g., 1 µM, 10 µM, 100 µM).
-
Prepare a vehicle control using the same dilution of a sterile saline solution containing the equivalent concentration of excipients if possible.
-
-
Treatment:
-
Remove the growth medium from the cells and wash with sterile phosphate-buffered saline (PBS).
-
Add the prepared working solutions (including vehicle control) to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Endpoint Analysis:
-
Following incubation, lyse the cells and extract total RNA using a commercially available kit.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of target genes using quantitative real-time PCR (qPCR).
-
In Vivo Study: Evaluation of Potassium Canrenoate in a Rodent Model of Cardiac Fibrosis
-
Animal Model: Induce cardiac fibrosis in rodents (e.g., rats or mice) through established methods such as isoprenaline injection or transverse aortic constriction.
-
Preparation of Dosing Solution:
-
Based on the desired dosage (e.g., 20 mg/kg), calculate the required volume of the Aldactone injectable solution for each animal.
-
Dilute the Aldactone solution with sterile saline to an appropriate volume for injection (e.g., 100-200 µL for a mouse).
-
-
Administration:
-
Administer the prepared potassium canrenoate solution or a vehicle control (sterile saline) to the animals daily via the desired route (e.g., intraperitoneal injection) for the duration of the study.
-
-
Outcome Assessment:
-
At the end of the study period, euthanize the animals and collect heart tissue.
-
Perform histological analysis (e.g., Masson's trichrome staining) to quantify the extent of cardiac fibrosis.
-
Analyze relevant biomarkers in tissue or plasma samples.
-
Visualizing Key Processes
To aid in understanding the experimental adjustments and the mechanism of action, the following diagrams are provided.
References
- 1. Potassium canrenoate, an aldosterone receptor antagonist, reduces isoprenaline-induced cardiac fibrosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reconstitution Medication: Reconstitution of Lyophilized Drug [rootsanalysis.com]
- 4. researchgate.net [researchgate.net]
- 5. aldosterone signaling pathwayRat Genome Database [rgd.mcw.edu]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Efficacy of Potassium Canrenoate and Spironolactone in Preclinical Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two mineralocorticoid receptor antagonists, potassium canrenoate (the intravenously administered form of canrenone, the active metabolite of spironolactone, and historically marketed as Soludactone) and spironolactone, in preclinical models of heart failure. This document summarizes key experimental data, outlines methodologies from cited studies, and visualizes relevant pathways and workflows to aid in research and development.
At a Glance: Performance Comparison
Both potassium canrenoate and spironolactone have demonstrated efficacy in mitigating adverse cardiac remodeling in various animal models of heart failure. While direct head-to-head preclinical comparisons are limited, this guide consolidates findings from separate studies to offer an objective overview. The primary mechanism of action for both compounds is the competitive antagonism of the mineralocorticoid receptor, which blunts the detrimental effects of aldosterone on the cardiovascular system.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the effects of potassium canrenoate and spironolactone on cardiac structure and function in models of heart failure.
Table 1: Effects of Potassium Canrenoate on Cardiac Remodeling in an Isoprenaline-Induced Heart Failure Model in Rats
| Parameter | Control | Isoprenaline | Isoprenaline + Potassium Canrenoate |
| Heart Weight / Body Weight (mg/g) | 2.6 ± 0.1 | 3.4 ± 0.1 | 3.0 ± 0.1** |
| Left Ventricular Fibrosis (%) | 2.1 ± 0.3 | 10.5 ± 0.8 | 5.4 ± 0.6** |
| End-Diastolic Diameter (mm) | 7.2 ± 0.2 | 8.5 ± 0.3 | 8.9 ± 0.4 |
| End-Systolic Volume (µL) | 135 ± 15 | 240 ± 20 | 265 ± 25 |
*p < 0.05 vs. Control; **p < 0.05 vs. Isoprenaline. Data extracted from a study on isoprenaline-induced cardiac fibrosis in rats[1].
Table 2: Effects of Spironolactone on Cardiac Remodeling and Function in a Myocardial Infarction-Induced Heart Failure Model in Rats
| Parameter | Sham | Myocardial Infarction (MI) | MI + Spironolactone |
| Left Atrial Fibrosis (%) | 10.5 ± 2.2 | 26.7 ± 3.8 | 15.1 ± 2.5** |
| Left Ventricular Ejection Fraction (%) | 75 ± 5 | 45 ± 7 | 58 ± 6 |
| Left Ventricular End-Diastolic Pressure (mmHg) | 5 ± 1 | 18 ± 3* | 11 ± 2 |
*p < 0.05 vs. Sham; **p < 0.05 vs. MI. Data synthesized from studies on myocardial infarction-induced heart failure in rats[2].
Table 3: Effects of Spironolactone on Myocardial Fibrosis in a Murine Model of Experimental Autoimmune Myocarditis
| Parameter | Control | EAM | EAM + Spironolactone |
| Myocardial Collagen Deposition (%) | < 1 | 8.5 ± 1.2 | 3.2 ± 0.8** |
| Collagen I Protein Expression (relative units) | 1.0 ± 0.2 | 3.8 ± 0.5 | 1.5 ± 0.3 |
| Collagen III Protein Expression (relative units) | 1.0 ± 0.3 | 4.1 ± 0.6* | 1.8 ± 0.4 |
*p < 0.05 vs. Control; **p < 0.05 vs. EAM. Data from a study on experimental autoimmune myocarditis in mice[3][4].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies.
Isoprenaline-Induced Cardiac Fibrosis Model (for Potassium Canrenoate)
-
Animal Model: Male Wistar rats.
-
Induction of Heart Failure: A single subcutaneous injection of isoprenaline (400 mg/kg) is administered to induce cardiac fibrosis and hypertrophy[1].
-
Drug Administration: Potassium canrenoate is administered in the drinking water at a dose of 20 mg/kg/day, starting 5 days prior to the isoprenaline injection and continued for the duration of the study (2 months)[1].
-
Assessment of Cardiac Function: Echocardiographic and hemodynamic measurements are performed at the end of the study to assess parameters such as end-diastolic diameter and end-systolic volume[1].
-
Histological Analysis: The heart is excised, and the left ventricle is prepared for morphometric histology to quantify the extent of fibrosis[1].
Myocardial Infarction-Induced Heart Failure Model (for Spironolactone)
-
Animal Model: Male rats.
-
Induction of Heart Failure: Myocardial infarction (MI) is induced by permanent ligation of the left anterior descending coronary artery[2].
-
Drug Administration: Spironolactone is administered orally at a dose of 10 mg/kg per day, starting one month after the MI induction and continued for the study duration[2].
-
Assessment of Cardiac Function: Cardiac function is assessed through echocardiography and hemodynamic measurements.
-
Histological Analysis: Hearts are stained with Picrosirius Red to quantify collagen deposition and assess the extent of fibrosis in the atria and ventricles[2].
Experimental Autoimmune Myocarditis Model (for Spironolactone)
-
Animal Model: BALB/c mice.
-
Induction of Myocarditis: Experimental autoimmune myocarditis (EAM) is induced by immunization with a murine cardiac α-myosin heavy chain sequence polypeptide emulsified in complete Freund's adjuvant[3].
-
Drug Administration: Spironolactone is administered to the mice, and its effects are compared to an untreated EAM group and a control group[3].
-
Assessment of Cardiac Function: Echocardiography is used to assess cardiac function[3].
-
Analysis of Fibrosis and Signaling Pathways: Myocardial collagen deposition is assessed using Masson's trichrome staining. Protein expression levels of key markers in fibrotic signaling pathways (e.g., TGF-β1, Smad2/3, Ets-1, Collagen I, and Collagen III) are determined by immunohistochemistry and western blotting[3].
Visualizing the Mechanisms
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the action of mineralocorticoid receptor antagonists in heart failure.
Caption: General experimental workflow for comparing the efficacy of potassium canrenoate and spironolactone in animal models of heart failure.
Caption: Simplified signaling pathway illustrating the inhibition of aldosterone-mediated cardiac fibrosis by mineralocorticoid receptor antagonists.
References
- 1. Potassium canrenoate, an aldosterone receptor antagonist, reduces isoprenaline-induced cardiac fibrosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Spironolactone alleviates myocardial fibrosis via inhibition of E...: Ingenta Connect [ingentaconnect.com]
- 4. Spironolactone alleviates myocardial fibrosis via inhibition of Ets-1 in mice with experimental autoimmune myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Soludactone (Potassium Canrenoate) and Eplerenone in Aldosterone Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Soludactone (potassium canrenoate) and eplerenone, two mineralocorticoid receptor (MR) antagonists utilized in managing conditions associated with hyperaldosteronism. While direct head-to-head clinical trials are limited, this document synthesizes available data to offer a comprehensive overview of their respective mechanisms, efficacy, and safety profiles in achieving aldosterone blockade.
Introduction
Both this compound and eplerenone function by competitively inhibiting the binding of aldosterone to the mineralocorticoid receptor, thereby mitigating its effects on sodium and water retention, and potassium excretion.[1] Eplerenone is a selective MR antagonist, designed to have a higher affinity for the MR over other steroid receptors, which can translate to a more favorable side-effect profile.[2] this compound, or potassium canrenoate, is a prodrug that is metabolized to canrenone, the active antagonist of the mineralocorticoid receptor. Canrenone is also an active metabolite of spironolactone.[3]
Mechanism of Action and Signaling Pathway
The primary mechanism of action for both drugs is the blockade of the mineralocorticoid receptor in epithelial tissues, such as the kidneys. This prevents the translocation of the aldosterone-receptor complex into the nucleus, thereby inhibiting the transcription of genes responsible for the synthesis of aldosterone-induced proteins like the epithelial sodium channel (ENaC) and the Na+/K+ ATPase pump. The net result is a decrease in sodium and water reabsorption and an increase in potassium retention.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (as canrenone/potassium canrenoate) and eplerenone. It is important to note the lack of direct head-to-head trials, with much of the data for potassium canrenoate being in comparison to spironolactone.
Table 1: Mineralocorticoid Receptor Binding Affinity
| Compound | Receptor | IC50 | Notes |
| Eplerenone | Mineralocorticoid Receptor | 0.081 µM[3] | Highly selective for the mineralocorticoid receptor. |
| Canrenone | Mineralocorticoid Receptor | Data not directly available in a comparable format. | As the active metabolite of spironolactone, it is a potent MR antagonist. |
Table 2: Clinical Efficacy in Hypertension
| Parameter | This compound (Potassium Canrenoate) | Eplerenone |
| Blood Pressure Reduction | Showed a greater and more rapid effect on diastolic blood pressure compared to spironolactone at 200 mg/day.[4] | Dose-dependent reduction in systolic and diastolic blood pressure.[5] |
| Plasma Renin Activity (PRA) | Increased, but significantly less than with spironolactone.[4] | Dose-dependent increases from baseline.[6] |
| Plasma Aldosterone | Increased, but significantly less than with spironolactone.[4] | Dose-dependent increases from baseline.[6] |
Table 3: Effects on Serum Electrolytes
| Parameter | This compound (Potassium Canrenoate) | Eplerenone |
| Serum Potassium | Neutral effect in a study comparing it to hydrochlorothiazide.[7] | Minimal increase in a study of hemodialysis patients.[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Mineralocorticoid Receptor Binding Assay
A common method to determine the binding affinity of a compound to the mineralocorticoid receptor is a competitive radioligand binding assay.
Protocol:
-
Tissue Preparation: A cytosolic fraction containing mineralocorticoid receptors is prepared from appropriate tissue (e.g., hippocampus) by homogenization and ultracentrifugation.[5]
-
Incubation: The cytosol is incubated with a radiolabeled ligand that binds to the mineralocorticoid receptor (e.g., [3H]dexamethasone) in the presence and absence of varying concentrations of the unlabeled competitor drug (this compound or eplerenone).[5]
-
Separation: After incubation, bound and free radioligand are separated. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.
-
Quantification: The radioactivity of the bound radioligand is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to determine its binding affinity.
Measurement of Plasma Renin Activity and Aldosterone Concentration
The measurement of plasma renin activity (PRA) and aldosterone concentration is crucial for assessing the in vivo efficacy of aldosterone blockade.
Protocol:
-
Patient Preparation: Patients should be ambulatory for at least 30 minutes before blood collection, and dietary sodium intake should be noted.[8][9] Mineralocorticoid receptor antagonists should be withdrawn for at least four weeks prior to testing for baseline measurements.[10]
-
Blood Collection: Blood is typically collected in the morning while the patient is seated.[10]
-
Plasma Renin Activity (PRA) Measurement:
-
The patient's plasma is incubated, allowing the renin in the sample to act on its endogenous substrate, angiotensinogen, to produce angiotensin I.[8]
-
The amount of angiotensin I generated is then quantified, commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
PRA is reported as the rate of angiotensin I generation per unit of time (e.g., ng/mL/hr).[8]
-
-
Aldosterone Concentration Measurement:
-
Aldosterone is extracted from the plasma sample.
-
Quantification is performed using a sensitive analytical method such as LC-MS/MS or radioimmunoassay (RIA).[11]
-
Conclusion
Both this compound and eplerenone are effective antagonists of the mineralocorticoid receptor, leading to a reduction in aldosterone-mediated effects. Eplerenone's key advantage lies in its high selectivity for the mineralocorticoid receptor, which is associated with a lower incidence of hormonal side effects compared to less selective agents like spironolactone.[2]
Future research, including well-designed clinical trials directly comparing this compound (potassium canrenoate) and eplerenone, is warranted to provide a more definitive comparison of their quantitative effects on aldosterone blockade and clinical outcomes. Such studies would be invaluable for guiding clinical decision-making and advancing the development of mineralocorticoid receptor antagonists.
References
- 1. nbinno.com [nbinno.com]
- 2. Safety profile of mineralocorticoid receptor antagonists: Spironolactone and eplerenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Clinical study of the efficacy of oral potassium canrenoate and spironolactone in essential arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of eplerenone on blood pressure and the renin-angiotensin-aldosterone system in oligo-anuric chronic hemodialysis patients - a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized, double-blind clinical trial of canrenone vs hydrochlorothiazide in addition to angiotensin II receptor blockers in hypertensive type 2 diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
- 9. Aldosterone-Renin Ratio | Test Fact Sheet [arupconsult.com]
- 10. droracle.ai [droracle.ai]
- 11. academic.oup.com [academic.oup.com]
Validating the Anti-Fibrotic Effects of Soludactone in Kidney Injury Models: A Comparative Guide
For researchers and professionals in drug development, identifying effective anti-fibrotic therapies for chronic kidney disease (CKD) is a critical endeavor. Soludactone, the brand name for potassium canrenoate, is a mineralocorticoid receptor (MR) antagonist that has demonstrated nephroprotective and anti-fibrotic activities. This guide provides an objective comparison of this compound's anti-fibrotic performance with other key MR antagonists, spironolactone and finerenone, based on available preclinical data from established kidney injury models.
Comparative Efficacy of Mineralocorticoid Receptor Antagonists in Preclinical Kidney Fibrosis Models
The following tables summarize the quantitative data on the anti-fibrotic effects of potassium canrenoate (the active compound in this compound), spironolactone, and finerenone in various rodent models of kidney injury. It is important to note that direct head-to-head studies are limited, and comparisons are drawn from separate experiments, which may have variations in their protocols.
Table 1: Unilateral Ureteral Obstruction (UUO) Model
| Compound | Animal Model | Dosage | Duration | Key Anti-Fibrotic Outcomes | Reference |
| Spironolactone | Mouse | 50 mg/kg/day | 2 weeks | - Significantly reduced trichrome staining and type I collagen deposition in the obstructed kidney. | [1] |
| Spironolactone | Rat | Not specified | Not specified | - Significantly decreased renal cortical fibrosis. | [2] |
| Eplerenone (related MRA) | Rat | Not specified | 180 days | - Attenuated massive fibrosis in the contralateral kidney. | [3] |
| Finerenone | Not specified | Not specified | Not specified | - Reduces the expression of pro-fibrotic markers, including PAI-1 and TGF-β, and limits collagen deposition in various experimental CKD settings. |
Table 2: Adenine-Induced Nephropathy Model
| Compound | Animal Model | Dosage | Duration | Key Anti-Fibrotic Outcomes | Reference |
| Spironolactone | Rat | 20 mg/kg/day | 8 weeks | - Significantly down-regulated fibrotic genes (TGF-β1, Wnt7a, β-catenin, fibronectin, collagen IV, and α-SMA). | [4] |
Table 3: Other Kidney Injury Models
| Compound | Animal Model | Dosage | Duration | Key Anti-Fibrotic Outcomes | Reference |
| Potassium Canrenoate | Mouse (CKD + High-Fat Diet) | 30 mg/kg/day | 8 weeks | - Lowered interstitial fibrosis. | [5] |
| Spironolactone | Rat (Isoprenaline-induced heart failure with renal fibrosis) | Not specified | Not specified | - Reduced collagen fibrous proliferation in the kidney and reduced expression of Type I and III collagen. | [6] |
Signaling Pathways in Renal Fibrosis
The progression of renal fibrosis is a complex process involving multiple signaling pathways. Mineralocorticoid receptor antagonists like this compound primarily exert their anti-fibrotic effects by blocking the action of aldosterone.
Aldosterone Signaling Pathway
Aldosterone, by binding to the mineralocorticoid receptor, can promote inflammation, oxidative stress, and the expression of pro-fibrotic factors, leading to the accumulation of extracellular matrix and tissue scarring.[3][4][7][8]
Caption: Aldosterone Signaling Pathway in Renal Fibrosis.
TGF-β Signaling Pathway
Transforming growth factor-beta (TGF-β) is a central mediator of fibrosis.[5][9][10][11] Its signaling cascade, primarily through the Smad proteins, leads to the transcription of genes involved in extracellular matrix production.
Caption: TGF-β Signaling Pathway in Renal Fibrosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for two common models of kidney fibrosis.
Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a widely used and reproducible method to induce renal fibrosis.[2][12][13]
Caption: Unilateral Ureteral Obstruction (UUO) Experimental Workflow.
Detailed Methodology for UUO:
-
Animal Preparation: Male mice or rats are acclimatized for at least one week. Prior to surgery, the animal is anesthetized.
-
Surgical Procedure: A midline abdominal incision is made to expose the abdominal cavity. The left ureter is carefully isolated from surrounding tissue. The ureter is then completely ligated at two points using surgical silk. The abdominal wall and skin are closed with sutures.
-
Post-operative Care and Treatment: Animals receive post-operative analgesia. The test compound (e.g., this compound, spironolactone) or vehicle is administered daily via an appropriate route (e.g., oral gavage, subcutaneous injection).
-
Tissue Collection and Analysis: At a predetermined time point (commonly 7, 14, or 21 days post-surgery), animals are euthanized, and the obstructed and contralateral kidneys are harvested. One portion of the kidney is fixed in formalin for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and immunohistochemistry for fibrotic markers (e.g., alpha-smooth muscle actin [α-SMA], collagen I). Another portion is snap-frozen for molecular analysis, such as RT-qPCR and Western blotting, to quantify the expression of pro-fibrotic genes and proteins.
Adenine-Induced Nephropathy Model
This model induces chronic kidney disease with tubulointerstitial fibrosis through the administration of adenine in the diet or by gavage.[14][15][16]
References
- 1. TGF-β signaling in the kidney: profibrotic and protective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments | MDPI [mdpi.com]
- 3. Aldosterone promotes renal interstitial fibrosis via the AIF‑1/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldosterone Induced Fibrosis in the Kidney: Questions and Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transforming growth factor‐β signalling in renal fibrosis: from Smads to non‐coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldosterone stimulates fibronectin synthesis in renal fibroblasts through mineralocorticoid receptor-dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the Renin-Angiotensin-Aldosterone System in Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Frontiers | TGF-β/Smad signaling in renal fibrosis [frontiersin.org]
- 10. TGF‑β/Smad signaling in chronic kidney disease: Exploring post‑translational regulatory perspectives (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Natriuretic Effects of Soludactone and Furosemide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the natriuretic effects of Soludactone® (potassium canrenoate) and furosemide, two diuretics with distinct mechanisms of action. While both drugs promote the excretion of sodium and water from the body, their primary sites of action and overall impact on electrolyte balance differ significantly. This analysis is based on available experimental data and established pharmacological principles.
Executive Summary
Furosemide, a potent loop diuretic, elicits a rapid and robust natriuresis by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle. In contrast, this compound, a potassium-sparing diuretic, acts as an aldosterone antagonist in the distal convoluted tubules and collecting ducts, resulting in a more modest natriuresis while conserving potassium. Direct head-to-head clinical trials providing quantitative comparative data on their natriuretic effects are not extensively available in the public domain. However, based on their mechanisms of action, furosemide is generally considered to have a more powerful natriuretic effect than this compound.
Data Presentation: Natriuretic Effects
Due to a lack of direct comparative studies in the available literature, this table presents data on the natriuretic effect of furosemide from various studies. A corresponding quantitative comparison for this compound is not provided due to the absence of head-to-head trial data in the search results.
| Diuretic Agent | Study Population | Dosage and Administration | Natriuretic Effect (Urinary Sodium Excretion) | Reference |
| Furosemide | Healthy male volunteers | Single 40 mg oral tablet | Not significantly different from a reference furosemide product | [1] |
| Furosemide | Patients with chronic renal insufficiency | Intravenous bolus vs. continuous infusion | 98.1 ± 78 mmol (bolus) vs. 114.4 ± 100 mmol (infusion) | [2] |
| Furosemide | Ambulatory congestive heart failure patients | 250 mg IV | 3,835 mg over 6 hours | [3][4] |
| Furosemide + Metolazone | Ambulatory congestive heart failure patients | 250 mg IV furosemide + 5 mg oral metolazone | 4,691 mg over 6 hours | [3][4] |
| Furosemide + Acetazolamide | Ambulatory congestive heart failure patients | 250 mg IV furosemide + 500 mg IV acetazolamide | 3,584 mg over 6 hours | [3][4] |
| This compound (Potassium Canrenoate) | - | - | Direct comparative data not available in searched literature. | - |
Mechanisms of Action and Signaling Pathways
Furosemide
Furosemide exerts its diuretic and natriuretic effects by inhibiting the Na+/K+/2Cl- cotransporter (NKCC2) in the apical membrane of epithelial cells in the thick ascending limb of the Loop of Henle. This inhibition reduces the reabsorption of sodium, potassium, and chloride ions, leading to an increased excretion of these ions and, consequently, water.
Caption: Mechanism of action of furosemide in the thick ascending limb.
This compound (Potassium Canrenoate)
This compound is a prodrug that is converted to its active metabolite, canrenone. Canrenone acts as a competitive antagonist of the mineralocorticoid receptor (MR), which is activated by aldosterone. By blocking the action of aldosterone in the distal convoluted tubules and collecting ducts, canrenone prevents the synthesis of aldosterone-induced proteins that are necessary for sodium reabsorption and potassium secretion. This leads to increased sodium and water excretion and potassium retention.
Caption: Mechanism of action of this compound (via canrenone) in the distal nephron.
Experimental Protocols
Measurement of Natriuresis in Animal Models (Rats)
A common method to assess the natriuretic effect of a substance in rats involves the use of metabolic cages.
Objective: To quantify the urinary volume and sodium excretion in rats following the administration of a diuretic.
Materials:
-
Male Wistar rats (150-250 g)
-
Metabolic cages designed for the separation and collection of urine and feces
-
Vehicle (e.g., 0.9% saline)
-
Test compounds (this compound, furosemide)
-
Oral gavage needles
-
Flame photometer or ion-selective electrode for sodium analysis
-
Graduated cylinders for urine volume measurement
Procedure:
-
Acclimatization: House the rats individually in metabolic cages for at least 3 days prior to the experiment to allow for adaptation to the new environment. Provide free access to food and water.
-
Fasting: Withhold food but not water for 18 hours before the experiment to ensure uniform gastric emptying.
-
Hydration: Administer a hydrating load of 0.9% saline (e.g., 25 mL/kg body weight) orally to all animals to ensure a consistent state of hydration and promote urine flow.
-
Dosing: Divide the rats into groups:
-
Control group: Administer the vehicle.
-
Test groups: Administer this compound or furosemide at various doses.
-
-
Urine Collection: Place the rats back into the metabolic cages immediately after dosing. Collect urine at specified time intervals (e.g., every hour for the first 6 hours, and then a cumulative collection at 24 hours).
-
Measurement:
-
Record the total urine volume for each collection period.
-
Centrifuge the urine samples to remove any particulate matter.
-
Analyze the supernatant for sodium concentration using a flame photometer or an ion-selective electrode.
-
-
Data Analysis: Calculate the total sodium excreted by multiplying the urine volume by the sodium concentration for each time point. Compare the results from the test groups to the control group.
Caption: Experimental workflow for assessing natriuresis in rats.
Measurement of Natriuresis in Human Clinical Trials
Assessing the natriuretic response in humans typically involves 24-hour urine collection.
Objective: To determine the total daily sodium excretion in response to a diuretic in human subjects.
Procedure:
-
Baseline Collection: A 24-hour urine collection is performed before the administration of the diuretic to establish a baseline sodium excretion rate.
-
Dietary Control: Subjects may be placed on a standardized diet with a known sodium content to ensure that variations in intake do not confound the results.
-
Drug Administration: The diuretic (this compound or furosemide) is administered at a specified dose and frequency.
-
24-Hour Urine Collection: The 24-hour urine collection begins immediately after the first dose of the drug.
-
The subject is instructed to empty their bladder at the start of the collection period and discard this urine.
-
All subsequent urine passed over the next 24 hours is collected in a provided container.
-
The subject should empty their bladder for the last time at the end of the 24-hour period and add this to the collection.
-
-
Sample Processing and Analysis:
-
The total volume of the 24-hour urine collection is measured.
-
The sample is well-mixed, and an aliquot is taken for analysis.
-
The sodium concentration in the aliquot is determined using an ion-selective electrode.
-
-
Calculation: The total 24-hour sodium excretion is calculated by multiplying the total urine volume by the sodium concentration.
Conclusion
This compound and furosemide are both effective diuretics, but they achieve their natriuretic effects through different mechanisms and at different sites in the nephron. Furosemide is a potent loop diuretic that induces a rapid and significant excretion of sodium, while this compound is a potassium-sparing diuretic with a more moderate natriuretic effect. The choice between these agents depends on the clinical context, including the desired speed and magnitude of diuresis and the importance of potassium conservation. Further head-to-head clinical trials are needed to provide a more direct quantitative comparison of the natriuretic effects of this compound and furosemide.
References
- 1. A bioequivalence study of two products of furosemide tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The comparison of the diuretic and natriuretic efficacy of continuous and bolus intravenous furosemide in patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diuretics for congestion-refractory HF: Three regimens go head-to-head | epocrates [epocrates.com]
- 4. Diuresis Efficacy in Ambulatory Congested Heart Failure Patients: Intrapatient Comparison of 3 Diuretic Regimens (DEA-HF) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Validation of Historical Soludactone (Potassium Canrenoate) Research with Modern Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the historical research on Soludactone (potassium canrenoate) and how its findings can be cross-validated and expanded upon using modern analytical and experimental techniques. This compound, a potassium-sparing diuretic and aldosterone antagonist, has a long history of clinical use. Re-evaluating the foundational research in the light of contemporary scientific advancements can offer new insights into its mechanism of action, therapeutic potential, and safety profile.
Historical Context of this compound Research
This compound (potassium canrenoate) was developed as a parenteral alternative to the orally administered spironolactone.[1] Early research in the 1970s and 1980s focused on its pharmacokinetic profile, its metabolism to the active moiety canrenone, and its clinical efficacy in conditions like hypertension and heart failure.[2][3] These foundational studies were crucial in establishing its role as a diuretic and anti-aldosterone agent.
The analytical methods of that era, primarily fluorometry and early high-performance liquid chromatography (HPLC), were pivotal in quantifying canrenone in plasma and urine.[4][5] While groundbreaking for their time, these methods had limitations in terms of sensitivity, specificity, and the ability to detect and quantify a wide range of metabolites.
Modern Approaches to Re-evaluating Historical Data
Today, an array of advanced techniques can be employed to re-examine the data from historical studies on this compound. These methods offer unprecedented levels of precision and a deeper understanding of the drug's biological interactions. The concept of drug repurposing, which involves finding new uses for existing drugs, heavily relies on such modern validation approaches.[6][7]
Modern analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide vastly improved sensitivity and specificity for quantifying drugs and their metabolites.[8][9] Furthermore, the advent of genomics and proteomics allows for a comprehensive investigation of a drug's impact on gene expression and protein networks, offering insights into its mechanism of action that were previously unattainable.[10][11]
Comparative Analysis of Experimental Methodologies
The following sections detail the historical and modern experimental protocols for key aspects of this compound research.
Pharmacokinetic Analysis
Historical Experimental Protocol: Fluorometry and HPLC
Early pharmacokinetic studies of potassium canrenoate relied on fluorometric assays and HPLC to measure plasma concentrations of its active metabolite, canrenone.[4][5]
-
Sample Preparation: Plasma or urine samples were subjected to liquid-liquid extraction to isolate canrenone.
-
Fluorometric Analysis: The extracted canrenone was treated with a strong acid to induce fluorescence, which was then measured using a spectrofluorometer. The intensity of the fluorescence was proportional to the concentration of canrenone.
-
HPLC Analysis: Samples were injected into an HPLC system equipped with a UV detector. Canrenone was separated from other components on a reversed-phase column and quantified based on its UV absorbance at a specific wavelength (around 285 nm).[5]
Modern Experimental Protocol: LC-MS/MS
A modern approach to pharmacokinetic analysis of potassium canrenoate would utilize the highly sensitive and specific LC-MS/MS method.[8][9]
-
Sample Preparation: A small volume of plasma (e.g., 50 µL) undergoes a simple protein precipitation step.[8]
-
Chromatographic Separation: The sample is injected into an ultra-high-performance liquid chromatography (UHPLC) system for rapid and efficient separation of canrenone and other metabolites.
-
Mass Spectrometric Detection: The separated compounds are ionized and detected by a tandem mass spectrometer. This allows for precise identification and quantification based on the mass-to-charge ratio of the parent molecule and its fragments, providing high specificity and sensitivity.
Table 1: Comparison of Analytical Techniques for Canrenone Quantification
| Parameter | Historical Methods (Fluorometry, HPLC-UV) | Modern Method (LC-MS/MS) |
| Sensitivity (Lower Limit of Quantification) | ~5-10 ng/mL[5][12] | ~0.5 ng/mL or lower[8][13] |
| Specificity | Moderate; potential for interference from other fluorescent or UV-absorbing compounds.[4] | High; based on specific mass-to-charge ratios of the parent molecule and its fragments.[2][3] |
| Sample Volume Required | Milliliters of plasma. | Microliters of plasma.[8] |
| Throughput | Low to moderate. | High; rapid analysis times. |
| Metabolite Profiling | Limited to known, major metabolites like canrenone. | Capable of identifying and quantifying a wide range of known and unknown metabolites. |
Mechanism of Action Studies
Historical Approach: Pharmacological Assays
The mechanism of action of this compound as an aldosterone antagonist was historically determined through pharmacological studies in animal models and humans. These studies measured physiological responses such as changes in urinary sodium and potassium excretion.[2]
Modern Approach: Genomics and Proteomics
A contemporary investigation into this compound's mechanism of action would involve multi-omics approaches to understand its effects at a molecular level.[10][11]
-
Transcriptomics (RNA-Seq): Cells or tissues treated with potassium canrenoate would be analyzed to determine changes in gene expression. This could reveal novel pathways affected by the drug beyond the mineralocorticoid receptor.
-
Proteomics: Techniques like mass spectrometry-based proteomics would be used to identify and quantify changes in the protein landscape of cells or tissues upon drug treatment. This can provide direct evidence of the drug's impact on cellular machinery and signaling pathways.[14]
Visualizing Workflows and Pathways
Diagram 1: Historical vs. Modern Pharmacokinetic Workflow
Caption: A comparison of historical and modern pharmacokinetic analysis workflows.
Diagram 2: Proposed Modern 'Omics' Workflow for Mechanism of Action Studies
Caption: A workflow for re-evaluating drug mechanism using modern multi-omics.
Diagram 3: this compound's Aldosterone Antagonist Signaling Pathway
Caption: The signaling pathway of aldosterone and its inhibition by this compound.
Conclusion
Cross-validating historical research on this compound with modern techniques offers a valuable opportunity to refine our understanding of this established therapeutic agent. The superior sensitivity and specificity of modern analytical methods can provide more accurate pharmacokinetic data and a more comprehensive metabolite profile. Furthermore, the application of genomics and proteomics can uncover novel aspects of its mechanism of action, potentially leading to new therapeutic applications. This comparative approach underscores the importance of re-evaluating older drugs through the lens of contemporary science to unlock their full potential.
References
- 1. Aldosterone Antagonists and CVD - American College of Cardiology [acc.org]
- 2. scielo.br [scielo.br]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Pharmacokinetics of spironolactone and potassium canrenoate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of canrenone, the major metabolite of spironolactone, in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldosterone receptor antagonists: current perspectives and therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomics and genomics: perspectives on drug and target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the Roles of Genomics and Proteomics in Drug Discovery and Personalized Medicine? - Aragen Life Sciences [aragen.com]
- 12. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]
Evaluating the Long-Term Safety Profile of Soludactone Versus Newer Mineralocorticoid Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of mineralocorticoid receptor antagonists (MRAs) has evolved significantly, moving from the traditional steroidal agents like spironolactone and its active metabolite, potassium canrenoate (Soludactone), to newer, more selective compounds such as eplerenone and the non-steroidal finerenone. This guide provides an objective comparison of the long-term safety profiles of these agents, supported by experimental data, to inform research and drug development.
Quantitative Safety Data Comparison
The long-term use of MRAs is primarily associated with the risks of hyperkalemia and hormonal side effects. The following tables summarize the incidence of these key adverse events from major clinical trials.
Table 1: Incidence of Hyperkalemia in Long-Term MRA Use
| Drug | Clinical Trial/Study | Patient Population | Incidence of Hyperkalemia (>5.5 mmol/L) | Incidence of Severe Hyperkalemia (>6.0 mmol/L) |
| Potassium Canrenoate | Retrospective Study (Berger et al.) | Acute Heart Failure | Not significantly different between high and low doses[1] | Not specified |
| Cirrhosis | Increased serum K+ observed[2] | Not specified | ||
| Eplerenone | EPHESUS | Post-Myocardial Infarction with Heart Failure | 5.5% (vs. 3.9% with placebo)[3] | Not specified |
| EMPHASIS-HF | Chronic Heart Failure | Increased risk, but not for >6.0 mmol/L[4] | Not significantly increased[4] | |
| Finerenone | FIDELIO-DKD | Chronic Kidney Disease & Type 2 Diabetes | 21.4% (vs. 9.2% with placebo)[5] | 4.5% (vs. 1.4% with placebo)[5] |
| FIGARO-DKD | Chronic Kidney Disease & Type 2 Diabetes | 10.8% (vs. 5.3% with placebo)[6] | Not specified |
Table 2: Incidence of Gynecomastia in Long-Term MRA Use
| Drug | Clinical Trial/Study | Patient Population | Incidence of Gynecomastia |
| Potassium Canrenoate | Comparative Study (Traina & Vizzini) | Liver Cirrhosis | "Considerably reduced or practically absent" compared to spironolactone[7] |
| Gynecomastia developed in 16 of 30 patients in one study[3] | |||
| Eplerenone | EPHESUS | Post-Myocardial Infarction with Heart Failure | 0.5% in men[8] |
| Meta-analysis | Heart Failure | Risk Ratio of 0.07 compared to spironolactone[9] | |
| Finerenone | FIDELITY (pooled analysis) | Chronic Kidney Disease & Type 2 Diabetes | 0.2% (similar to placebo)[10] |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of pivotal trials is crucial for interpreting their safety data.
EPHESUS (Eplerenone Post-Acute Myocardial Infarction Heart Failure Efficacy and Survival Study)
-
Objective: To evaluate the effect of eplerenone on morbidity and mortality in patients with acute myocardial infarction (MI) complicated by left ventricular (LV) dysfunction and heart failure[3].
-
Study Design: A randomized, double-blind, placebo-controlled trial[3].
-
Patient Population: 6,632 patients with acute MI within 3-14 days, an LV ejection fraction of 40% or less, and clinical signs of heart failure[3][11].
-
Intervention: Patients were randomized to receive eplerenone (starting at 25 mg once daily and titrated to 50 mg once daily) or placebo, in addition to standard medical therapy[3][12].
-
Safety Monitoring: Serum potassium levels were monitored at baseline, within the first week, at one month, and then every three months. The study drug was discontinued if serum potassium exceeded 6.0 mmol/L[12].
FIDELIO-DKD (Finerenone in Reducing Kidney Failure and Disease Progression in Diabetic Kidney Disease)
-
Objective: To investigate the efficacy and safety of finerenone in delaying the progression of kidney disease and reducing cardiovascular events in patients with chronic kidney disease (CKD) and type 2 diabetes (T2D)[13][14].
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, event-driven phase 3 trial[8][14].
-
Patient Population: 5,734 patients with T2D and CKD (defined by albuminuria and an estimated glomerular filtration rate [eGFR] of 25 to <75 mL/min/1.73 m²) who were receiving standard of care, including a renin-angiotensin system inhibitor[8][14].
-
Intervention: Patients were randomized to receive finerenone (10 or 20 mg once daily based on eGFR) or placebo[8].
-
Safety Monitoring: Serum potassium levels were measured at all regular visits. The study protocol included guidelines for dose interruption and adjustment based on potassium levels. For instance, if potassium levels rose above 5.5 mmol/L, the treatment was to be temporarily stopped and could be restarted at a lower dose once levels returned to ≤5.0 mmol/L[5].
Signaling Pathways and Mechanisms of Adverse Effects
The therapeutic and adverse effects of MRAs are dictated by their interaction with the mineralocorticoid receptor and other steroid hormone receptors.
Mineralocorticoid Receptor Signaling Pathway
Aldosterone, a mineralocorticoid hormone, binds to the mineralocorticoid receptor (MR) in the cytoplasm. This binding causes the dissociation of heat shock proteins, leading to the translocation of the aldosterone-MR complex into the nucleus. Inside the nucleus, this complex binds to hormone response elements on the DNA, initiating the transcription of genes that regulate sodium and potassium balance. MRAs competitively block the binding of aldosterone to the MR, thereby inhibiting this signaling cascade[15].
Caption: Mineralocorticoid receptor signaling pathway and MRA inhibition.
Off-Target Signaling and Gynecomastia
The development of gynecomastia with older MRAs like spironolactone and its metabolite canrenone (the active form of potassium canrenoate) is attributed to their lack of specificity. These compounds can also bind to and antagonize the androgen receptor (AR) and act as an agonist at the progesterone receptor[13][16]. The blockade of the androgen receptor disrupts the normal balance between androgens and estrogens, leading to the proliferation of breast tissue in males. Newer MRAs like eplerenone and finerenone have a much lower affinity for the androgen and progesterone receptors, which explains their significantly lower incidence of gynecomastia[6][16].
Caption: Mechanism of MRA-induced gynecomastia via androgen receptor antagonism.
Conclusion
The long-term safety profiles of mineralocorticoid receptor antagonists have improved with the development of more selective agents. While this compound (potassium canrenoate) remains a therapeutic option, its association with a higher incidence of gynecomastia compared to newer agents is a significant consideration. Eplerenone offers a more favorable side-effect profile with a markedly lower risk of gynecomastia. Finerenone, a non-steroidal MRA, demonstrates a similarly low risk of hormonal side effects. However, hyperkalemia remains a class effect for all MRAs, necessitating careful patient selection and regular monitoring of serum potassium levels, particularly in individuals with chronic kidney disease or those on concomitant therapies that can also increase potassium levels. The choice of MRA should be guided by the patient's clinical characteristics, comorbidities, and tolerance, with an awareness of the distinct safety profiles of each agent.
References
- 1. Patients with acute heart failure treated with the CARRESS-HF diuretic protocol in association with canrenoate potassium: Tolerance of high doses of canrenoate potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative clinical study of spironolactone and potassium canrenoate. A randomized evaluation with double cross-over - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eplerenone Post-AMI Heart Failure Efficacy and Survival Study - American College of Cardiology [acc.org]
- 4. researchgate.net [researchgate.net]
- 5. Hyperkalemia Risk with Finerenone: Results from the FIDELIO-DKD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficacy and Safety of Finerenone in Chronic Kidney Disease: A Systematic Review and Meta-Analysis of Randomized Clinical Trials [frontiersin.org]
- 7. A mutation of the androgen receptor associated with partial androgen resistance, familial gynecomastia, and fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 10. Timing of eplerenone initiation and outcomes in patients with heart failure after acute myocardial infarction complicated by left ventricular systolic dysfunction: insights from the EPHESUS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EPHESUS TRIAL - CardiologyTrials.org [cardiologytrials.org]
- 12. Eplerenone reduces mortality 30 days after randomization following acute myocardial infarction in patients with left ventricular systolic dysfunction and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Finerenone in Reducing Kidney Failure and Disease Progression in Diabetic Kidney Disease - American College of Cardiology [acc.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 16. heartfailurepathway.com [heartfailurepathway.com]
A Comparative Analysis of the Genomic and Non-Genomic Effects of Soludactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soludactone, the injectable form of potassium canrenoate, is a potassium-sparing diuretic and a competitive antagonist of the mineralocorticoid receptor (MR). Its therapeutic effects are primarily attributed to the actions of its active metabolite, canrenone.[1][2] Like other steroid hormone receptor modulators, canrenone elicits its physiological responses through two distinct mechanisms: classical genomic and rapid non-genomic pathways.[3] This guide provides a comparative overview of these two pathways, presenting available experimental data to delineate their characteristics and methodologies for their investigation.
The genomic pathway involves the direct interaction of canrenone with the intracellular mineralocorticoid receptor, leading to the modulation of gene expression. This process is characterized by a slower onset of action, typically taking hours to days to manifest its full effects.[3] In contrast, the non-genomic pathway involves rapid, membrane-initiated signaling events that occur within minutes of cellular exposure to canrenone. These effects are independent of gene transcription and protein synthesis and are thought to be mediated by membrane-associated receptors or by direct effects on ion channels.[3][4]
Quantitative Comparison of Genomic vs. Non-Genomic Effects
Direct quantitative comparison of the potency and efficacy of this compound's genomic versus non-genomic effects is challenging due to a lack of head-to-head studies. However, data from various sources allow for an estimation of the concentration ranges and time courses for each pathway.
| Parameter | Genomic Effects (MR Antagonism) | Non-Genomic Effects (e.g., Calcium Signaling) | References |
| Mechanism | Competitive antagonist at the intracellular mineralocorticoid receptor, modulating gene transcription. | Modulation of ion channels (e.g., L-type Ca2+ channels) and intracellular signaling cascades (e.g., ERK1/2). | [4][5] |
| Receptor | Intracellular Mineralocorticoid Receptor (MR) | Putative membrane-bound receptors or direct channel interaction. | [3] |
| Time to Onset | Hours to days | Seconds to minutes | [3] |
| IC50 / EC50 | IC50: ~24.2 nM - 66 nM (for canrenone in MR transactivation assays) | Effective concentrations reported in the µM range (e.g., 50 µM for cardiomyocyte effects). A precise EC50 for rapid calcium signaling is not well-established. | [4][6][7] |
| Duration of Action | Long-lasting, dependent on protein turnover. | Transient, dependent on continuous presence of the compound. | |
| Key Cellular Events | Inhibition of aldosterone-induced gene transcription. | Rapid changes in intracellular ion concentrations (e.g., Ca2+), phosphorylation of signaling proteins (e.g., ERK1/2). | [5][8] |
Signaling Pathways
The signaling pathways for the genomic and non-genomic effects of canrenone are distinct. The genomic pathway follows the classical model of steroid hormone action, while the non-genomic pathway involves rapid, membrane-proximal signaling events.
Genomic Signaling Pathway of Canrenone
Caption: Genomic signaling pathway of canrenone. (Within 100 characters)
Non-Genomic Signaling Pathway of Canrenone
Caption: Non-genomic signaling pathways of canrenone. (Within 100 characters)
Experimental Protocols
Mineralocorticoid Receptor (MR) Antagonist Activity Assay (Genomic)
This protocol is designed to quantify the ability of canrenone to antagonize the aldosterone-induced transcriptional activity of the mineralocorticoid receptor using a reporter gene assay.[9][10][11]
a. Cell Culture and Transfection:
-
Use a suitable mammalian cell line (e.g., HEK293, CHO-K1) that has low endogenous MR expression.
-
Co-transfect the cells with an expression vector for the human mineralocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter (e.g., containing MREs).
-
A constitutively expressed reporter (e.g., β-galactosidase) can be co-transfected for normalization of transfection efficiency.
b. Assay Procedure:
-
Seed the transfected cells into a 96-well plate and allow them to adhere.
-
Prepare a dose-response curve of canrenone.
-
Treat the cells with a fixed, sub-maximal concentration of aldosterone (agonist) in the presence of varying concentrations of canrenone. Include controls for basal activity (vehicle only) and maximal aldosterone activation.
-
Incubate the plate for 18-24 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
If applicable, measure the activity of the normalization reporter.
c. Data Analysis:
-
Normalize the luciferase readings to the control reporter activity.
-
Plot the normalized luciferase activity against the logarithm of the canrenone concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of canrenone that inhibits 50% of the aldosterone-induced MR activity.
Intracellular Calcium Imaging (Non-Genomic)
This protocol measures rapid changes in intracellular calcium concentration ([Ca2+]i) in response to canrenone using the ratiometric fluorescent indicator Fura-2 AM.[12][13][14]
a. Cell Preparation and Dye Loading:
-
Plate cells (e.g., cardiomyocytes, vascular smooth muscle cells) on glass coverslips.
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM in a physiological buffer like HBSS).
-
Incubate the cells with the Fura-2 AM solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.
b. Fluorescence Microscopy:
-
Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately with light at 340 nm and 380 nm and collect the emission at ~510 nm.
-
Record a stable baseline fluorescence ratio (F340/F380).
-
Perfuse the cells with a solution containing canrenone at the desired concentration.
-
Continuously record the F340/F380 ratio to monitor changes in [Ca2+]i.
c. Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
The change in the F340/F380 ratio over time reflects the kinetics of the calcium response.
-
A dose-response curve can be generated by exposing cells to different concentrations of canrenone to determine the EC50.
Western Blot for ERK1/2 Phosphorylation (Non-Genomic)
This protocol assesses the rapid activation of the ERK1/2 signaling pathway by detecting the phosphorylation of ERK1/2 in response to canrenone.[2][15][16]
a. Cell Treatment and Lysis:
-
Culture cells to near confluence and serum-starve them for several hours to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with canrenone for short time points (e.g., 2, 5, 10, 15, 30 minutes).
-
Immediately after treatment, lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
b. SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
c. Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
-
The ratio of p-ERK1/2 to total ERK1/2 indicates the level of ERK1/2 activation.
Experimental Workflow Diagram
Caption: Workflow for studying genomic vs. non-genomic effects. (Within 100 characters)
Conclusion
This compound, through its active metabolite canrenone, exerts both genomic and non-genomic effects. The classical genomic pathway involves the modulation of gene expression via the mineralocorticoid receptor, with a characteristically slow onset of action. In contrast, the non-genomic pathway elicits rapid cellular responses through mechanisms independent of gene transcription, such as the modulation of intracellular calcium levels and the activation of kinase signaling cascades. While a direct comparison of the potency of these two pathways is limited by available data, it is evident that canrenone can act through both mechanisms, contributing to its overall pharmacological profile. The provided experimental protocols offer a framework for researchers to further investigate and quantify these distinct effects. A deeper understanding of the interplay between the genomic and non-genomic actions of this compound will be crucial for the development of more selective and effective mineralocorticoid receptor modulators in the future.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. A New Mode of Mineralocorticoid Receptor Antagonism by a Potent and Selective Nonsteroidal Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. moodle2.units.it [moodle2.units.it]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Canrenone as a Biomarker for Spironolactone Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of canrenone and other potential biomarkers for assessing the pharmacological activity of spironolactone (brand name: Soludactone). The following sections detail the experimental data, protocols, and underlying biological pathways to aid in the selection of appropriate biomarkers for clinical and preclinical research.
Introduction to Spironolactone and the Need for Biomarkers
Spironolactone is a potassium-sparing diuretic that primarily functions as a competitive antagonist of the mineralocorticoid receptor (MR).[1] By blocking the effects of aldosterone, it promotes the excretion of sodium and water while retaining potassium.[1] This mechanism of action makes it a valuable therapeutic agent for conditions such as heart failure, hypertension, and edema. However, the significant inter-individual variability in response to spironolactone necessitates the use of reliable biomarkers to monitor its activity and ensure optimal therapeutic outcomes.
Canrenone: The Primary Metabolite as a Key Biomarker
Spironolactone is rapidly and extensively metabolized in the body, with canrenone being one of its major active metabolites.[2] Several studies have validated the use of plasma and urinary canrenone levels as a measure of spironolactone's bioavailability, demonstrating a linear relationship between the administered dose and canrenone concentrations.[2]
Comparison of Biomarkers for Spironolactone Activity
While canrenone is a direct measure of drug exposure, other pharmacodynamic biomarkers can provide insights into the physiological response to spironolactone. This section compares canrenone with key alternative biomarkers.
| Biomarker | Type | Rationale | Advantages | Disadvantages |
| Canrenone | Pharmacokinetic (PK) | Direct measurement of a major active metabolite of spironolactone.[2] | High specificity to spironolactone exposure. Good correlation with administered dose.[2] | May not fully reflect the downstream physiological effects or the activity of other active metabolites.[3] |
| Serum Potassium | Pharmacodynamic (PD) | Spironolactone's primary mechanism involves potassium retention.[4] | Readily available and routinely measured in clinical practice. Directly reflects the intended pharmacological effect. | Can be influenced by diet, renal function, and concomitant medications (e.g., ACE inhibitors), reducing its specificity.[5][6] |
| Urinary Sodium/Potassium Ratio | Pharmacodynamic (PD) | Reflects the renal tubular effect of aldosterone antagonism, leading to increased sodium excretion and decreased potassium excretion.[7] | Provides a direct measure of the drug's effect on renal electrolyte handling.[7] | Can be influenced by dietary salt and fluid intake. Requires timed urine collection for accurate assessment. |
| Plasma Renin Activity (PRA) | Pharmacodynamic (PD) | Spironolactone blocks the negative feedback of aldosterone on renin release, leading to an increase in PRA. | Sensitive indicator of renin-angiotensin-aldosterone system (RAAS) modulation. | Can be affected by posture, time of day, and other medications that influence the RAAS. |
Experimental Protocols
Quantification of Canrenone in Human Plasma by HPLC-MS/MS
This protocol provides a general framework for the determination of canrenone concentrations in plasma.
1. Sample Preparation:
-
To 200 µL of human plasma, add a known concentration of an appropriate internal standard (e.g., spironolactone-d7).
-
Precipitate proteins by adding 500 µL of methanol.
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 4000 rpm for 6 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.[8]
2. Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent.[8]
-
Column: C18 reversed-phase column (e.g., 4.6 × 150 mm, 5 µm).[9]
-
Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.[9]
-
Flow Rate: 0.4 mL/min.[9]
-
Column Temperature: 35°C.[9]
-
Injection Volume: 3 µL.[9]
3. Mass Spectrometric Detection:
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]
-
Ionization Mode: Positive ion mode.[9]
-
Monitoring: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. For canrenone, the transition m/z 341.2 → 107.2 can be monitored.
-
Data Analysis: Quantify canrenone concentrations by comparing the peak area ratio of canrenone to the internal standard against a calibration curve.
Visualizing Key Pathways and Workflows
Spironolactone Signaling Pathway
The following diagram illustrates the mechanism of action of spironolactone at the mineralocorticoid receptor.
Caption: Spironolactone competitively inhibits aldosterone binding to the mineralocorticoid receptor.
Experimental Workflow for Biomarker Validation
The diagram below outlines a typical workflow for validating a biomarker for spironolactone activity.
Caption: A generalized workflow for the validation of biomarkers for spironolactone activity.
Conclusion
The selection of an appropriate biomarker for assessing spironolactone activity is contingent upon the specific research question and context. Canrenone provides a highly specific measure of drug exposure and bioavailability. In contrast, pharmacodynamic biomarkers such as serum potassium and urinary sodium/potassium ratio offer insights into the physiological response to the drug, although they may be influenced by other factors. A comprehensive approach that combines the measurement of canrenone with relevant pharmacodynamic markers is recommended for a thorough evaluation of spironolactone's activity.
References
- 1. Spironolactone Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Validation of plasma and urinary canrenone for determination of bioavailability of spironolactone--comparison of tablets with solution/suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canrenone-the principal active metabolite of spironolactone? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Serum potassium changes due to concomitant ACEI/ARB and spironolactone therapy: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The urinary sodium: potassium ratio and response to diuretics in resistant oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. scielo.br [scielo.br]
A Comparative Analysis of the Neuroprotective Effects of Soludactone and Other Aldosterone Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Soludactone (potassium canrenoate) with two other prominent aldosterone antagonists, spironolactone and eplerenone. While direct comparative studies on the neuroprotective capacities of these three mineralocorticoid receptor (MR) antagonists are limited, this document synthesizes available preclinical and clinical data to offer insights into their individual mechanisms and potential therapeutic applications in neurological disorders.
Introduction to Aldosterone Antagonists and Neuroprotection
Aldosterone, a mineralocorticoid hormone, has been traditionally associated with the regulation of blood pressure and electrolyte balance. However, emerging evidence highlights its detrimental roles in the central nervous system (CNS), including promoting inflammation, oxidative stress, and apoptosis, which contribute to neuronal damage in various pathological conditions.[1][2] Aldosterone antagonists, by blocking the mineralocorticoid receptor, present a promising therapeutic strategy for neuroprotection. This guide focuses on this compound, a parenteral formulation of the active metabolite canrenoate, and compares its potential with the more widely studied oral antagonists, spironolactone and eplerenone.
Comparative Data on Neuroprotective Effects
The following tables summarize the available experimental data on the neuroprotective effects of this compound (potassium canrenoate), spironolactone, and eplerenone. It is important to note that the presented data are derived from separate studies, and direct head-to-head comparisons are largely unavailable in the current literature.
Table 1: Effects on Neuronal Survival and Apoptosis
| Aldosterone Antagonist | Experimental Model | Key Findings | Reference |
| This compound (Potassium Canrenoate) | Ischemia-reperfusion injury in organ donors | May mitigate ischemia-reperfusion injury, a process involving neuronal cell death. | [1] |
| Spironolactone | NMDA-induced excitotoxicity in neuronal cell culture | Increased neuronal cell viability and protected against NMDA-induced cell death. | [3] |
| Ischemic stroke model in mice | Reduced apoptosis in the infarct area. | [4] | |
| Eplerenone | Spontaneously hypertensive rats | Reduced apoptosis in the hippocampal formation and prevented cortical thinning. |
Table 2: Effects on Neuroinflammation
| Aldosterone Antagonist | Experimental Model | Key Findings | Reference |
| This compound (Potassium Canrenoate) | COVID-19 patients | Showed a significant decrease in inflammatory markers TNF-α and Interleukin-6. | [5] |
| Spironolactone | Beta-amyloid-induced Alzheimer's disease model in rats | Significantly lowered the levels of Iba1 protein, a marker for microglial activation. | |
| Chronic kidney disease-induced cognitive impairment model | Attenuates neuroinflammation by inhibiting the NF-κB pathway. | [2] | |
| Eplerenone | Not explicitly studied for neuroinflammation in the reviewed literature. | - |
Table 3: Effects on Oxidative Stress
| Aldosterone Antagonist | Experimental Model | Key Findings | Reference |
| This compound (Potassium Canrenoate) | Preclinical studies | Suggested antioxidant properties through inhibition of free radical production and enhancement of antioxidant processes. | [5] |
| Spironolactone | Ischemic stroke model in mice | Suppressed superoxide production within the infarct area. | [4] |
| Renal dysfunction-induced cognitive impairment model | Mitigates oxidative stress by targeting NADPH-oxidase (NOX). | [2] | |
| Eplerenone | Streptozotocin-isoproterenol challenged rats | Significantly improved oxidative stress markers by increasing GSH and SOD levels and lowering MDA concentrations. | [6] |
| Spontaneously hypertensive rats | Reduced systemic oxidative stress. | [7] |
Signaling Pathways in Neuroprotection
The primary mechanism of action for these compounds is the competitive antagonism of the mineralocorticoid receptor. However, non-genomic pathways may also contribute to their neuroprotective effects. The diagram below illustrates the putative signaling pathways involved.
Caption: Aldosterone antagonist neuroprotective pathways.
Experimental Protocols
While direct comparative protocols are scarce, the following methodologies are commonly employed to assess the neuroprotective effects of aldosterone antagonists and can be adapted for a head-to-head comparison of this compound, spironolactone, and eplerenone.
In Vitro Model of Excitotoxicity
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells or primary cortical neurons.
-
Treatment: Pre-treat cells with varying concentrations of this compound, spironolactone, or eplerenone for 24 hours.
-
Induction of Excitotoxicity: Expose the cells to N-methyl-D-aspartate (NMDA) to induce excitotoxic cell death.
-
Assessment of Cell Viability:
-
MTT Assay: Quantify cell viability by measuring the mitochondrial-dependent reduction of MTT to formazan.[3]
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.
-
-
Statistical Analysis: Compare the viability of cells treated with aldosterone antagonists to the NMDA-only control group.
In Vivo Model of Ischemic Stroke
-
Animal Model: Induce focal cerebral ischemia in rodents (e.g., rats or mice) via middle cerebral artery occlusion (MCAO).
-
Drug Administration: Administer this compound, spironolactone, or eplerenone at different doses and time points post-MCAO.
-
Assessment of Neurological Deficits: Evaluate motor and sensory function using standardized neurological scoring systems.
-
Histological Analysis:
-
Infarct Volume: Measure the infarct volume using TTC staining.
-
Apoptosis: Perform TUNEL staining to quantify apoptotic cells in the peri-infarct region.
-
Neuroinflammation: Use immunohistochemistry to detect markers of microglial activation (e.g., Iba1).
-
-
Biochemical Analysis: Measure markers of oxidative stress (e.g., MDA, SOD, GSH) in brain tissue homogenates.
-
Statistical Analysis: Compare the outcomes between the different treatment groups and a vehicle-treated control group.
Caption: Workflow for comparing aldosterone antagonists.
Conclusion and Future Directions
The available evidence suggests that aldosterone antagonists, including this compound, spironolactone, and eplerenone, hold promise as neuroprotective agents. Spironolactone and eplerenone have demonstrated beneficial effects in various preclinical models by mitigating apoptosis, neuroinflammation, and oxidative stress. While data for this compound in a direct neuroprotective context is less mature, its anti-inflammatory and antioxidant properties, coupled with its parenteral formulation suitable for acute settings, warrant further investigation.
A significant gap in the literature is the absence of direct, head-to-head comparative studies evaluating the neuroprotective efficacy of these three compounds. Future research should focus on conducting such comparative experiments using standardized in vitro and in vivo models of neurological diseases. These studies will be crucial for elucidating the relative potencies and specific neuroprotective mechanisms of each drug, ultimately guiding the selection of the most appropriate aldosterone antagonist for clinical development in the context of neurological disorders.
References
- 1. Potassium canrenoate in brain-dead organ donors: a randomised controlled clinical trial protocol (CANREO-PMO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A second act for spironolactone: cognitive benefits in renal dysfunction - a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of spironolactone and fludrocortisone on neuronal and glial toxicity induced by N-methyl-D-Aspartate and chloroquine in cell culture - Iranian Journal of Pharmacology and Therapeutics [ijpt.iums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Potassium Canrenoate (Mineralocorticoid Receptor Antagonist) on the Markers of Inflammation in the Treatment of COVID-19 Pneumonia and Fibrosis—A Secondary Analysis of Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eplerenone reduces oxidative stress and enhances eNOS in SHR: vascular functional and structural consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Soludactone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical products like Soludactone is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information, including a step-by-step operational plan for the disposal of this compound (potassium canrenoate and trometamol). Adherence to these procedures is vital to ensure compliance with regulations and to prevent potential environmental contamination and health risks.
This compound, a potassium-sparing diuretic, contains potassium canrenoate, a substance suspected of causing cancer and known to be toxic to aquatic life.[1][2] Therefore, it must be managed as hazardous pharmaceutical waste. Improper disposal, such as flushing down the drain or discarding in regular trash, is strictly prohibited to avoid contamination of water supplies and potential harm to wildlife.[3][4][5]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for potassium canrenoate.[2] Personnel handling this compound waste should wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2] In case of a spill, contain the material to prevent it from entering drains or waterways.[1] For dry spills, use a method that avoids dust generation, such as a HEPA-filtered vacuum or damp cloths.[1]
Quantitative Data Summary
| Chemical Component | CAS Number | Key Hazards | Disposal Classification |
| Potassium Canrenoate | 2181-04-6 | Suspected carcinogen, toxic to aquatic life.[1][2] | Hazardous Pharmaceutical Waste |
| Trometamol | 77-86-1 | May cause eye, skin, and respiratory irritation. | Non-hazardous (when disposed of as part of the formulation, treat as hazardous) |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the approved procedure for the disposal of unused or expired this compound in a laboratory setting.
1. Segregation of Waste:
-
Designate a specific, clearly labeled container for this compound waste.[6]
-
This container should be black, as is standard for hazardous pharmaceutical waste, and labeled "Hazardous Waste - Pharmaceuticals".[7]
-
Do not mix this compound waste with other chemical or biological waste streams.
2. Preparation for Disposal:
-
If in its original packaging, do not remove the vials or ampules.
-
For reconstituted solutions, ensure the container is securely sealed.
-
Place all this compound-related waste, including empty vials, contaminated gloves, and other disposables, into the designated hazardous waste container.
3. Storage of Waste:
-
Store the sealed hazardous waste container in a secure, designated area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
4. Arrangement for Professional Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal company.[6][8]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Ensure that the waste is transported by a certified carrier to a permitted treatment, storage, and disposal facility (TSDF).[6]
5. Final Disposal Method:
-
The required method for the disposal of hazardous pharmaceutical waste is typically high-temperature incineration at a permitted facility.[7] This process ensures the complete destruction of the active pharmaceutical ingredients.
6. Documentation:
-
Maintain a detailed log of all this compound waste generated and disposed of.
-
This documentation should include the date, quantity of waste, and the date of pickup by the disposal vendor.
-
A hazardous waste manifest will be required for transportation, which must be completed in accordance with EPA and DOT regulations.[6]
Experimental Protocols
This document does not cite specific experiments but provides a general operational protocol for disposal. For experimental protocols involving this compound, refer to your institution's specific Standard Operating Procedures (SOPs) for handling and use of pharmaceutical compounds.
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. pfizer.com [pfizer.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. anentawaste.com [anentawaste.com]
Essential Safety and Handling Guide for Soludactone (Potassium Canrenoate)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Soludactone, the active ingredient of which is potassium canrenoate. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this substance.
Hazard Identification and Classification
Potassium canrenoate is classified as a hazardous substance. Ingestion may be harmful, and there is evidence of potential long-term health effects.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3][4] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | --- | H373: May cause damage to organs through prolonged or repeated exposure[1] |
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[4]
-
Skin Contact: May cause skin irritation.[4]
-
Eye Contact: May cause eye irritation.[4]
-
Ingestion: Harmful if swallowed.[1][2][3][4] Accidental ingestion of less than 150 grams may be fatal or cause serious health damage.
-
Reproductive Toxicity: Animal studies suggest potential reproductive effects.[1] It is advised to avoid contact during pregnancy and while nursing.[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure when handling potassium canrenoate.
| PPE Type | Specifications |
| Eye Protection | Chemical goggles or tightly fitting safety goggles with side-shields.[2] |
| Hand Protection | Protective gloves. |
| Respiratory Protection | A particulate respirator is recommended.[5] In case of exceeded exposure limits or irritation, a full-face respirator should be used.[2] |
| Body Protection | Protective clothing.[5] Fire/flame resistant and impervious clothing is recommended.[2] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid all personal contact, including inhalation of dust.[5]
-
Use in a well-ventilated area.[5]
-
Do not eat, drink, or smoke in areas where the substance is handled.[2][5]
-
Wash hands thoroughly with soap and water after handling.[2][5]
-
Work clothes should be laundered separately.[5]
Storage:
-
Keep containers securely sealed when not in use.[5]
-
Store in a dry place in a closed container.[1]
-
Avoid contact with incompatible materials, such as strong oxidizing agents.[1]
Accidental Release and Disposal Plan
In the event of a spill or for final disposal, the following procedures should be followed.
Accidental Release:
-
Minor Spills:
-
Major Spills:
Disposal:
-
Dispose of contents and containers in accordance with local, regional, and international regulations.[1]
-
Do not reuse empty containers.[1]
-
Any remaining product should be disposed of by authorized companies.[1]
-
Avoid release into the environment.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound (potassium canrenoate) in a laboratory setting.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
